molecular formula C35H40N3NaO7S2 B15597457 DiSulfo-Cy5 alkyne

DiSulfo-Cy5 alkyne

Numéro de catalogue: B15597457
Poids moléculaire: 701.8 g/mol
Clé InChI: FBFMHITXFHJTID-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DiSulfo-Cy5 alkyne is a useful research compound. Its molecular formula is C35H40N3NaO7S2 and its molecular weight is 701.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C35H40N3NaO7S2

Poids moléculaire

701.8 g/mol

Nom IUPAC

sodium (2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C35H41N3O7S2.Na/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1

Clé InChI

FBFMHITXFHJTID-UHFFFAOYSA-M

Origine du produit

United States

Foundational & Exploratory

DiSulfo-Cy5 alkyne molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe widely utilized in bioorthogonal chemistry for the labeling and detection of biomolecules.

Core Properties of this compound

This compound is a bright, photostable cyanine (B1664457) dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "Click Chemistry". The presence of two sulfonate groups renders the molecule highly water-soluble, which is advantageous for biological applications as it minimizes aggregation and non-specific binding.

Physicochemical and Spectroscopic Data

The molecular weight and formula of this compound can vary depending on the salt form. Below is a summary of the specifications provided by various commercial suppliers.

SupplierMolecular Weight ( g/mol )Chemical FormulaSalt Form
BroadPharm701.8C₃₅H₄₀N₃NaO₇S₂Sodium Salt
Lumiprobe717.94C₃₅H₄₀N₃KO₇SPotassium Salt
Jena Bioscience787.96C₃₇H₄₅N₃O₁₀S₃Free Acid
MedchemExpress693.87C₃₆H₄₃N₃O₇S₂Varies

Experimental Protocols

The primary application of this compound is its conjugation to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The following is a detailed protocol for labeling azide-modified biomolecules, such as proteins or nucleic acids, in an aqueous environment. This protocol is based on methodologies described in the literature for metabolic glycoengineering and cell surface labeling.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of azide-modified biomolecules with this compound.

Materials:

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 100 mM THPTA in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS)

  • DMSO (for dissolving this compound if not readily water-soluble)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 µM.

    • Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO or water).

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with a 2-5 fold molar excess of this compound.

    • Add the copper(II) sulfate and ligand to the reaction mixture. A final concentration of 50-100 µM CuSO₄ and 250-500 µM ligand is recommended. The ligand should be in excess of the copper to stabilize the Cu(I) ion.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM. This will reduce the Cu(II) to the catalytic Cu(I) species.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants. Protect the reaction from light to prevent photobleaching of the fluorophore.

  • Purification:

    • Remove the unreacted dye and copper catalyst using a suitable purification method. For proteins, this can be achieved by dialysis, size exclusion chromatography, or spin filtration. For oligonucleotides, ethanol (B145695) precipitation can be used.

  • Analysis:

    • Confirm the successful conjugation by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy to measure the dye-to-biomolecule labeling ratio.

Signaling Pathways and Workflows

The workflow for utilizing this compound in a typical bioconjugation experiment is depicted below. This process, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule.

CuAAC_Workflow cluster_process Reaction cluster_product Product Azide_Molecule Azide-Modified Biomolecule (R-N₃) Reaction CuAAC 'Click' Reaction Azide_Molecule->Reaction DiSulfo_Cy5 This compound DiSulfo_Cy5->Reaction CuSO4 Copper(II) Sulfate (CuSO₄) CuSO4->Reaction Cu(II) Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction Reduction Ligand Ligand (e.g., THPTA) Ligand->Reaction Stabilization Labeled_Product Fluorescently Labeled Biomolecule Reaction->Labeled_Product Triazole Linkage

CuAAC Experimental Workflow

The logical relationship for the formation of the active catalyst and its role in the cycloaddition reaction is detailed in the following diagram.

Catalyst_Formation CuII Cu(II)SO₄ CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Triazole Labeled Product CuI->Triazole Catalysis Alkyne This compound Alkyne->Triazole Azide Azide-Biomolecule Azide->Triazole

Catalyst Activation and Reaction

A Technical Guide to DiSulfo-Cy5 Alkyne: Spectral Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the spectral properties and common applications of DiSulfo-Cy5 alkyne, a water-soluble fluorescent dye widely utilized in biological and biomedical research. Its principal application lies in the covalent labeling of azide-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Core Spectral and Physicochemical Properties

This compound is a sulfonated cyanine (B1664457) dye, a modification that confers high hydrophilicity and solubility in aqueous solutions.[1][2] This far-red fluorescent probe is characterized by its high extinction coefficient and good quantum yield, making it a bright and efficient tool for fluorescence-based detection.[1][3] Its fluorescence is notably pH-insensitive over a wide range (pH 4 to 10).[4][5]

The key spectral properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Excitation Maximum (λabs) ~646 nm[1][2][3]
Emission Maximum (λem) ~662 nm[1][2][3]
Molar Extinction Coefficient (ε) 271,000 L·mol-1·cm-1[1][2]
Fluorescence Quantum Yield (Φ) 0.28[1][2]
Stokes Shift ~16 nm[3]
Recommended Laser Lines 633 nm or 647 nm[4][5]
Solubility High in Water, DMSO, DMF[1][2]

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the general steps for determining the excitation and emission spectra of this compound and can be adapted for other cyanine dyes.

Materials:

  • This compound

  • Solvent (e.g., deionized water, phosphate-buffered saline (PBS), methanol)[6]

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute stock solution of this compound in the chosen solvent. A typical starting concentration for spectral measurements is in the low micromolar range (e.g., 1-10 µM).

  • Absorption Spectrum Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorption spectrum of the diluted dye solution across a relevant wavelength range (e.g., 450-750 nm) to determine the precise absorption maximum (λmax).[7]

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined absorption maximum (~646 nm).

    • Scan the emission spectrum across a suitable range (e.g., 630-750 nm) to determine the peak emission wavelength.[7]

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the determined emission maximum (~662 nm).

    • Scan the excitation spectrum across a suitable range (e.g., 550-660 nm) to confirm the optimal excitation wavelength.

  • Data Analysis: Record the peak absorption and emission wavelengths. The Stokes shift is calculated as the difference between the emission and absorption maxima.

Protocol for Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes a typical procedure for labeling an azide-modified protein with this compound in an aqueous environment.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM)[8]

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (e.g., 100 mM)[8]

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 300 mM)[8]

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents in the appropriate buffer. The this compound can be dissolved in DMSO or DMF before further dilution in the aqueous reaction buffer.[9]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with an excess of this compound.

  • Catalyst Preparation: In a separate tube, pre-complex the copper catalyst by mixing the CuSO4 solution with the THPTA ligand solution.[8] Let it stand for a few minutes. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction reliability in aqueous systems.[8]

  • Reaction Initiation:

    • Add the THPTA/CuSO4 complex to the protein/alkyne mixture.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[8] Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state.

  • Incubation: Protect the reaction mixture from light and incubate at room temperature for 30-60 minutes.[8]

  • Purification: Following the incubation, the labeled protein can be purified from excess dye and catalyst using standard methods such as size exclusion chromatography, dialysis, or precipitation.

Visualized Workflows and Pathways

The primary utility of this compound is its application in click chemistry for bioconjugation. The following diagrams illustrate the fundamental reaction and a typical experimental workflow.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide Azide-modified Biomolecule Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Azide->Triazole Cu(I)-Catalyzed Cycloaddition Alkyne DiSulfo-Cy5 Alkyne Alkyne->Triazole Cu(I)-Catalyzed Cycloaddition CuSO4 Copper(II) Sulfate Ligand THPTA Ligand CuSO4->Ligand Forms Complex Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuSO4 Reduces Cu(II) to Cu(I) Ligand->Triazole Catalyzes

Fig. 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

G start Start: Azide-modified Biomolecule reagent_prep 1. Prepare Reagents: - this compound - CuSO4/THPTA Complex - Sodium Ascorbate start->reagent_prep mixing 2. Mix Biomolecule with Alkyne Dye reagent_prep->mixing initiation 3. Add Catalyst Complex & Sodium Ascorbate mixing->initiation incubation 4. Incubate at RT (30-60 min, protected from light) initiation->incubation purification 5. Purify Labeled Product (e.g., Chromatography) incubation->purification analysis 6. Downstream Analysis (e.g., Fluorescence Microscopy, Flow Cytometry) purification->analysis end End: Fluorescently Labeled Biomolecule analysis->end

Fig. 2: Experimental Workflow for Labeling Biomolecules using Click Chemistry.

References

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide on Quantum Yield and Extinction Coefficient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core photophysical properties, detailed experimental methodologies, and a common application workflow for DiSulfo-Cy5 alkyne, a widely used fluorescent probe in biological research and drug development. The strategic placement of two sulfo-groups enhances its water solubility, making it an ideal candidate for labeling biomolecules in aqueous environments.

Core Photophysical Properties of this compound

The efficiency of a fluorophore is determined by its quantum yield and extinction coefficient. The quantum yield represents the ratio of photons emitted to photons absorbed, indicating the brightness of the dye. The extinction coefficient quantifies the molecule's ability to absorb light at a specific wavelength. The following table summarizes these critical parameters for this compound, compiled from various suppliers to provide a comprehensive overview.

ParameterValueUnitSource
Quantum Yield (Φ) 0.28-BroadPharm[1]
Molar Extinction Coefficient (ε) 271,000cm⁻¹M⁻¹BroadPharm[1]
250,000cm⁻¹M⁻¹AxisPharm[2], Vector Labs[3]
251,000cm⁻¹M⁻¹Jena Bioscience[4]
Excitation Maximum (λex) ~646nmBroadPharm[1]
Emission Maximum (λem) ~662nmBroadPharm[1]

Experimental Protocols

Accurate determination of quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following sections detail the standard methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and the concentration of an absorbing species.

Methodology:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., water, DMSO, or DMF) to create a concentrated stock solution of known concentration.[5]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement: For each dilution, measure the absorbance at the maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer. Use the same solvent as a blank reference.

  • Data Analysis: Plot the measured absorbance at λmax against the corresponding molar concentrations. The molar extinction coefficient (ε) is determined from the slope of the resulting linear regression, according to the Beer-Lambert equation: A = εcl, where 'A' is the absorbance, 'c' is the molar concentration, and 'l' is the path length of the cuvette (typically 1 cm).[6]

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Methodology (Comparative Method):

  • Selection of a Standard: Choose a quantum yield standard with absorption and emission spectra that overlap with this compound. A common standard for this spectral region is Cresyl Violet.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally below 0.1) to avoid inner filter effects.[1]

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using a fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield (Φ) of the this compound (Φx) is calculated using the following equation:

      Φx = Φst * (mx / mst) * (ηx² / ηst²)

      Where:

      • Φst is the quantum yield of the standard.

      • mx and mst are the slopes of the linear fits for the sample and the standard, respectively.

      • ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).[1][7]

Application Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in "click chemistry," a set of powerful, specific, and biocompatible reactions. Its terminal alkyne group readily reacts with azide-functionalized molecules in the presence of a copper(I) catalyst. This process, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is widely used for the fluorescent labeling of biomolecules such as proteins, nucleic acids, and small molecules.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product DiSulfo_Cy5 This compound Click_Reaction CuAAC Click Reaction DiSulfo_Cy5->Click_Reaction Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Click_Reaction Copper Cu(I) Source (e.g., CuSO4) Copper->Click_Reaction Catalyzes Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Copper Reduces Cu(II) to Cu(I) Labeled_Product Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Product

Caption: Workflow for fluorescent labeling via CuAAC "Click Chemistry".

This workflow diagram illustrates the core components and process of labeling an azide-modified biomolecule with this compound. The reaction is catalyzed by copper(I), which is often generated in situ from a copper(II) source and a reducing agent. The result is a stable, fluorescently labeled biomolecule ready for downstream applications in imaging, flow cytometry, and other fluorescence-based assays.

References

DiSulfo-Cy5 Alkyne: A Technical Guide to Solubility and Storage for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and optimal storage conditions for DiSulfo-Cy5 alkyne, a fluorescent dye crucial for various research and drug development applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering clear, actionable information to ensure the effective use and longevity of this reagent.

Core Properties and Handling

This compound is a water-soluble, far-red fluorescent probe. Its chemical structure, featuring two sulfo- groups, imparts high hydrophilicity, making it particularly suitable for labeling biomolecules in aqueous environments. The alkyne group enables its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific bioconjugation method.

Table 1: Quantitative Solubility Data for this compound and Related Compounds
CompoundSolventReported SolubilityNotes
This compound Water, DMSO, DMF"Very good" / "High"Due to its hydrophilic nature, it dissolves readily in aqueous buffers and polar aprotic solvents.[1]
Sulfo-Cyanine5 alkyne DMSO≥ 43 mg/mLA closely related compound, indicating a high solubility threshold.[2]
Sulfo-Cyanine5 carboxylic acid Water, DMF, DMSO240 g/L (0.35 M)While a different derivative, this demonstrates the high solubility of sulfonated cyanine (B1664457) dyes.[3]
Table 2: Recommended Storage Conditions for this compound
FormStorage TemperatureDurationAdditional Notes
Solid (Lyophilized Powder) -20°CUp to 24 monthsProtect from light and moisture. Desiccation is recommended.[4]
Stock Solution in DMSO -20°CUp to 1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[2]
Stock Solution in DMSO -80°CUp to 6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles for optimal stability.[2]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM). Use newly opened DMSO to minimize water content, which can affect stability.[2]

  • Dissolution: Vortex the solution thoroughly to ensure the dye is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.[2]

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This protocol provides a general workflow for labeling an azide-containing biomolecule with this compound. Optimization may be required for specific applications.

  • Prepare Biomolecule: Dissolve the azide-modified biomolecule in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO as described above.

    • Copper (II) Sulfate (B86663) Solution: Prepare a 10 mM stock solution in water.

    • Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 50 mM stock solution in water immediately before use.

    • Copper Ligand (e.g., TBTA): Prepare a 10 mM stock solution in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-containing biomolecule, this compound (typically in a 1.5 to 10-fold molar excess over the biomolecule), and the copper ligand.[5]

    • Add the copper (II) sulfate solution to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.

  • Purification: Purify the labeled biomolecule from excess dye and catalyst using an appropriate method, such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.

Visualized Workflows and Pathways

G cluster_storage Storage cluster_prep Stock Solution Preparation cluster_exp Experimental Use storage_solid Solid this compound (-20°C, desiccated) warm Warm to Room Temp. storage_solid->warm Retrieve dissolve Dissolve in Anhydrous DMSO warm->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot labeling Click Chemistry Labeling aliquot->labeling Store at -20°C or -80°C purification Purification of Conjugate labeling->purification

Caption: Workflow for the handling and use of this compound.

G reagents Reaction Components: - Azide-Biomolecule - this compound - Copper (II) Sulfate - Sodium Ascorbate (Reducing Agent) - TBTA (Ligand) mix Combine Reagents in Buffer reagents->mix react Incubate at RT (1-4h) Protected from Light mix->react purify Purify Conjugate (e.g., Size-Exclusion Chromatography) react->purify product Purified DiSulfo-Cy5 Labeled Biomolecule purify->product

Caption: Key steps in a copper-catalyzed click chemistry reaction.

References

A Technical Guide to Water-Soluble Alkyne Dyes for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of water-soluble alkyne dyes and their application in bioconjugation. We will delve into the core principles of bioorthogonal chemistry, focusing on the widely used click chemistry reactions, and provide detailed experimental protocols for labeling biomolecules. This guide aims to equip researchers with the necessary knowledge to effectively utilize these powerful tools in their work.

Introduction to Bioconjugation and Click Chemistry

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. This technique is fundamental in various fields, including diagnostics, therapeutics, and basic biological research. The advent of bioorthogonal chemistry has revolutionized this field by introducing reactions that can occur in complex biological environments without interfering with native biochemical processes.

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example in bioconjugation is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage. For applications where copper cytotoxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, utilizing strained cyclooctynes that react spontaneously with azides.

Water-soluble alkyne dyes are essential tools for fluorescently labeling biomolecules in aqueous environments. Their solubility is typically enhanced by the incorporation of sulfonate groups, which prevents aggregation and ensures compatibility with biological systems.

Properties of Water-Soluble Alkyne Dyes

The choice of a fluorescent dye is critical for the success of any bioconjugation experiment. Key photophysical properties to consider include the absorption and emission maxima, the extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The following table summarizes the photophysical properties of several commonly used water-soluble alkyne dyes.

Dye NameAbsorption Max (nm)Emission Max (nm)Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)Water Soluble
sulfo-Cyanine3 alkyne548563162,0000.1Yes[1]
BDP-FL alkyne503509-51280,000 - 92,0000.97Limited[2][3][4]
ROX alkyne, 5-isomer57059193,0001.00Good in organic solvents, limited in water[5]
5-TAMRA-alkyne553-55657584,000 - 89,000Not specifiedGood in organic solvents, low in water[6][7]
AZDye™ 647 AlkyneNot specifiedNot specifiedNot specifiedNot specifiedYes[8]
BP Fluor 647 AlkyneNot specifiedNot specifiedNot specifiedNot specifiedYes[9]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol provides a general procedure for labeling an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • Water-soluble alkyne dye (e.g., sulfo-Cyanine3 alkyne).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water).

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared).

  • DMSO or DMF for dissolving non-water-soluble dyes.

  • Protein purification resin (e.g., size-exclusion chromatography).

Procedure:

  • Prepare the Dye Solution: Dissolve the alkyne dye in a minimal amount of DMSO or water to prepare a 10 mM stock solution.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in PBS.

    • Add the alkyne dye stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is a good starting point.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the protein-dye mixture. The final concentration of sodium ascorbate should be around 5 mM.

    • Add the catalyst premix to the reaction mixture. The final concentration of CuSO₄ can range from 50 to 250 µM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Remove the excess dye and other small molecules by size-exclusion chromatography or another suitable protein purification method.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling

This protocol describes a general procedure for labeling azide-modified biomolecules on the surface of live cells with a DBCO-functionalized fluorescent dye.

Materials:

  • Cells with azide-modified surface glycans.

  • DBCO-functionalized fluorescent dye.

  • Cell culture medium or PBS.

Procedure:

  • Prepare the Dye Solution: Dissolve the DBCO-functionalized dye in a biocompatible solvent like DMSO to prepare a stock solution (e.g., 10 mM).

  • Labeling:

    • Wash the cells with PBS to remove any interfering substances.

    • Dilute the DBCO-dye stock solution in cell culture medium or PBS to the desired final concentration (typically 1-10 µM).

    • Add the dye solution to the cells and incubate at 37°C for 30-60 minutes.

  • Washing: Wash the cells three times with fresh medium or PBS to remove any unreacted dye.

  • Imaging: The cells are now ready for fluorescence microscopy imaging.

Visualizing Bioconjugation Workflows

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System Azide Biomolecule-Azide (R-N₃) Product Labeled Biomolecule (Triazole Linkage) Azide->Product Alkyne Dye-Alkyne Alkyne->Product Copper Cu(I) Catalyst Copper->Product + Ligand Accelerating Ligand (e.g., THPTA) Ligand->Copper Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Copper Cu(II) -> Cu(I)

Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow for Labeling Cell Surface Glycans

Glycan_Labeling_Workflow Start Start: Live cells in culture MetabolicLabeling 1. Metabolic Labeling: Incubate cells with an azide-modified sugar (e.g., Ac₄ManNAz) Start->MetabolicLabeling Wash1 2. Wash cells to remove excess sugar MetabolicLabeling->Wash1 ClickReaction 3. Click Chemistry Reaction: Add alkyne-functionalized fluorescent dye Wash1->ClickReaction Wash2 4. Wash cells to remove excess dye ClickReaction->Wash2 Analysis 5. Analysis: Fluorescence Microscopy, Flow Cytometry, etc. Wash2->Analysis

Caption: A typical experimental workflow for fluorescently labeling cell surface glycans.

References

DiSulfo-Cy5 Alkyne for Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a highly water-soluble and photostable fluorescent probe designed for the efficient labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] Its two sulfonate groups impart excellent aqueous solubility, minimizing the need for organic co-solvents that can be detrimental to the structure and function of sensitive biological samples.[3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in click chemistry, and visual representations of its application workflow and key characteristics.

Core Properties and Quantitative Data

The superior performance of this compound in bio-conjugation stems from its unique combination of spectral characteristics, high water solubility, and efficient reactivity. Below is a summary of its key quantitative properties, compiled from various suppliers for easy comparison.

PropertyValueReference(s)
Chemical Formula C35H40N3NaO7S2[1]
Molecular Weight 701.8 g/mol [1]
CAS Number 1617497-19-4[1]
Excitation Maximum (λex) ~646 - 649 nm[1][4]
Emission Maximum (λem) ~662 - 671 nm[1][5]
Molar Extinction Coefficient ~250,000 - 271,000 cm⁻¹M⁻¹[1][5]
Fluorescence Quantum Yield ~0.28[1][4]
Solubility Water, DMSO, DMF[1][5]
Storage Conditions -20°C, protected from light[1][6]

The Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The utility of this compound is centered on its terminal alkyne group, which readily participates in the CuAAC reaction. This reaction forms a stable triazole linkage with an azide-modified biomolecule. The reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological functional groups.[7] The copper(I) catalyst is typically generated in situ from a copper(II) source (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[8] Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the copper(I) ion and improve reaction efficiency.[9]

Experimental Protocols

The following is a generalized protocol for the labeling of an azide-modified biomolecule (e.g., a protein or oligonucleotide) with this compound. This should be considered a starting point, and optimization may be necessary for specific applications.

Materials
  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Sodium ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO (for stock solutions)

  • Purification supplies (e.g., size-exclusion chromatography columns)

Stock Solution Preparation
  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.

  • THPTA: Prepare a 200 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.

Labeling Protocol
  • To a microcentrifuge tube, add the azide-modified biomolecule to a final concentration of 1-10 mg/mL in the reaction buffer.

  • Add this compound to the reaction mixture. A 2-5 fold molar excess of the alkyne over the azide-modified biomolecule is a good starting point.

  • If using THPTA, add it to the reaction mixture at a final concentration that is 2-5 times the concentration of CuSO₄.

  • Add CuSO₄ to the reaction mixture to a final concentration of 0.5-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography or dialysis.

Visualizing the Process and Properties

To better understand the application and characteristics of this compound, the following diagrams have been generated using Graphviz.

This compound Click Chemistry Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Azide-Modified Biomolecule Azide-Modified Biomolecule Click Reaction Click Reaction Azide-Modified Biomolecule->Click Reaction This compound This compound This compound->Click Reaction Reaction Components CuSO4, Na-Ascorbate, Buffer Reaction Components->Click Reaction Purification Size-Exclusion Chromatography Click Reaction->Purification Labeled Biomolecule Labeled Biomolecule Purification->Labeled Biomolecule Analysis Spectroscopy, Gel Electrophoresis Labeled Biomolecule->Analysis

Caption: A workflow diagram illustrating the key steps in a click chemistry labeling experiment.

Key Properties of this compound

G cluster_properties Key Properties This compound This compound High Water Solubility High Water Solubility This compound->High Water Solubility Far-Red Fluorescence Far-Red Fluorescence This compound->Far-Red Fluorescence High Photostability High Photostability This compound->High Photostability Bio-orthogonal Reactivity Bio-orthogonal Reactivity This compound->Bio-orthogonal Reactivity

Caption: A diagram summarizing the advantageous properties of this compound.

Conclusion

This compound is a powerful tool for the fluorescent labeling of biomolecules in aqueous environments. Its excellent water solubility, favorable spectral properties, and efficient reactivity in copper-catalyzed click chemistry make it an ideal choice for a wide range of applications in research, diagnostics, and drug development. The provided protocols and diagrams serve as a valuable resource for scientists seeking to employ this versatile fluorescent probe in their work.

References

The Illuminating Role of Sulfo Groups in DiSulfo-Cy5 Alkyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to visualize and track specific biomolecules is paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, cyanine (B1664457) dyes have emerged as a popular choice due to their brightness and photostability. This technical guide delves into the core of a particularly advantageous fluorescent probe, DiSulfo-Cy5 alkyne, with a special focus on the critical role of its sulfo groups. Understanding the properties imparted by these chemical moieties is key to leveraging the full potential of this powerful research tool.

The Impact of Sulfonation on Physicochemical Properties

The defining feature of this compound is the presence of two sulfonate (SO₃⁻) groups. These seemingly minor additions to the cyanine core structure have a profound impact on the dye's behavior in aqueous environments, a critical consideration for most biological experiments. The primary benefits of these sulfo groups are significantly enhanced water solubility and a marked reduction in aggregation.

Non-sulfonated cyanine dyes are notoriously hydrophobic and prone to stacking and forming non-fluorescent H-aggregates in aqueous buffers. This aggregation can lead to a loss of signal and unpredictable labeling. The negatively charged sulfonate groups in this compound introduce electrostatic repulsion between dye molecules, effectively preventing this aggregation and ensuring that the dye remains in its monomeric, highly fluorescent state.

Furthermore, the enhanced water solubility of this compound eliminates the need for organic co-solvents like DMSO or DMF during labeling reactions. This is particularly advantageous when working with sensitive proteins that can be denatured by organic solvents, thus preserving their native conformation and function.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a clear comparison with its non-sulfonated counterpart where applicable.

PropertyThis compoundNon-Sulfonated Cy5 AlkyneSignificance of the Sulfo Groups
Molecular Formula C₃₅H₄₀N₃NaO₇S₂[1]C₃₅H₄₁N₃OThe addition of two SO₃Na groups increases the molecular weight and introduces charged moieties.
Molecular Weight 701.8 g/mol [1]~567 g/mol Higher molecular weight due to the sulfo groups.
Excitation Maximum (λex) ~646 nm[1]~649 nmSpectral properties are nearly identical, ensuring compatibility with the same instrument settings.
Emission Maximum (λem) ~662 nm[1]~670 nmSpectral properties are nearly identical.
Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[1]~250,000 cm⁻¹M⁻¹High extinction coefficient contributes to the brightness of the dye.
Fluorescence Quantum Yield (Φ) ~0.28[1]~0.27The sulfo groups have minimal impact on the quantum yield.
Solubility High in water, DMSO, DMF[1]Low in water; requires organic co-solvents (DMSO, DMF)Key Advantage: Eliminates the need for organic co-solvents in aqueous labeling reactions, preserving protein integrity.
Aggregation Low in aqueous solutionsProne to aggregation in aqueous solutionsKey Advantage: Reduces fluorescence quenching and ensures reliable, reproducible labeling.

Experimental Protocols

The primary application of this compound is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This bioorthogonal reaction allows for the highly specific and efficient covalent labeling of azide-modified biomolecules.

Detailed Protocol for Labeling Azide-Modified Proteins with this compound

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate (B8700270)

  • Deionized water

  • DMSO (if preparing a stock solution of the dye)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in deionized water or DMSO to a final concentration of 10 mM.

  • Prepare the catalyst solution: Prepare a 10 mM stock solution of CuSO₄ in deionized water. Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO/water.

  • Prepare the reducing agent: Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.

  • Set up the labeling reaction:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to a final concentration that is a 3- to 10-fold molar excess over the protein.

    • Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1 mM.

  • Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein: Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

  • Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein-dye conjugate at 280 nm (for the protein) and ~646 nm (for the DiSulfo-Cy5).

Visualizing the Advantage: Sulfonation Workflow

The following diagram illustrates the streamlined workflow enabled by the use of water-soluble this compound compared to its non-sulfonated counterpart.

G cluster_0 Workflow with this compound cluster_1 Workflow with Non-Sulfonated Cy5 Alkyne a1 Dissolve this compound in Aqueous Buffer a2 Add to Azide-Modified Biomolecule Solution a1->a2 a3 Perform CuAAC Reaction a2->a3 a4 Purification a3->a4 b1 Dissolve Non-Sulfonated Cy5 Alkyne in Organic Solvent (DMSO) b2 Add Organic Solution to Aqueous Biomolecule Solution b1->b2 b3 Potential for Protein Denaturation or Precipitation b2->b3 b4 Perform CuAAC Reaction b2->b4 b5 Purification b4->b5

Caption: Comparison of bioconjugation workflows.

Application in Signaling Pathway Analysis

The ability to specifically label proteins with bright and photostable fluorophores like this compound is crucial for elucidating complex cellular signaling pathways. A notable example is in the study of post-translational modifications that regulate signaling cascades. One such study investigated the role of O-GlcNAcylation in controlling pro-fibrotic transcriptional regulatory signaling in myofibroblasts.[1]

In this context, researchers can metabolically label cells with an azide-modified sugar. This sugar is incorporated into glycoproteins involved in the signaling pathway. The cells are then lysed, and the azide-labeled proteins are reacted with this compound via CuAAC. The fluorescently tagged proteins can then be visualized by SDS-PAGE and in-gel fluorescence or identified by mass spectrometry. This allows for the identification and quantification of proteins that are O-GlcNAcylated in response to a specific stimulus, providing insights into the downstream signaling events.

The following diagram illustrates a generalized workflow for using this compound to study a signaling pathway involving a post-translationally modified protein.

G cluster_workflow Experimental Workflow cluster_signaling Signaling Pathway Example A Cell Culture with Azide-Modified Precursor B Stimulation of Signaling Pathway A->B C Cell Lysis B->C D Click Chemistry: Azide-Labeled Proteins + This compound C->D E Analysis of Labeled Proteins D->E P Signaling Protein (becomes modified) D->P S External Signal R Receptor S->R R->P T Transcription Factor P->T G Gene Expression T->G

Caption: Workflow for signaling pathway analysis.

References

An In-Depth Technical Guide to DiSulfo-Cy5 Alkyne for Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DiSulfo-Cy5 alkyne, a water-soluble, far-red fluorescent probe, detailing its core features, significant advantages, and practical applications in sophisticated biological research and drug discovery.

Core Features and Advantages

This compound is a premier fluorescent tool for the precise labeling and visualization of biomolecules. Its unique chemical structure, featuring two sulfonate groups and a terminal alkyne, endows it with a range of beneficial properties that are critical for demanding applications in cellular imaging and analysis.

Key Advantages:

  • Exceptional Water Solubility: The presence of two sulfonate groups renders the dye highly soluble in aqueous buffers, mitigating the need for organic co-solvents that can be detrimental to the integrity and function of biological samples.[1][2] This property is particularly advantageous for labeling sensitive proteins and for in vivo applications.

  • High Fluorescence Quantum Yield and Extinction Coefficient: DiSulfo-Cy5 exhibits a high molar extinction coefficient and a good quantum yield, resulting in exceptionally bright fluorescence.[1][3] This intrinsic brightness is crucial for the detection of low-abundance targets.

  • Far-Red Emission: With an emission maximum in the far-red spectrum, DiSulfo-Cy5 minimizes interference from cellular autofluorescence, which is typically more pronounced in the shorter wavelength regions of the visible spectrum. This leads to a significantly improved signal-to-noise ratio in imaging and flow cytometry experiments.[4]

  • Photostability: Cyanine (B1664457) dyes like Cy5 are known for their good photostability, allowing for longer exposure times during imaging and repeated measurements without significant signal loss.[5][6]

  • pH Insensitivity: The fluorescence of this compound is stable across a broad pH range (pH 4 to 10), ensuring reliable performance in diverse biological environments and experimental conditions.[5][7]

  • Bioorthogonality of Click Chemistry: The alkyne functional group allows for highly specific and efficient covalent labeling of azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[5][8] This reaction is bioorthogonal, meaning it does not interfere with native biological processes.[8][9]

Quantitative Data

The spectral and physical properties of this compound are summarized in the table below, providing a clear comparison with other commonly used fluorescent probes.

PropertyThis compoundSulfo-Cy5 AlkyneCy5 Alkyne
Excitation Maximum (nm) ~646~648~649
Emission Maximum (nm) ~662~671~671
Molar Extinction Coeff. (M⁻¹cm⁻¹) ~271,000~250,000~250,000
Fluorescence Quantum Yield ~0.28Not specifiedNot specified
Solubility High in water, DMSO, DMFSoluble in water, DMSO, DMFSoluble in water, DMSO, DMF
Key Feature Two sulfonate groups for enhanced water solubilityOne sulfonate group for water solubilityStandard cyanine dye

Experimental Protocols

Fluorescence Microscopy: Imaging of Azide-Modified Biomolecules

This protocol details the labeling and imaging of azide-modified biomolecules in fixed cells using this compound.

Materials:

  • Cells cultured on coverslips, metabolically labeled with an azide-containing precursor (e.g., Ac4ManNAz for glycoproteins).

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Bovine serum albumin (BSA)

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Culture and Metabolic Labeling: Culture cells on coverslips to the desired confluency. Introduce the azide-containing metabolic precursor to the culture medium and incubate for a period sufficient for incorporation into the target biomolecules (e.g., 24-48 hours for glycoproteins).

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. For surface labeling, this step can be omitted.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Click Reaction Cocktail Preparation (prepare fresh):

    • Prepare stock solutions: 20 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water, 100 mM THPTA or TBTA in water/DMSO, and 1 mM this compound in DMSO.

    • For a 100 µL reaction volume, mix the components in the following order:

      • 84 µL PBS

      • 10 µL of 100 mM THPTA/TBTA

      • 2 µL of 20 mM CuSO₄

      • 2 µL of 100 mM Sodium Ascorbate

      • 2 µL of 1 mM this compound

    • Vortex the solution briefly to mix.

  • Labeling: Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS containing 3% BSA for 5 minutes each, followed by two washes with PBS.

  • Counterstaining and Mounting: Mount the coverslips on microscope slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and Cy5 (far-red channel).

Flow Cytometry: Analysis of Labeled Cells

This protocol provides a method for labeling azide-modified cells with this compound for subsequent analysis by flow cytometry.

Materials:

  • Suspension or adherent cells metabolically labeled with an azide-containing precursor.

  • This compound

  • Click chemistry reagents (as listed in the microscopy protocol)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixation/Permeabilization Buffer (if labeling intracellularly)

  • FACS tubes

Procedure:

  • Cell Preparation and Metabolic Labeling: Grow cells and incorporate the azide (B81097) label as described previously. For adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

  • Cell Counting and Aliquoting: Count the cells and aliquot approximately 1 x 10⁶ cells per FACS tube.

  • Fixation and Permeabilization (for intracellular targets):

    • Fix the cells with a suitable fixation buffer for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells using a permeabilization buffer according to the manufacturer's instructions.

  • Click Reaction:

    • Prepare the click reaction cocktail as described in the microscopy protocol.

    • Resuspend the cell pellet in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature in the dark.

  • Washing: Add 1 mL of Flow Cytometry Staining Buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and discard the supernatant. Repeat the wash step twice.

  • Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

  • Analysis: Analyze the labeled cells on a flow cytometer equipped with a laser and detector suitable for Cy5 excitation and emission (e.g., 633 nm or 640 nm laser and a >660 nm emission filter). Include appropriate controls, such as unlabeled cells and cells labeled with the azide precursor but without the click reaction, to set the gates properly.

Visualizations

Metabolic Glycoprotein Labeling Workflow

The following diagram illustrates the workflow for labeling and detecting glycoproteins using metabolic incorporation of an azide-modified sugar followed by a click reaction with this compound.

GlycoproteinLabeling cluster_0 Cellular Process cluster_1 Experimental Procedure MetabolicLabeling Metabolic Incorporation of Azido-Sugar GlycoproteinSynthesis Glycoprotein Synthesis MetabolicLabeling->GlycoproteinSynthesis AzidoGlycoprotein Cell Surface Azido-Glycoprotein GlycoproteinSynthesis->AzidoGlycoprotein ClickReaction Click Reaction with This compound AzidoGlycoprotein->ClickReaction Washing Wash Excess Dye ClickReaction->Washing Detection Fluorescence Detection (Microscopy/Flow Cytometry) Washing->Detection CuAAC_Reaction Biomolecule Azide-Modified Biomolecule Plus + AlkyneDye DiSulfo-Cy5 Alkyne Copper Cu(I) Catalyst Product Labeled Biomolecule (Stable Triazole Linkage) Copper->Product cluster_reactants cluster_reactants cluster_reactants->Copper

References

Methodological & Application

Application Notes and Protocols for DiSulfo-Cy5 Alkyne Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of proteins with DiSulfo-Cy5 alkyne. This bright, water-soluble fluorescent dye is ideal for introducing the Cy5 fluorophore onto proteins that have been metabolically, enzymatically, or chemically modified to contain an azide (B81097) group. The labeling occurs via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This bioorthogonal reaction is highly specific and efficient, proceeding under mild, aqueous conditions, making it suitable for labeling complex protein samples.[1][2] this compound is particularly advantageous for applications requiring high hydrophilicity and reduced non-specific binding.[3]

Principle of the Method

Protein labeling with this compound is achieved through the CuAAC click chemistry reaction.[1] This reaction involves the formation of a stable triazole linkage between the terminal alkyne group on the DiSulfo-Cy5 molecule and an azide group on the target protein. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate).[4] A copper-chelating ligand, such as THPTA, is often included to stabilize the copper(I) oxidation state and improve reaction efficiency.

Applications

The high specificity and biocompatibility of the click chemistry reaction make this compound a versatile tool for a variety of applications in proteomics and drug development, including:

  • Fluorescence Microscopy: Visualize the localization and dynamics of specific proteins within fixed or live cells.

  • Flow Cytometry: Quantify and sort cell populations based on the expression of a labeled protein of interest.

  • Western Blotting and In-Gel Fluorescence: Detect and quantify azide-modified proteins in complex lysates.[5]

  • Pull-Down Assays and Protein Interaction Studies: Isolate and identify binding partners of a labeled protein.

  • High-Throughput Screening: Develop assays for screening enzyme inhibitors or monitoring protein modifications.[2]

Data Presentation

Table 1: Representative Quantitative Data for this compound Labeling

ParameterTypical ValueNotes
Labeling Efficiency > 90%Dependent on the accessibility of the azide group on the protein and optimization of reaction conditions.
Degree of Labeling (DOL) 1 - 3The optimal DOL can vary depending on the downstream application. A DOL of 2-4 is often recommended to avoid fluorescence quenching.[6]
Protein Recovery > 85%Varies with the purification method used (e.g., spin column, dialysis).
Excitation Maximum (Ex) ~646 nm
Emission Maximum (Em) ~662 nm

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Protein Sample Preparation:

    • Ensure your azide-modified protein is in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-5 mg/mL.[4]

    • If the buffer contains primary amines (e.g., Tris), remove them by dialysis or buffer exchange into a suitable buffer.[7][8]

  • This compound Stock Solution (10 mM):

    • Prepare a 10 mM stock solution in high-quality, anhydrous DMSO or water.[9] Store protected from light at -20°C in small aliquots.

  • Copper(II) Sulfate (B86663) (CuSO₄) Stock Solution (20 mM):

    • Dissolve copper(II) sulfate pentahydrate in deionized water to a final concentration of 20 mM.[4] This solution is stable at room temperature.

  • THPTA Ligand Stock Solution (100 mM):

    • Prepare a 100 mM stock solution of THPTA in deionized water.[4] This solution is stable at room temperature.

  • Sodium Ascorbate (B8700270) Stock Solution (300 mM):

    • Prepare a 300 mM stock solution of sodium ascorbate in deionized water. This solution is prone to oxidation and must be prepared fresh for each experiment. [4]

Protocol 2: Click Chemistry Labeling of Azide-Modified Protein

This protocol is a starting point and may require optimization for your specific protein.

  • To a 1.5 mL microcentrifuge tube, add the following in order:

    • 50 µL of azide-modified protein solution (1-5 mg/mL)

    • 100 µL of PBS buffer (pH 7.4)

    • 4 µL of 10 mM this compound stock solution (final concentration ~200 µM, adjust as needed)

  • Vortex the tube briefly to mix.

  • Add 10 µL of 100 mM THPTA solution. Vortex briefly.[4]

  • Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.[4]

  • Initiate the click reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.[4]

  • Vortex the reaction mixture gently and protect it from light.

  • Incubate the reaction at room temperature for 1-2 hours. Longer incubation times may improve labeling efficiency.[4]

Protocol 3: Purification of Labeled Protein using a Spin Column

This method is suitable for rapid purification and removal of excess dye.[6][7][8]

  • Prepare a spin column according to the manufacturer's instructions. This typically involves snapping off the bottom closure, placing it in a collection tube, and centrifuging to remove the storage buffer.

  • Equilibrate the column by washing it three times with an appropriate elution buffer (e.g., PBS). For each wash, add the buffer and centrifuge at approximately 1,500 x g for 1-2 minutes, discarding the flow-through.[7][8]

  • After the final wash, transfer the spin column to a fresh collection tube.

  • Carefully load the entire labeling reaction mixture onto the center of the resin bed.

  • Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled protein in the collection tube.[7][8] The unlabeled this compound will be retained in the column.

  • Store the purified labeled protein at 4°C, protected from light. For long-term storage, consider adding glycerol (B35011) to 20-30% and storing at -20°C or -80°C.[8]

Protocol 4: Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.

  • Calculate the concentration of the labeled protein and the DOL using the following equations[6][7]:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein

      • CF (Correction Factor for Cy5 at 280 nm) = 0.05

      • ε_protein = Molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹)

    • Degree of Labeling (DOL) = A₆₅₀ / (ε_Cy5 × Protein Concentration (M))

      • ε_Cy5 (Molar extinction coefficient of Cy5 at 650 nm) = 250,000 M⁻¹cm⁻¹

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Azide-Modified Protein reaction Click Chemistry Reaction protein_prep->reaction dye_prep DiSulfo-Cy5 Alkyne Stock dye_prep->reaction catalyst_prep Catalyst & Ligand (CuSO4, THPTA) catalyst_prep->reaction reducer_prep Reducing Agent (Sodium Ascorbate) reducer_prep->reaction purification Spin Column Chromatography reaction->purification Remove excess dye analysis DOL Calculation & Downstream Apps purification->analysis Purified Labeled Protein protein_labeling_pathway cluster_cell Cellular Context unlabeled_protein Protein of Interest (with Azide Group) labeled_protein Labeled Protein of Interest (Fluorescent) unlabeled_protein->labeled_protein other_proteins Other Cellular Components reagent This compound + Cu(I) Catalyst reagent->unlabeled_protein Click Reaction detection Fluorescence Detection (Microscopy, Flow Cytometry, etc.) labeled_protein->detection Signal

References

DiSulfo-Cy5 Alkyne Click Chemistry: An Application Note and Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide to utilizing DiSulfo-Cy5 alkyne in bioorthogonal click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). DiSulfo-Cy5 is a water-soluble, far-red fluorescent dye, making it an excellent choice for labeling biomolecules in aqueous environments. Its alkyne functional group allows for a highly specific and efficient covalent reaction with azide-modified molecules, a process known as "click chemistry."[1][2][3] This powerful bioconjugation technique is widely employed for labeling proteins, nucleic acids, and other biomolecules for applications in fluorescence imaging, flow cytometry, and other detection methods.[4][5]

The CuAAC reaction forms a stable triazole linkage between an alkyne and an azide (B81097), a reaction that is highly selective and biocompatible.[2][3][6] The sulfonated nature of DiSulfo-Cy5 enhances its water solubility, which is advantageous for biological applications by preventing aggregation and improving reagent accessibility.[7][8]

Principle of the Reaction

The core of this methodology is the CuAAC reaction, a cornerstone of click chemistry.[6] This reaction involves the [3+2] cycloaddition of an alkyne (this compound) and an azide-modified biomolecule, catalyzed by a copper(I) species. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[9] To enhance the reaction efficiency and protect the biomolecules from oxidative damage, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[4][9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical principle and a typical experimental workflow for this compound click chemistry.

G cluster_0 CuAAC Reaction Mechanism DiSulfo_Cy5_Alkyne This compound Triazole_Product DiSulfo-Cy5 Labeled Biomolecule (Triazole) DiSulfo_Cy5_Alkyne->Triazole_Product + Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Triazole_Product + Cu_I Cu(I) Catalyst Cu_I->Triazole_Product

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

G cluster_1 Experimental Workflow Prepare_Reagents 1. Prepare Reagents (this compound, Azide-Biomolecule, CuSO4, Ligand, NaAsc) Reaction_Setup 2. Set up Reaction Mixture (Biomolecule, Dye, CuSO4/Ligand) Prepare_Reagents->Reaction_Setup Initiate_Reaction 3. Initiate Reaction (Add Sodium Ascorbate) Reaction_Setup->Initiate_Reaction Incubation 4. Incubate (Room Temperature) Initiate_Reaction->Incubation Purification 5. Purify Conjugate (e.g., Spin Column, Dialysis) Incubation->Purification Analysis 6. Analyze Labeled Product (Spectroscopy, Gel Electrophoresis) Purification->Analysis

Caption: A typical experimental workflow for labeling biomolecules.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight~717.94 g/mol [2]
Excitation Maximum (Abs)~649 nm[2]
Emission Maximum (Em)~662 nm[2]
Extinction Coefficient (ε)~271,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ)~0.28[2]
SolubilityHigh in water, DMF, DMSO[2]

Experimental Protocols

Materials and Reagents
  • This compound

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Sodium Ascorbate (NaAsc) solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Purification supplies (e.g., spin columns, dialysis tubing)

  • DMSO (for dissolving this compound if not purchased in solution)

Protocol for Labeling Proteins

This protocol is a starting point and may require optimization for specific proteins.

  • Preparation of Reagents:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare fresh 100 mM sodium ascorbate solution in water.

    • Prepare a premixed catalyst solution by mixing the CuSO₄ and THPTA solutions. A common ratio is 1:5 (CuSO₄:THPTA).[4] For example, mix 1 volume of 20 mM CuSO₄ with 5 volumes of 20 mM THPTA to get a 10 mM copper/50 mM ligand solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. The molar ratio of dye to protein can range from 2 to 20-fold excess of the dye.

    • Add the premixed CuSO₄/THPTA catalyst solution to the reaction mixture. A final copper concentration of 50-250 µM is typically effective.[4]

    • Mix the contents of the tube gently by pipetting.

  • Initiation and Incubation:

    • To initiate the click reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4]

    • Vortex the reaction mixture briefly.

    • Incubate the reaction at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight. Protect the reaction from light.

  • Purification of the Labeled Protein:

    • Remove the excess dye and catalyst from the labeled protein using a desalting spin column, dialysis, or size exclusion chromatography. Follow the manufacturer's instructions for the chosen purification method.

  • Analysis and Storage:

    • Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 649 nm (for DiSulfo-Cy5).

    • The labeled protein can be analyzed by SDS-PAGE to confirm conjugation.

    • Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol for Labeling Oligonucleotides
  • Preparation of Reagents:

    • Dissolve the alkyne-modified oligonucleotide in nuclease-free water.

    • Prepare a 10 mM stock solution of an azide-containing molecule (the labeling partner for the alkyne-oligo) in DMSO.

    • Prepare the catalyst and sodium ascorbate solutions as described in the protein labeling protocol. A common buffer is 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.5.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, the azide-containing molecule (typically a 1.5 to 5-fold molar excess), and the reaction buffer.

    • Add the premixed CuSO₄/THPTA solution.

    • Mix gently.

  • Initiation and Incubation:

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.

    • Incubate at room temperature for 1-4 hours.

  • Purification of the Labeled Oligonucleotide:

    • The labeled oligonucleotide can be purified by ethanol (B145695) precipitation, followed by washing the pellet with cold 70% ethanol. Alternatively, HPLC or PAGE can be used for purification.[1]

  • Analysis and Storage:

    • Analyze the purified product by mass spectrometry or HPLC.

    • Store the labeled oligonucleotide at -20°C.

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Inactive catalystPrepare fresh sodium ascorbate solution. Ensure the copper is in the +1 oxidation state.
Inaccessible alkyne or azide groupsPerform the reaction in the presence of a denaturant (e.g., for proteins) or organic co-solvent like DMSO.[9]
Insufficient reagentsOptimize the molar ratio of dye to biomolecule and the catalyst concentration.
Precipitation of Reagents Poor solubility of the azide-containing moleculeAdd a co-solvent like DMSO or DMF (up to 50% v/v).[1]
Degradation of Biomolecule Oxidative damage from copper catalystUse a protective ligand like THPTA in sufficient excess.[4][9] Degas the reaction mixture.
For RNA, metal-mediated hydrolysisUse a pseudo-ligandless system with acetonitrile (B52724) as a co-solvent which can stabilize the copper and simplify purification.[10]

Conclusion

This compound is a versatile and robust tool for the fluorescent labeling of biomolecules through copper-catalyzed click chemistry. Its high water solubility and favorable spectroscopic properties make it an ideal choice for a wide range of applications in biological research and drug development. By following the detailed protocols and troubleshooting guide provided in this document, researchers can confidently and efficiently label their molecules of interest for downstream analysis.

References

Application Notes and Protocols: Labeling Oligonucleotides with DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent labeling of azide-modified oligonucleotides with DiSulfo-Cy5 alkyne via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free click chemistry method offers a robust and bioorthogonal approach for conjugating a fluorescent dye to an oligonucleotide. DiSulfo-Cy5 is a bright, water-soluble, and photostable cyanine (B1664457) dye that emits in the far-red spectrum, making it an excellent choice for a variety of applications in molecular biology, cell biology, and diagnostics. The protocols herein cover the introduction of the azide (B81097) moiety into the oligonucleotide, the labeling reaction, purification of the conjugate, and subsequent quality control.

The primary advantage of SPAAC is its biocompatibility, as it circumvents the use of cytotoxic copper catalysts required for the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][] This makes it particularly suitable for applications involving live cells or in vivo studies. The reaction is highly efficient and proceeds readily at ambient temperatures and physiological pH.[]

Overview of the Labeling Strategy

The labeling strategy involves a two-step process:

  • Synthesis of an Azide-Modified Oligonucleotide: An azide functional group must be incorporated into the oligonucleotide. This can be achieved either during solid-phase synthesis using an azide-containing phosphoramidite (B1245037) or post-synthetically by modifying an oligonucleotide that has a reactive handle, such as a primary amine.[3][4]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-modified oligonucleotide is then reacted with a strained alkyne, in this case, this compound. The inherent ring strain of the cyclooctyne (B158145) derivative drives the reaction forward to form a stable triazole linkage without the need for a catalyst.[][5]

Experimental Protocols

Preparation of Azide-Modified Oligonucleotides

There are two primary methods for generating azide-modified oligonucleotides:

Method A: Direct Synthesis using Azide-Modified Phosphoramidites

This is the most direct approach, where an azide-containing phosphoramidite (e.g., Azide-dT) is incorporated at the desired position (5', 3', or internal) during standard automated solid-phase oligonucleotide synthesis.[6]

Method B: Post-Synthetic Modification of an Amino-Modified Oligonucleotide

This method involves synthesizing an oligonucleotide with a primary amine modification (e.g., Amino Modifier C6) and then reacting it with an NHS-ester-activated azide compound.[4]

Protocol for Post-Synthetic Azide Modification:

  • Dissolve the Amino-Modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in a suitable buffer, such as 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer (pH 8.5-9.0), to a final concentration of 1-5 mM.

  • Prepare the Azide-NHS Ester Solution: Dissolve an excess (5-20 fold molar excess) of an azide-NHS ester (e.g., Azide-C2 NHS ester) in anhydrous DMSO or DMF.

  • Reaction: Add the azide-NHS ester solution to the oligonucleotide solution. The final concentration of the organic solvent should not exceed 25% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight in the dark.

  • Purification: Purify the azide-modified oligonucleotide from the excess reactants and byproducts using ethanol (B145695) precipitation or size-exclusion chromatography.

Labeling of Azide-Modified Oligonucleotide with this compound via SPAAC

This protocol describes the copper-free click reaction between the azide-modified oligonucleotide and this compound.

Materials:

  • Azide-modified oligonucleotide

  • This compound (e.g., a DBCO- or BCN-containing derivative)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar physiological buffer.

  • Anhydrous DMSO or DMF

  • Nuclease-free water

Protocol:

  • Prepare the this compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. Store protected from light at -20°C.

  • Prepare the Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in the reaction buffer to a final concentration of 100-500 µM.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Azide-modified oligonucleotide solution

    • A 1.5 to 5-fold molar excess of the this compound stock solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours, protected from light. The reaction time may vary depending on the specific strained alkyne used.

  • Purification: Proceed to the purification of the labeled oligonucleotide as described in section 3.3.

Purification of DiSulfo-Cy5 Labeled Oligonucleotides

Purification is critical to remove unreacted dye and unlabeled oligonucleotides.[7] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method due to its high resolution.[8][9]

RP-HPLC Protocol:

  • Column: A C18 column is typically used for oligonucleotide purification.[8]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the labeled oligonucleotide. A typical gradient might be 5-35% B over 30 minutes.[8]

  • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and ~646 nm (for DiSulfo-Cy5). The labeled oligonucleotide will absorb at both wavelengths.

  • Fraction Collection: Collect the peak corresponding to the dual-absorbing species.

  • Desalting: After pooling the desired fractions, remove the TEAA buffer by ethanol precipitation or using a desalting column.

Quality Control

Spectrophotometric Analysis:

  • Measure Absorbance: Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A260) and the absorbance maximum for DiSulfo-Cy5 (~646 nm, Amax).

  • Calculate Concentrations:

    • Concentration of Oligonucleotide (M) = A260 / ε260

    • Concentration of Dye (M) = Amax / εmax

  • Determine Degree of Labeling (DOL):

    • DOL = (Concentration of Dye) / (Concentration of Oligonucleotide)

    • For a singly labeled oligonucleotide, the ideal DOL is close to 1.0.

Mass Spectrometry:

Mass spectrometry can be used to confirm the covalent attachment of the dye to the oligonucleotide. Both MALDI-TOF and ESI-MS are suitable techniques.[10] The expected mass of the labeled oligonucleotide will be the sum of the mass of the unlabeled oligonucleotide and the mass of the this compound.

Data Presentation

Table 1: Spectroscopic Properties of DiSulfo-Cy5

ParameterValue
Excitation Maximum (λex)~646 nm
Emission Maximum (λem)~662 nm
Extinction Coefficient (ε) at λex~250,000 cm⁻¹M⁻¹[11]

Table 2: Typical Quantitative Results for Oligonucleotide Labeling

ParameterMethodTypical Result
Labeling EfficiencyRP-HPLC>90%
Purification YieldRP-HPLC50-70%[12]
Final PurityRP-HPLC>95%
Degree of Labeling (DOL)UV-Vis Spectrophotometry~1.0

Visualization

Experimental Workflow

experimental_workflow cluster_prep Oligonucleotide Preparation cluster_labeling Labeling Reaction cluster_purification Purification & QC start Start with Amino-Modified Oligonucleotide azide_mod Post-Synthetic Azide Modification start->azide_mod spaac SPAAC Reaction with This compound azide_mod->spaac purify RP-HPLC Purification spaac->purify qc Quality Control (UV-Vis, MS) purify->qc product Final Labeled Oligonucleotide qc->product

Caption: Workflow for labeling an oligonucleotide with this compound.

Cellular Uptake and Mitochondrial Localization Pathway

Cy5-labeled oligonucleotides have been observed to accumulate in mitochondria.[13][14] This can be a useful property for studying mitochondrial dynamics or for targeted delivery.

signaling_pathway extracellular DiSulfo-Cy5 Oligonucleotide (Extracellular) cell_membrane Cell Membrane extracellular->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm mitochondria Mitochondria cytoplasm->mitochondria accumulation Accumulation at Mitochondrial Membrane mitochondria->accumulation

Caption: Proposed pathway for cellular uptake of Cy5-labeled oligonucleotides.

Storage and Handling

Fluorescently labeled oligonucleotides are sensitive to light and should be stored protected from light at -20°C in a nuclease-free environment. For long-term storage, it is recommended to aliquot the sample to avoid repeated freeze-thaw cycles. For Cy5-labeled oligonucleotides, it is best to resuspend and store them at a neutral pH (pH 7.0) to prevent degradation of the dye.

Conclusion

The use of this compound in conjunction with strain-promoted alkyne-azide cycloaddition provides a reliable and efficient method for labeling oligonucleotides. The resulting fluorescently labeled probes are valuable tools for a wide range of applications, from in vitro diagnostics to in vivo imaging. The detailed protocols and guidelines presented in this document are intended to assist researchers in successfully implementing this powerful bioconjugation technique.

References

Application Notes and Protocols for DiSulfo-Cy5 Alkyne in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DiSulfo-Cy5 alkyne for the fluorescent labeling of azide-modified biomolecules in live cells. This far-red fluorescent probe is an invaluable tool for real-time visualization of dynamic cellular processes.

Introduction

This compound is a water-soluble and highly fluorescent cyanine (B1664457) dye functionalized with an alkyne group. Its two sulfonate groups enhance its hydrophilicity, making it highly suitable for biological applications in aqueous environments. The terminal alkyne allows for its covalent attachment to azide-modified target molecules within living cells via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This bioorthogonal reaction is highly specific and efficient, enabling the precise labeling of a wide range of biomolecules, including proteins, glycans, and nucleic acids, with minimal perturbation to the cellular environment.

The far-red emission of DiSulfo-Cy5 minimizes autofluorescence from cellular components and reduces phototoxicity, making it an excellent choice for long-term live-cell imaging experiments.

Key Features of this compound:

  • High Water Solubility: The disulfonate moiety ensures excellent solubility in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to cells.

  • Far-Red Fluorescence: With excitation and emission maxima in the far-red spectrum, it minimizes cellular autofluorescence and light scattering, leading to a high signal-to-noise ratio.

  • Bioorthogonal Reactivity: The alkyne group specifically reacts with azides via CuAAC, ensuring that the dye is targeted only to the molecule of interest.

  • High Quantum Yield and Extinction Coefficient: These properties contribute to the brightness of the dye, allowing for the detection of low-abundance targets.

Data Presentation

Photophysical and Chemical Properties
PropertyValueReference
Excitation Maximum (λex) ~646 nm[1]
Emission Maximum (λem) ~662 nm[1]
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) ~0.28[1]
Molecular Weight 701.8 g/mol [1]
Solubility Water, DMSO, DMF[1]
Cytotoxicity Data for Related Cyanine Dyes

It is important to note that the following data is for related cyanine dyes and not specifically for this compound. Cytotoxicity should be empirically determined for the specific cell line and experimental conditions used.

DyeCell LineIC50 (µM)Incubation TimeReference
Squaraine Cyanine Dye 10Caco-2> 25 (dark)24 h[2]
Squaraine Cyanine Dye 10HepG2> 25 (dark)24 h[2]
Heptamethine Cyanine DyeA549~1 (dark)4 days[3]

Experimental Protocols

Protocol 1: Live Cell Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for labeling azide-modified biomolecules in live cells with this compound. The azide (B81097) modification can be introduced metabolically by providing cells with an azide-bearing precursor (e.g., an amino acid, sugar, or nucleoside analog).

Materials:

  • Live cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

  • Azide-modified precursor (e.g., L-azidohomoalanine (AHA) for protein labeling, N-azidoacetylgalactosamine (GalNAz) for glycan labeling)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Live cell imaging medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Metabolic Labeling (Day 1-2):

    • Culture cells to the desired confluency.

    • Replace the culture medium with a medium containing the azide-modified precursor at an optimized concentration (typically 25-100 µM).

    • Incubate the cells for a period sufficient to allow incorporation of the azide precursor into the target biomolecules (typically 12-48 hours).

  • Preparation of Labeling Reagents (Day 3):

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in water. Note: This solution should be prepared fresh for each experiment.

  • Click Reaction - Live Cell Labeling (Day 3):

    • Wash the cells twice with warm PBS to remove any unincorporated azide precursor.

    • Prepare the "Click-iT®" reaction cocktail in live cell imaging medium immediately before use. For a final volume of 1 mL, add the components in the following order:

      • Live cell imaging medium: 980 µL

      • This compound stock solution (10 mM): 1 µL (final concentration: 10 µM)

      • CuSO₄ stock solution (20 mM): 2.5 µL (final concentration: 50 µM)

      • THPTA stock solution (100 mM): 2.5 µL (final concentration: 250 µM)

    • Mix the solution gently.

    • Add Sodium Ascorbate stock solution (100 mM): 10 µL (final concentration: 1 mM) to the cocktail immediately before adding it to the cells. Mix gently.

    • Remove the PBS from the cells and add the "Click-iT®" reaction cocktail.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three times with live cell imaging medium.

    • The cells are now ready for imaging. Use a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Protocol 2: Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxicity of this compound using a standard MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding (Day 1):

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment (Day 2):

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (medium with the same concentration of DMSO or water as the highest dye concentration).

    • Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Assay (Day 3 or 4):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Mandatory Visualizations

G Figure 1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalyst System Azide-modified Biomolecule Azide-modified Biomolecule Labeled Biomolecule Labeled Biomolecule Azide-modified Biomolecule->Labeled Biomolecule Click Reaction This compound This compound This compound->Labeled Biomolecule Cu(II)SO4 Cu(II)SO4 Cu(I) Cu(I) Cu(II)SO4->Cu(I) Reduction Sodium Ascorbate Sodium Ascorbate Sodium Ascorbate->Cu(I) Cu(I)->Labeled Biomolecule Catalyzes G Figure 2. Experimental Workflow for Live Cell Imaging Start Start Metabolic Labeling with Azide Precursor Metabolic Labeling with Azide Precursor Start->Metabolic Labeling with Azide Precursor Wash Cells Wash Cells (x3) Metabolic Labeling with Azide Precursor->Wash Cells Prepare Click Reaction Cocktail Prepare Click Reaction Cocktail Wash Cells->Prepare Click Reaction Cocktail Incubate Cells with Cocktail Incubate Cells with Cocktail Prepare Click Reaction Cocktail->Incubate Cells with Cocktail Wash Cells (x3) Wash Cells (x3) Incubate Cells with Cocktail->Wash Cells (x3) Live Cell Imaging Live Cell Imaging End End Live Cell Imaging->End Wash Cells (x3)->Live Cell Imaging

References

Application Notes and Protocols for DiSulfo-Cy5 Alkyne in Super-Resolution Microscopy (STORM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that overcomes the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale. The choice of fluorophore is critical for successful STORM imaging, with cyanine (B1664457) dyes like Cy5 being particularly well-suited due to their excellent photoswitching properties. DiSulfo-Cy5 alkyne is a water-soluble, bright, and photostable derivative of Cy5 that is functionalized with an alkyne group. This feature allows for its covalent attachment to azide-modified biomolecules via a highly specific and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."

These characteristics make this compound an ideal probe for single-molecule localization microscopy techniques like dSTORM (direct STORM), enabling precise and high-contrast imaging of a wide range of biological targets. This document provides detailed application notes and protocols for the use of this compound in STORM microscopy.

Photophysical and Chemical Properties

This compound exhibits photophysical properties that are highly advantageous for STORM imaging. Its high extinction coefficient and good quantum yield contribute to a strong fluorescence signal, while its water solubility, conferred by the sulfo groups, simplifies labeling procedures in aqueous buffers.[1][2][3]

PropertyValueReference
Excitation Maximum (λex)646 nm[1]
Emission Maximum (λem)662 nm[1]
Molar Extinction Coefficient271,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield0.28[1]
Molecular FormulaC₃₅H₄₀N₃NaO₇S₂[1]
Molecular Weight701.8 g/mol [1]
SolubilityWater, DMSO, DMF[1]

Performance in STORM

While specific quantitative data for this compound in STORM is not extensively published, the performance of structurally similar sulfonated Cy5 dyes provides a strong indication of its capabilities. For instance, a trisulfonated Cy5 variant (Cy5B-trisulfo) has been shown to outperform standard Cy5 in dSTORM experiments, yielding a higher photon count and improved localization precision.[4] This enhancement is attributed to the improved photostability and reduced blinking artifacts of the sulfonated dye.

ParameterCy5Cy5B-trisulfo (Sulfonated Cy5)Reference
Photon Count per ON-event~770~1,800[4]
Localization Precision (s.d.)8.4 ± 4.4 nm6.6 ± 3.3 nm[4]
Spatial Resolution (FRC)~18 nm~13 nm[4]

These data suggest that this compound is likely to provide a high photon output and excellent localization precision, contributing to the generation of high-resolution STORM images.

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Biomolecules with this compound via Click Chemistry

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling azide-modified proteins, nucleic acids, or other biomolecules with this compound.

Materials:

  • Azide-modified biomolecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving the dye

  • Microcentrifuge tubes

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.

    • Copper(II) sulfate: Prepare a 50 mM stock solution in water.

    • THPTA/TBTA: Prepare a 50 mM stock solution in water or DMSO.

    • Sodium ascorbate: Prepare a 100 mM stock solution in water immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with this compound in PBS. A molar excess of the dye (e.g., 5-10 fold) is recommended.

    • Premix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio and add to the reaction mixture to a final copper concentration of 1-2 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the labeled biomolecule.

    • Collect the fractions containing the labeled biomolecule.

  • Quantification:

    • Determine the concentration of the labeled biomolecule using a suitable method (e.g., Bradford assay for proteins).

    • Measure the absorbance of the sample at 646 nm to determine the concentration of DiSulfo-Cy5. The degree of labeling can be calculated from the molar concentrations of the biomolecule and the dye.

Protocol 2: Sample Preparation and dSTORM Imaging

This protocol outlines the general steps for preparing cells labeled with this compound for dSTORM imaging.

Materials:

  • Cells labeled with this compound on a glass-bottom dish or coverslip

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

  • Blocking buffer (e.g., 3% BSA in PBS)

  • STORM imaging buffer

STORM Imaging Buffer Recipe (Glox Buffer with MEA):

  • Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl

  • Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose

  • GLOX Solution: 14 mg glucose oxidase, 50 µL catalase (17 mg/mL) in 200 µL Buffer A. Store at 4°C for up to 1 week.

  • 1 M MEA (cysteamine) Solution: 77 mg MEA in 1 mL of 0.25 N HCl (adjust pH to 7.5-8.5). Store at 4°C for 1-2 weeks or in aliquots at -20°C for several months.

To prepare 1 mL of imaging buffer: Add 10 µL of GLOX solution and 100 µL of 1 M MEA solution to 890 µL of Buffer B. Prepare fresh before imaging.

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells three times with PBS.

  • Blocking (for immunofluorescence):

    • If using antibody-based labeling, block non-specific binding sites with 3% BSA in PBS for 1 hour at room temperature.

  • Labeling (if not already performed):

    • Perform the click chemistry labeling as described in Protocol 1.

  • dSTORM Imaging:

    • Replace the buffer in the sample dish with the freshly prepared STORM imaging buffer.

    • Mount the sample on the STORM microscope.

    • Use a 647 nm laser for excitation and imaging of DiSulfo-Cy5.

    • A lower power 405 nm laser can be used for reactivation of the fluorophore from the dark state.

    • Acquire a series of images (typically 10,000-100,000 frames) with a high-sensitivity camera.

    • The acquired image series is then processed using localization software to reconstruct the super-resolved image.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a typical experimental workflow for STORM imaging and a relevant signaling pathway where this compound could be applied.

experimental_workflow cluster_labeling Labeling cluster_imaging Imaging azide_mod Azide-Modified Biomolecule click_reaction Click Chemistry (CuAAC) azide_mod->click_reaction cy5_alkyne This compound cy5_alkyne->click_reaction labeled_biomolecule Labeled Biomolecule click_reaction->labeled_biomolecule sample_prep Sample Preparation (Fixation, Permeabilization) labeled_biomolecule->sample_prep storm_imaging dSTORM Imaging sample_prep->storm_imaging data_analysis Data Analysis & Image Reconstruction storm_imaging->data_analysis super_res_image Super-Resolution Image data_analysis->super_res_image

Caption: Experimental workflow for STORM imaging using this compound.

A recent study by Very et al. (2024) demonstrated that O-GlcNAcylation is a key regulator of myofibroblast activation and fibrosis.[5] This process involves the modification of transcription factors, which could be visualized at the nanoscale using STORM with this compound-labeled antibodies or other probes.

signaling_pathway cluster_input Metabolic Input cluster_modification Post-Translational Modification cluster_output Cellular Response glucose Glucose hbp Hexosamine Biosynthesis Pathway (HBP) glucose->hbp udp_glcnac UDP-GlcNAc hbp->udp_glcnac ogt OGT udp_glcnac->ogt protein_glcnac O-GlcNAcylated Protein ogt->protein_glcnac oga OGA protein Target Protein (e.g., BNC2, TEAD4) oga->protein protein->protein_glcnac protein_glcnac->protein bnc2_tead4_yap1 BNC2/TEAD4/YAP1 Complex protein_glcnac->bnc2_tead4_yap1 yap1 YAP1 yap1->bnc2_tead4_yap1 gene_expression Pro-fibrotic Gene Expression bnc2_tead4_yap1->gene_expression fibrosis Fibrosis gene_expression->fibrosis

Caption: O-GlcNAcylation signaling pathway in myofibroblast activation.

Conclusion

This compound is a powerful tool for super-resolution microscopy, offering researchers a bright, photostable, and water-soluble fluorophore that can be specifically targeted to biomolecules of interest through click chemistry. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in STORM imaging, enabling the exploration of cellular structures and processes with unprecedented detail. The superior performance of sulfonated cyanine dyes suggests that this compound will be a valuable reagent for pushing the boundaries of biological imaging.

References

DiSulfo-Cy5 Alkyne for Nanoparticle Conjugation and Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, near-infrared (NIR) fluorescent dye ideally suited for the labeling of nanoparticles for a wide range of biomedical applications, including in vitro and in vivo imaging. Its two sulfonate groups confer high aqueous solubility, preventing aggregation and improving biocompatibility of the labeled nanoparticles. The terminal alkyne group allows for efficient and specific covalent attachment to azide-functionalized nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, bioorthogonal, and proceeds under mild conditions, making it an excellent choice for conjugating sensitive biological and nanomaterials.

These application notes provide detailed protocols for the conjugation of this compound to azide-modified nanoparticles, purification and characterization of the resulting fluorescent nanoparticles, and their application in cellular and whole-body imaging.

Properties of this compound

A summary of the key quantitative properties of this compound is presented in the table below. These properties make it a robust fluorescent probe for demanding imaging applications.

PropertyValueReference(s)
Excitation Maximum (λex) ~646 nm[1][2]
Emission Maximum (λem) ~662 nm[1][2]
Molar Extinction Coefficient ~271,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) ~0.28[1]
Molecular Weight ~701.8 g/mol [1]
Solubility Water, DMSO, DMF[1]

Experimental Protocols

Nanoparticle Functionalization with Azide (B81097) Groups

Prior to conjugation with this compound, the nanoparticles must be functionalized with azide groups. Below are example protocols for silica (B1680970) and polymer-based nanoparticles.

a) Azide Functionalization of Silica Nanoparticles

This protocol describes the surface modification of silica nanoparticles with (3-azidopropyl)triethoxysilane (APTES).

  • Materials:

  • Procedure:

    • Disperse the silica nanoparticles in anhydrous toluene or ethanol at a concentration of 1-10 mg/mL.

    • Add APTES to the nanoparticle suspension. A common starting point is a 10-50 fold molar excess of APTES relative to the estimated number of surface silanol (B1196071) groups.

    • The reaction can be allowed to proceed at room temperature for 12-24 hours or can be accelerated by heating to 60-80°C for 2-4 hours. A small amount of ammonia can be added to catalyze the reaction.

    • After the reaction, centrifuge the nanoparticles to pellet them and remove the supernatant.

    • Wash the nanoparticles extensively with the reaction solvent (toluene or ethanol) followed by deionized water to remove unreacted silane. This can be done through repeated centrifugation and redispersion cycles.

    • Finally, resuspend the azide-functionalized silica nanoparticles in the desired buffer for the subsequent click chemistry reaction.

b) Azide Functionalization of Polymer Nanoparticles

This protocol is a general guideline for introducing azide groups onto polymer nanoparticles that have suitable functional groups (e.g., carboxylic acids, amines, or hydroxyls). This example focuses on EDC/NHS coupling of an azide-containing amine to carboxylated nanoparticles.

  • Materials:

    • Carboxylated polymer nanoparticles (e.g., PLGA, polystyrene)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Azido-PEG-amine or other azide-containing primary amine

    • Activation Buffer (e.g., MES buffer, pH 6.0)

    • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Procedure:

    • Disperse the carboxylated nanoparticles in the activation buffer.

    • Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

    • Add the azide-containing amine to the activated nanoparticle suspension. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching solution.

    • Purify the azide-functionalized nanoparticles from unreacted reagents using methods such as dialysis or size exclusion chromatography.

Conjugation of this compound to Azide-Functionalized Nanoparticles via CuAAC

This protocol outlines the copper-catalyzed click chemistry reaction to conjugate this compound to the azide-functionalized nanoparticles.

  • Materials:

    • Azide-functionalized nanoparticles

    • This compound

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand. THPTA is recommended for aqueous reactions.

    • Reaction buffer (e.g., PBS, pH 7.4)

    • Deionized water

    • Nitrogen or Argon gas (optional, but recommended)

  • Procedure:

    • Prepare stock solutions:

      • This compound: 1-10 mM in deionized water or DMSO.

      • CuSO₄: 10-100 mM in deionized water.

      • Sodium ascorbate: 100-500 mM in deionized water (prepare fresh).

      • THPTA/TBTA: 20-200 mM in deionized water or DMSO.

    • In a reaction vessel, add the azide-functionalized nanoparticles suspended in the reaction buffer.

    • Add this compound to the nanoparticle suspension. The molar ratio of dye to nanoparticle will depend on the desired labeling density and should be optimized. A starting point is a 5-20 fold molar excess of the dye.

    • Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.

    • Add CuSO₄ to the reaction mixture.

    • (Optional) Degas the mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring, protected from light.

    • The final product is the DiSulfo-Cy5-conjugated nanoparticles.

G cluster_0 Nanoparticle Preparation cluster_1 Reagent Preparation cluster_2 Click Chemistry Reaction cluster_3 Purification & Characterization Azide-Functionalized\nNanoparticle Azide-Functionalized Nanoparticle Reaction\nMixture Reaction Mixture Azide-Functionalized\nNanoparticle->Reaction\nMixture DiSulfo-Cy5\nAlkyne DiSulfo-Cy5 Alkyne DiSulfo-Cy5\nAlkyne->Reaction\nMixture CuSO4 CuSO4 CuSO4->Reaction\nMixture Sodium\nAscorbate Sodium Ascorbate Sodium\nAscorbate->Reaction\nMixture Initiates Reaction THPTA/TBTA\nLigand THPTA/TBTA Ligand THPTA/TBTA\nLigand->Reaction\nMixture Incubation\n(1-4h, RT, dark) Incubation (1-4h, RT, dark) Reaction\nMixture->Incubation\n(1-4h, RT, dark) Purification\n(Dialysis/SEC) Purification (Dialysis/SEC) Incubation\n(1-4h, RT, dark)->Purification\n(Dialysis/SEC) Final Conjugate Final Conjugate Purification\n(Dialysis/SEC)->Final Conjugate Characterization Characterization Final Conjugate->Characterization

Caption: Workflow for this compound nanoparticle conjugation.

Purification of DiSulfo-Cy5-Conjugated Nanoparticles

Purification is a critical step to remove unreacted dye and reaction components.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cutoff (MWCO) that retains the nanoparticles but allows small molecules to pass through (e.g., 10-50 kDa).

    • Perform dialysis against a large volume of deionized water or PBS with several buffer changes over 24-48 hours.[3][4]

  • Size Exclusion Chromatography (SEC):

    • Pack a column with an appropriate size exclusion resin that separates the large nanoparticles from smaller molecules.

    • Load the reaction mixture onto the column and elute with a suitable buffer.

    • Collect the fractions containing the fluorescently labeled nanoparticles, which will elute first.

Characterization of DiSulfo-Cy5-Conjugated Nanoparticles
  • UV-Vis Spectroscopy:

    • Confirm the successful conjugation by observing the absorbance spectrum of the purified nanoparticles. The spectrum should show the characteristic absorbance peak of DiSulfo-Cy5 at ~646 nm in addition to any nanoparticle-specific absorbance.

  • Fluorospectrometry:

    • Measure the fluorescence emission spectrum of the conjugated nanoparticles (excitation at ~646 nm) to confirm the presence of the fluorescent dye.

  • Dynamic Light Scattering (DLS):

    • Measure the size and size distribution of the nanoparticles before and after conjugation to ensure that the process did not cause significant aggregation.

  • Quantification of Dye-to-Nanoparticle Ratio:

    • This can be estimated using UV-Vis spectroscopy by measuring the absorbance of the dye and relating it to the concentration of the nanoparticles. The nanoparticle concentration can be determined by methods like inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles or by dry weight for polymeric nanoparticles.

Application in Imaging

In Vitro Cellular Imaging

This protocol describes the use of DiSulfo-Cy5-conjugated nanoparticles for imaging of cells in culture.

  • Materials:

    • DiSulfo-Cy5-conjugated nanoparticles

    • Cell culture medium

    • Cells of interest plated on a suitable imaging dish or slide

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde) (optional)

    • Nuclear counterstain (e.g., DAPI) (optional)

    • Fluorescence microscope with appropriate filter sets for Cy5 (e.g., Excitation: 620-650 nm, Emission: 660-710 nm).

  • Procedure:

    • Culture cells to the desired confluency.

    • Dilute the DiSulfo-Cy5-conjugated nanoparticles to the desired concentration in cell culture medium. The optimal concentration should be determined empirically but can range from 10-100 µg/mL.

    • Remove the existing medium from the cells and add the medium containing the nanoparticles.

    • Incubate the cells with the nanoparticles for a specific period (e.g., 1-24 hours) at 37°C in a CO₂ incubator.

    • After incubation, wash the cells three times with PBS to remove non-internalized nanoparticles.

    • (Optional) Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • (Optional) Counterstain the cell nuclei with DAPI.

    • Image the cells using a fluorescence microscope.

G Plate Cells Plate Cells Prepare Nanoparticle\nSuspension in Media Prepare Nanoparticle Suspension in Media Plate Cells->Prepare Nanoparticle\nSuspension in Media Incubate Cells with\nNanoparticles (1-24h) Incubate Cells with Nanoparticles (1-24h) Prepare Nanoparticle\nSuspension in Media->Incubate Cells with\nNanoparticles (1-24h) Wash with PBS (3x) Wash with PBS (3x) Incubate Cells with\nNanoparticles (1-24h)->Wash with PBS (3x) Optional: Fix and\nCounterstain Optional: Fix and Counterstain Wash with PBS (3x)->Optional: Fix and\nCounterstain Image with\nFluorescence Microscope Image with Fluorescence Microscope Wash with PBS (3x)->Image with\nFluorescence Microscope For live cell imaging Optional: Fix and\nCounterstain->Image with\nFluorescence Microscope

Caption: Workflow for in vitro cellular imaging.

In Vivo Animal Imaging

This protocol provides a general workflow for in vivo imaging of DiSulfo-Cy5-conjugated nanoparticles in a mouse model.[5][6][7][8]

  • Materials:

    • DiSulfo-Cy5-conjugated nanoparticles in a sterile, biocompatible buffer (e.g., sterile PBS)

    • Animal model (e.g., tumor-bearing mouse)

    • Anesthesia (e.g., isoflurane)

    • In vivo imaging system (IVIS) or similar, equipped for NIR fluorescence imaging.

  • Procedure:

    • Anesthetize the animal using isoflurane.

    • Acquire a baseline pre-injection image to determine the level of autofluorescence.

    • Administer the DiSulfo-Cy5-conjugated nanoparticles via the desired route (e.g., intravenous injection). The dose will depend on the nanoparticle formulation and should be optimized.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution of the nanoparticles.[5]

    • After the final imaging time point, the animal can be euthanized, and major organs and tumors can be excised for ex vivo imaging to confirm the in vivo findings and perform more sensitive quantification.[5][8]

    • Analyze the images by drawing regions of interest (ROIs) over the target tissue (e.g., tumor) and other organs to quantify the fluorescence intensity.

G Anesthetize Animal Anesthetize Animal Acquire Pre-injection\nBaseline Image Acquire Pre-injection Baseline Image Anesthetize Animal->Acquire Pre-injection\nBaseline Image Administer Nanoparticles\n(e.g., i.v.) Administer Nanoparticles (e.g., i.v.) Acquire Pre-injection\nBaseline Image->Administer Nanoparticles\n(e.g., i.v.) Acquire Images at\nMultiple Time Points Acquire Images at Multiple Time Points Administer Nanoparticles\n(e.g., i.v.)->Acquire Images at\nMultiple Time Points Euthanize and\nExcise Organs Euthanize and Excise Organs Acquire Images at\nMultiple Time Points->Euthanize and\nExcise Organs Data Analysis (ROI) Data Analysis (ROI) Acquire Images at\nMultiple Time Points->Data Analysis (ROI) Ex Vivo Imaging\nof Organs Ex Vivo Imaging of Organs Euthanize and\nExcise Organs->Ex Vivo Imaging\nof Organs Ex Vivo Imaging\nof Organs->Data Analysis (ROI)

Caption: Workflow for in vivo animal imaging.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[][2][3] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne, a process that is significantly accelerated by a copper(I) catalyst.[2][4] The CuAAC reaction is widely employed in various scientific disciplines, including drug discovery, bioconjugation, and materials science, due to its robust and reliable nature.[][5][3][6]

DiSulfo-Cy5 alkyne is a fluorescent probe ideally suited for CuAAC labeling. As a sulfonated cyanine (B1664457) dye, it exhibits excellent water solubility and its fluorescence is insensitive to pH changes between 4 and 10.[7] Its excitation and emission spectra are compatible with common laser lines (633 nm or 647 nm), making it a versatile tool for fluorescent imaging and quantification.[7] The bioorthogonal nature of the azide and alkyne functional groups ensures that the labeling reaction is highly specific and does not interfere with native biological functionalities.[4][8][9]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions for the labeling of biomolecules, a critical process in diagnostics, therapeutic development, and fundamental biological research.

Key Applications

  • Fluorescent Labeling of Biomolecules: Covalently attach DiSulfo-Cy5 to proteins, nucleic acids, lipids, and glycans for visualization and tracking in live cells or fixed tissues.[4][6][10][11]

  • Target Identification and Validation: Use fluorescently tagged probes to identify and validate drug targets through methods like activity-based protein profiling (ABPP).[5][6]

  • High-Throughput Screening: The robustness and reliability of CuAAC make it suitable for the rapid synthesis of compound libraries for drug screening.[5]

  • Diagnostic Probe Development: Create highly sensitive fluorescent probes for the detection of specific biomarkers in disease diagnostics.[]

  • In Vivo Imaging: While copper toxicity is a concern for live-cell imaging, protocols with low copper concentrations and stabilizing ligands are being developed to minimize cytotoxic effects.[4][10][12]

Experimental Workflow for Biomolecule Labeling

G cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_purification Purification cluster_analysis Analysis Biomolecule Azide-Modified Biomolecule Mix Combine Reactants, Catalyst, and Reducing Agent Biomolecule->Mix Dye This compound Dye->Mix Reagents Prepare Catalyst & Ligand Solutions Reagents->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Labeled Biomolecule (e.g., HPLC, SEC, Precipitation) Incubate->Purify Analyze Characterize Conjugate (e.g., Spectroscopy, Gel Electrophoresis) Purify->Analyze Image Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) Analyze->Image

Caption: General workflow for labeling an azide-modified biomolecule with this compound via CuAAC.

Quantitative Data Summary

The following table provides representative reaction conditions for a typical CuAAC labeling experiment. Optimal conditions may vary depending on the specific biomolecule and experimental goals.

ParameterRecommended RangeTypical ValueNotes
Biomolecule (Azide) Conc.1 - 100 µM10 µMLower concentrations may require longer reaction times or higher catalyst loading.
This compound Conc.1.1 - 10 equivalents2 equivalentsA slight excess of the dye ensures complete labeling of the biomolecule.
CuSO₄ Conc.50 - 500 µM100 µMThe source of the active Cu(I) catalyst.[12]
Ligand (e.g., THPTA) Conc.250 µM - 2.5 mM500 µMA 5-fold excess relative to CuSO₄ is recommended to stabilize the Cu(I) ion and protect biomolecules from oxidative damage.[13][14]
Reducing Agent (Ascorbate) Conc.1 - 10 mM5 mMReduces Cu(II) to the active Cu(I) state.[2][13] A fresh solution should always be used.[8]
Solvent SystemAqueous Buffer (e.g., PBS)PBS, pH 7.4The reaction is compatible with a wide range of aqueous buffers and pH values (typically 4-12).[2]
Co-solvent (optional)5 - 20% (v/v)10% DMSOMay be required to solubilize hydrophobic reactants.
Reaction Temperature4 - 37 °CRoom TemperatureThe reaction proceeds efficiently at ambient temperature.[2]
Reaction Time30 min - 4 h1 hReaction progress can be monitored by techniques like HPLC or fluorescence analysis.
Expected Yield> 90%> 95%CuAAC reactions are known for their high yields and minimal byproduct formation.[4]

Detailed Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Azide-Modified Biomolecule: Prepare a stock solution of the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4) at a concentration of 1 mM. Store at -20°C or -80°C.

  • This compound: Prepare a 10 mM stock solution in an organic solvent like DMSO or DMF. This compound has good water solubility, so an aqueous stock can also be prepared.[9] Protect from light and store at -20°C.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water. This solution is stable at room temperature.[8]

  • Ligand (THPTA): Prepare a 50 mM stock solution of a water-soluble Cu(I) stabilizing ligand such as THPTA in deionized water.[12] This solution is stable at room temperature.

  • Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in deionized water. This solution is prone to oxidation and should be prepared fresh before each experiment.[8]

Protocol 2: CuAAC Labeling of a Protein

This protocol is for a final reaction volume of 500 µL with a final protein concentration of 10 µM.

  • In a microcentrifuge tube, add 50 µL of the 1 mM azide-modified protein stock solution.

  • Add 382.5 µL of PBS buffer (pH 7.4).

  • Add 10 µL of the 10 mM this compound stock solution (final concentration: 200 µM, 20 equivalents).

  • Prepare a premixed catalyst solution by combining 12.5 µL of the 20 mM CuSO₄ stock and 25 µL of the 50 mM THPTA stock.

  • Add the 37.5 µL of the premixed catalyst solution to the reaction mixture.

  • Initiate the reaction by adding 20 µL of the freshly prepared 100 mM sodium ascorbate solution.

  • Mix the reaction gently by inverting the tube several times. Protect the reaction from light.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Proceed to the purification of the labeled protein.

Protocol 3: Purification of the Labeled Biomolecule

The choice of purification method depends on the properties of the biomolecule and the unreacted dye.

  • Size Exclusion Chromatography (SEC): This is a common method for separating the labeled protein from the smaller, unreacted this compound and catalyst components.

  • Dialysis/Buffer Exchange: Effective for removing small molecules from macromolecular products.

  • Acetone (B3395972) Precipitation: Add at least four volumes of cold acetone to the reaction mixture, incubate at -20°C for 30 minutes, and then centrifuge to pellet the precipitated protein.[8] Wash the pellet with cold acetone to remove residual dye.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for purification and analysis of the final product, especially for smaller biomolecules like peptides.[15]

Signaling Pathway Diagram (Generic Representation)

In many drug development and research applications, CuAAC with fluorescent dyes is used to track the localization or interaction of a labeled molecule within a cellular signaling pathway. The following is a generic representation of how a labeled ligand might be used to study a receptor-mediated signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand DiSulfo-Cy5 Labeled Ligand Receptor Membrane Receptor Ligand->Receptor Binding Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Production KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A generic signaling pathway illustrating the use of a fluorescently labeled ligand.

Conclusion

The Copper-catalyzed Azide-Alkyne Cycloaddition reaction with this compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its high efficiency, specificity, and the favorable properties of the DiSulfo-Cy5 dye make it an excellent choice for a wide range of applications that require fluorescent labeling of biomolecules. The protocols and data presented here provide a solid foundation for the successful implementation of this valuable chemical biology technique.

References

Application Notes: DiSulfo-Cy5 Alkyne for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DiSulfo-Cy5 alkyne in immunofluorescence (IF) applications. This compound is a water-soluble, far-red fluorescent dye that is ideal for targeted labeling of biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry." Its spectral properties in the far-red spectrum minimize interference from cellular autofluorescence, leading to a high signal-to-noise ratio.[1]

Principle of the Method

The use of this compound in immunofluorescence is based on a two-step bioorthogonal labeling strategy. First, a primary antibody specific to the target antigen is introduced. This is followed by a secondary antibody that is conjugated to an azide (B81097) group. The azide-modified secondary antibody then serves as a target for the this compound. In the presence of a copper(I) catalyst, the alkyne group on the dye and the azide group on the antibody undergo a highly specific and efficient cycloaddition reaction, forming a stable triazole linkage. This results in the covalent attachment of the highly fluorescent Cy5 dye to the target protein, enabling its visualization by fluorescence microscopy.

Key Advantages

  • High Specificity: The click chemistry reaction is highly specific between the alkyne and azide groups and does not interfere with other functional groups present in biological samples.[2][3][4]

  • Bright and Photostable Signal: DiSulfo-Cy5 is a bright and highly photostable fluorophore, allowing for robust and long-lasting signal detection, which is particularly beneficial for imaging low-abundance targets.[1]

  • Low Background: The far-red emission of Cy5 minimizes background fluorescence from endogenous cellular components, resulting in a high signal-to-noise ratio.[1]

  • Water-Soluble: The disulfonated nature of the dye ensures high water solubility, making it suitable for use in aqueous buffers without the need for organic co-solvents.[5][6]

Quantitative Data

The following table summarizes the key spectral and physical properties of this compound.

PropertyValueReference
Excitation Maximum (λex)~646 nm[1][5]
Emission Maximum (λem)~662 nm[1][5]
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹[5]
Fluorescence Quantum Yield~0.28[5]
SolubilityWater, DMSO, DMF[5]
Storage-20°C, protect from light[5][6]

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of cultured cells using this compound.

Materials Required
  • This compound

  • Azide-modified secondary antibody

  • Primary antibody specific to the target antigen

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization buffer: 0.1% Triton X-100 in PBS

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Click reaction buffer components:

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Protocol for Immunofluorescence Staining of Cultured Cells
  • Cell Culture and Fixation:

    • Grow cells on sterile coverslips in a petri dish to the desired confluency.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.

  • Primary and Secondary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the azide-modified secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Click Chemistry Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix the following in order:

      • 89 µL of PBS

      • 2 µL of 50 mM CuSO4

      • 4 µL of 50 mM THPTA

      • 1 µL of 1 mM this compound (from a 100 µM stock in water or DMSO)

      • 4 µL of 250 mM sodium ascorbate (freshly prepared)

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescence using a microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm) and the chosen counterstain.

Visualizations

Immunofluorescence_Workflow cluster_cell_prep Cell Preparation cluster_ab_incubation Antibody Incubation cluster_click_reaction Click Reaction cluster_final_steps Final Steps cell_culture Cell Culture fixation Fixation cell_culture->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Azide-Secondary Ab primary_ab->secondary_ab click_cocktail This compound + Cu(I) Catalyst secondary_ab->click_cocktail counterstain Counterstain click_cocktail->counterstain mount Mount counterstain->mount imaging Imaging mount->imaging

Caption: Experimental workflow for immunofluorescence using this compound.

Click_Chemistry_Mechanism cluster_reactants Reactants azide_ab Azide-Modified Secondary Antibody catalyst Cu(I) Catalyst (from CuSO4 + Sodium Ascorbate) azide_ab->catalyst cy5_alkyne This compound cy5_alkyne->catalyst product Fluorescently Labeled Antibody-Antigen Complex catalyst->product

References

Troubleshooting & Optimization

How to improve DiSulfo-Cy5 alkyne conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-Cy5 alkyne conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during bioconjugation experiments using this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the conjugation of this compound to azide-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Problem 1: Low or No Fluorescence Signal After Conjugation

Potential Cause Recommended Solution
Low Conjugation Efficiency - Optimize Catalyst System (CuAAC): Ensure the use of a fresh solution of a copper(I)-stabilizing ligand such as THPTA or BTTAA. These ligands significantly accelerate the reaction and protect the dye from degradation.[1][2][3] - Check Reducing Agent (CuAAC): Use a fresh solution of sodium ascorbate (B8700270) to ensure the copper is maintained in the active Cu(I) state.[4] - Optimize pH: Maintain a pH between 7 and 8.5 for optimal reaction kinetics.[5] While Cy5 fluorescence is stable over a wide pH range, the reaction efficiency can be pH-dependent.[6] - Increase Reactant Concentration: If possible, increase the concentration of the azide-containing molecule or this compound. - Extend Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight at room temperature or 4°C).
Fluorescence Quenching - Over-labeling: A high degree of labeling (DOL) can lead to self-quenching of the dye molecules. Reduce the molar excess of this compound used in the reaction.[7] - Proximity to Quenching Residues: The local environment of the conjugated dye, such as proximity to tryptophan or tyrosine residues, can quench fluorescence.[7] - Presence of Quenchers: Ensure that the final buffer does not contain quenching agents. For example, TCEP, a reducing agent, can quench Cy5 fluorescence.[8] - Dye Aggregation: The sulfonated nature of DiSulfo-Cy5 can sometimes lead to aggregation, especially at high concentrations, which can cause quenching. Consider using detergents or organic co-solvents to minimize aggregation.
Dye Degradation - Copper-Mediated Damage (CuAAC): In the absence of a protective ligand, the copper catalyst can generate reactive oxygen species that may damage the Cy5 dye.[9] Always use a ligand like THPTA. - Photobleaching: Protect the reaction mixture from light, as cyanine (B1664457) dyes are susceptible to photobleaching.

Problem 2: Precipitation of Biomolecule During or After Conjugation

Potential Cause Recommended Solution
Change in Solubility Properties The addition of the relatively hydrophobic Cy5 core can decrease the overall solubility of the conjugate, especially for proteins.[7]
Aggregation of the Conjugate - Optimize Molar Ratio: A high degree of labeling can lead to aggregation and precipitation. Reduce the molar excess of the dye. - Include Solubilizing Agents: The use of additives like arginine or a low concentration of a non-ionic detergent (e.g., Tween-20) in the reaction and storage buffer can help prevent aggregation. - pH Adjustment: Ensure the buffer pH is not close to the isoelectric point (pI) of the protein, as this can minimize solubility.
Use of Organic Co-solvents If this compound is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low enough (typically <10%) to not cause precipitation of the biomolecule.[9]

Problem 3: Altered Biological Activity of the Conjugate

Potential Cause Recommended Solution
Steric Hindrance The bulky Cy5 dye conjugated at or near an active site or binding interface can inhibit the biological function of the molecule.[7]
Modification of Critical Residues If the azide (B81097) modification is not site-specific, modification of a critical residue can impact activity.
Copper-Induced Damage (CuAAC) Proteins, especially those with metal-binding sites or disulfide bonds, can be sensitive to copper ions. The use of a chelating ligand like THPTA is crucial to minimize this damage.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using this compound over a non-sulfonated Cy5 alkyne?

A1: The two sulfo groups on this compound significantly increase its water solubility.[11][12] This is particularly advantageous for conjugating to biomolecules in aqueous buffers, as it reduces the likelihood of aggregation of the dye itself and can help maintain the solubility of the final conjugate.

Q2: Should I use CuAAC or SPAAC for my conjugation with this compound?

A2: The choice depends on your application.

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) is generally faster and more efficient, making it a good choice for in vitro conjugations where the biomolecule is not sensitive to low concentrations of copper.[13] The use of a copper-chelating ligand like THPTA is highly recommended to improve efficiency and minimize potential copper-induced damage.[1][10]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free click chemistry method and is the preferred choice for applications involving living cells or in vivo studies where copper toxicity is a concern.[14] SPAAC is typically slower than CuAAC.

Q3: What is the optimal molar ratio of this compound to my azide-modified molecule?

A3: The optimal molar ratio depends on the desired degree of labeling (DOL) and the reactivity of your azide-modified molecule. A good starting point for protein labeling is a 3 to 10-fold molar excess of the dye.[15] For oligonucleotides, a 1.5 to 10-fold excess is often used.[15] It is recommended to perform a titration to determine the optimal ratio for your specific application to avoid under- or over-labeling.[]

Q4: How should I purify my this compound conjugate?

A4: The purification method depends on the nature of your biomolecule. The goal is to remove unreacted dye, catalyst, and ligand.

  • For proteins and antibodies: Size exclusion chromatography (e.g., a desalting column) is a common and effective method. Affinity chromatography can also be used if an appropriate tag is present.

  • For oligonucleotides: Ethanol precipitation can be used to remove the bulk of unreacted dye. For higher purity, HPLC or polyacrylamide gel electrophoresis (PAGE) is recommended.[15]

  • For small molecules: Purification is typically achieved using reverse-phase HPLC.

Q5: How can I determine the Degree of Labeling (DOL) of my conjugate?

A5: The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy5 (around 646-650 nm). The following formula can be used for a protein conjugate:

DOL = (A_max of conjugate × ε_protein) / [(A_280 of conjugate - (A_max of conjugate × CF_280)) × ε_dye]

Where:

  • A_max is the absorbance at the dye's maximum wavelength.

  • A_280 is the absorbance at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_dye is the molar extinction coefficient of DiSulfo-Cy5 at its A_max (approximately 271,000 cm⁻¹M⁻¹).

  • CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.04 for DiSulfo-Cy5).[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to a Protein

This protocol is a general guideline and may require optimization.

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, HEPES, pH 7.0-7.5). Avoid Tris buffers as they can chelate copper.[9]

  • This compound

  • Water-soluble ligand (e.g., THPTA) stock solution (e.g., 20 mM in water)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 10 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (if needed to dissolve the dye)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the protein solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in the reaction buffer.

  • Prepare the this compound solution: Dissolve this compound in water or a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

  • Set up the reaction: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution.

    • This compound stock solution (to achieve the desired molar excess, e.g., 5-fold).

    • THPTA stock solution (to a final concentration of 5 times the copper concentration).

    • CuSO₄ stock solution (to a final concentration of 50-100 µM).

  • Initiate the reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

  • Incubate: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purify the conjugate: Remove the unreacted dye and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterize the conjugate: Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound to a Protein

This protocol is for conjugating this compound to a protein modified with a strained alkyne (e.g., DBCO, BCN).

Materials:

  • Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • DiSulfo-Cy5 azide (Note: for SPAAC, the azide is on the dye and the alkyne on the protein).

  • Purification column (e.g., desalting column).

Procedure:

  • Prepare the protein solution: Adjust the concentration of the strained alkyne-modified protein to 1-5 mg/mL.

  • Prepare the DiSulfo-Cy5 azide solution: Dissolve the DiSulfo-Cy5 azide in water or a minimal amount of DMSO to create a stock solution (e.g., 10 mM).

  • Set up the reaction: In a microcentrifuge tube, combine the protein solution with the DiSulfo-Cy5 azide stock solution to achieve the desired molar excess (e.g., 3 to 10-fold).

  • Incubate: Gently mix and incubate the reaction at room temperature or 37°C for 4-24 hours, protected from light. The reaction time will depend on the specific strained alkyne used.

  • Purify the conjugate: Purify the conjugate using a desalting column or another appropriate method.

  • Characterize the conjugate: Determine the protein concentration and DOL.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Azide_Protein Azide-Modified Protein Reaction_Vessel Reaction Incubation (RT, 1-4h, Dark) Azide_Protein->Reaction_Vessel Cy5_Alkyne DiSulfo-Cy5 Alkyne Cy5_Alkyne->Reaction_Vessel Catalyst_Mix Catalyst Mix (CuSO4 + Ligand) Catalyst_Mix->Reaction_Vessel Reducer Reducing Agent (Sodium Ascorbate) Reducer->Reaction_Vessel Initiation Purification Purification (e.g., SEC) Reaction_Vessel->Purification Analysis Characterization (DOL, Activity) Purification->Analysis

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep_spaac Preparation cluster_reaction_spaac Reaction cluster_purification_spaac Purification & Analysis Strained_Alkyne_Protein Strained Alkyne- Modified Protein Reaction_Incubation_SPAAC Reaction Incubation (RT or 37°C, 4-24h, Dark) Strained_Alkyne_Protein->Reaction_Incubation_SPAAC Cy5_Azide DiSulfo-Cy5 Azide Cy5_Azide->Reaction_Incubation_SPAAC Purification_SPAAC Purification (e.g., SEC) Reaction_Incubation_SPAAC->Purification_SPAAC Analysis_SPAAC Characterization (DOL, Activity) Purification_SPAAC->Analysis_SPAAC

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Flowchart cluster_low_signal_solutions Low Signal Solutions cluster_precipitate_solutions Precipitation Solutions cluster_activity_solutions Activity Loss Solutions Start Conjugation Experiment Low_Signal Low/No Fluorescence? Start->Low_Signal Precipitate Precipitation? Low_Signal->Precipitate No Optimize_Reaction Optimize Reaction Conditions (Catalyst, pH, Time) Low_Signal->Optimize_Reaction Yes Activity_Loss Loss of Activity? Precipitate->Activity_Loss No Reduce_DOL_Precipitate Reduce DOL Precipitate->Reduce_DOL_Precipitate Yes Success Successful Conjugation Activity_Loss->Success No Site_Specific_Labeling Consider Site-Specific Labeling Activity_Loss->Site_Specific_Labeling Yes Check_DOL Check DOL (Reduce Dye if High) Optimize_Reaction->Check_DOL Check_Quenchers Remove Potential Quenchers Check_DOL->Check_Quenchers Add_Solubilizers Add Solubilizing Agents Reduce_DOL_Precipitate->Add_Solubilizers Adjust_pH Adjust Buffer pH Add_Solubilizers->Adjust_pH Use_Ligand Ensure Ligand Use (CuAAC) Site_Specific_Labeling->Use_Ligand

Caption: Troubleshooting Decision Flowchart for this compound Conjugation.

References

Reducing background fluorescence with DiSulfo-Cy5 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-Cy5 alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in click chemistry?

A1: this compound is a fluorescent probe used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. It contains a terminal alkyne group for reaction with azide-modified molecules and a Cy5 fluorophore for detection. The "DiSulfo" modification refers to the presence of two sulfonate groups, which significantly increases the hydrophilicity (water solubility) of the dye.[1][2][3] This property is advantageous for biological applications as it reduces the tendency of the dye to aggregate and non-specifically bind to cells and other biomolecules, a common cause of background fluorescence.[1][2]

Q2: What are the main causes of high background fluorescence in experiments using Cy5 dyes?

A2: High background fluorescence in experiments involving Cy5 dyes can stem from several sources:

  • Non-specific binding of the dye: The fluorescent dye itself can adhere to cellular components or surfaces, particularly if it is hydrophobic.[4][5]

  • Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, contributing to the overall background signal.[6]

  • Suboptimal reaction conditions: Inefficient click chemistry can leave unreacted dye that is difficult to wash away completely.[7]

  • Inadequate washing: Insufficient or ineffective washing steps after the labeling reaction can fail to remove all the unbound dye.[6]

  • Formation of dye aggregates: Some cyanine (B1664457) dyes, like Cy5, can form aggregates that lead to fluorescence quenching and can also contribute to non-specific signals.[8][9]

Q3: How does the "DiSulfo" modification on this compound help reduce background fluorescence?

A3: The two sulfonate groups in this compound make the molecule highly water-soluble and hydrophilic.[1][2][3] This is a key advantage because the hydrophobicity of a dye is a major factor in its propensity for non-specific binding to cellular structures and surfaces.[4] By being more hydrophilic, this compound is less likely to stick to unintended targets, leading to lower background signals and an improved signal-to-noise ratio.[1] Additionally, increased hydrophilicity reduces the likelihood of dye aggregation, which can be an issue with non-sulfonated Cy5 dyes.[1][8][9]

Q4: Can the copper catalyst in the click reaction contribute to background or other issues?

A4: Yes, the copper(I) catalyst, while essential for the click reaction, can sometimes cause issues. In some cases, non-specific labeling of proteins with terminal alkynes has been observed to be dependent on the presence of the copper(I) catalyst.[10] Furthermore, copper ions can generate reactive oxygen species (ROS) in the presence of reducing agents like sodium ascorbate (B8700270), which can potentially damage biomolecules.[11] To mitigate these effects, it is crucial to use a copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), which protects the copper(I) from oxidation and can reduce its negative effects on biological samples.[11][12][13]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure your specific signal, leading to poor image quality and difficulty in data interpretation.

start High Background Observed q1 Is a negative control (no azide) also showing high fluorescence? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Indicates non-specific binding of the dye. - Optimize washing steps (increase number, duration, and add detergent). - Decrease this compound concentration. - Ensure adequate blocking if applicable. a1_yes->sol1 q2 Are you using a copper-chelating ligand (e.g., THPTA)? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you optimized the concentrations of the click reaction components? a2_yes->q3 sol3 Incorporate a ligand like THPTA. This protects Cu(I) and can reduce non-specific interactions. a2_no->sol3 sol2 Indicates potential issues with the click reaction or sample preparation. - Titrate this compound concentration to find the optimal balance between signal and background. - Optimize fixation and permeabilization conditions. a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol4 Further optimization may be needed. Consider a different fixation method or blocking agent. a3_yes->sol4 sol5 Titrate concentrations of CuSO4, sodium ascorbate, and this compound. See recommended concentration ranges in the table below. a3_no->sol5

Troubleshooting workflow for high background fluorescence.
ComponentRecommended Starting ConcentrationRange for OptimizationReference
This compound 25 µM5 - 50 µM[12]
Copper(II) Sulfate (B86663) (CuSO₄) 50 µM20 - 100 µM[12][13]
Copper Ligand (e.g., THPTA) 250 µM100 - 500 µM (maintain 5:1 ratio with CuSO₄)[11][12]
Sodium Ascorbate 2.5 mM1 - 5 mM[12]

Note: These are starting recommendations. Optimal concentrations may vary depending on the specific application and should be determined empirically.

Issue 2: Weak or No Specific Signal

A faint or absent signal can be due to a variety of factors, from inefficient labeling to imaging issues.

start Weak or No Signal q1 Is the azide-modified target present and accessible? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are the click reaction components fresh and correctly prepared? a1_yes->q2 sol1 Confirm the successful incorporation of the azide (B81097) label using an alternative method (e.g., Western blot with an anti-azide antibody). a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the imaging setup optimized for Cy5? a2_yes->q3 sol2 The click reaction may have failed. - Prepare fresh sodium ascorbate solution for each experiment. - Ensure proper storage of all reagents. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol4 Consider increasing the concentration of this compound or the incubation time for the click reaction. a3_yes->sol4 sol3 Ensure you are using the correct excitation laser (e.g., 633 nm or 647 nm) and emission filter (e.g., 660/20 nm bandpass). a3_no->sol3

Troubleshooting workflow for weak or no specific signal.

Experimental Protocols

Protocol: General Procedure for Click Chemistry Labeling of Fixed Cells with this compound

This protocol provides a starting point for labeling azide-modified biomolecules in fixed cells. Optimization may be required for specific cell types and experimental conditions.

  • Cells cultured on coverslips with incorporated azide-modified substrate

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Sodium ascorbate

  • Deionized water

  • Antifade mounting medium

  • Cell Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[6]

    • Wash cells three times with PBS for 5 minutes each.[6]

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature (for intracellular targets).[6]

    • Wash cells three times with PBS.

  • Blocking (Optional but Recommended):

    • Incubate cells with blocking buffer for 30 minutes to reduce non-specific binding.

  • Prepare Click Reaction Cocktail:

    • Important: Prepare the sodium ascorbate solution fresh just before use.[11]

    • In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order. This is enough for one coverslip; scale as needed.

      • PBS (to final volume of 100 µL)

      • This compound (e.g., 2.5 µL of a 1 mM stock for a final concentration of 25 µM)

      • Premixed CuSO₄/Ligand solution: Add CuSO₄ (e.g., 0.5 µL of a 10 mM stock for 50 µM final) and THPTA (e.g., 2.5 µL of a 10 mM stock for 250 µM final) and vortex briefly.

    • Immediately before adding to the cells, add sodium ascorbate (e.g., 2.5 µL of a 100 mM stock for a 2.5 mM final concentration) and mix gently.[12]

  • Click Reaction:

    • Remove the blocking buffer from the cells.

    • Add the click reaction cocktail to the coverslip, ensuring the cells are fully covered.

    • Incubate for 30-60 minutes at room temperature, protected from light.[13]

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three to five times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.[6]

    • A final wash with PBS can be performed to remove any residual detergent.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation max: ~646 nm, Emission max: ~662 nm).[14]

cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_post Post-Reaction fix Fix Cells perm Permeabilize Cells fix->perm block Block perm->block cocktail Prepare Click Cocktail block->cocktail incubate Incubate with Cells cocktail->incubate wash Wash Extensively incubate->wash mount Mount and Image wash->mount

Workflow for this compound labeling of fixed cells.

References

Common issues with DiSulfo-Cy5 alkyne click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-Cy5 alkyne click chemistry reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a water-soluble fluorescent dye containing an alkyne group.[1][2] It is used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions to covalently label azide-containing molecules such as proteins, peptides, and oligonucleotides.[2][3][4] Its high hydrophilicity, bright fluorescence, and photostability make it an excellent choice for a variety of bioconjugation applications.[1][2]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, this compound should be stored at -20°C in the dark and can be kept for up to 24 months.[1] For stock solutions in solvents like DMSO, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3] Avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is highly soluble in water, as well as common organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[1][2] When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact solubility.[3]

Q4: Is a copper-stabilizing ligand necessary for the click reaction?

A4: While not always strictly required, using a copper-stabilizing ligand such as THPTA or TBTA is highly recommended for bioconjugation reactions.[5][6] These ligands protect the biomolecule from oxidative damage caused by copper ions and can accelerate the reaction rate.[6]

Q5: What are the excitation and emission maxima of DiSulfo-Cy5?

A5: The excitation maximum for DiSulfo-Cy5 is approximately 646 nm, and the emission maximum is around 662 nm.[2]

Troubleshooting Guide

This section addresses common issues encountered during this compound click chemistry reactions.

Low or No Fluorescent Signal

Possible Cause 1: Inefficient Click Reaction

  • Solution:

    • Optimize Catalyst System: Ensure you are using a fresh solution of a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst from a Cu(II) source (e.g., CuSO₄).[5][7] The use of a copper-chelating ligand like THPTA is also recommended to maintain the Cu(I) oxidation state and increase reaction efficiency.[4]

    • Degas Solvents: Oxygen can oxidize the Cu(I) catalyst, rendering it inactive.[7] Degas all aqueous buffers and solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Increase Reactant Concentrations: If working with low concentrations of biomolecules, increasing the concentration of the this compound and the azide-modified molecule can improve reaction kinetics.

    • Optimize pH: The click reaction is generally tolerant of a pH range from 4 to 12.[8] However, for bioconjugations, a pH between 6.5 and 8.0 is often optimal.[7] Avoid Tris buffers as they can interfere with the copper catalyst.[7]

Possible Cause 2: Degradation of this compound

  • Solution:

    • Proper Storage: Ensure the dye has been stored correctly at -20°C or colder, protected from light and moisture.[1]

    • Fresh Solutions: Prepare fresh solutions of the dye for each experiment and avoid repeated freeze-thaw cycles.

Possible Cause 3: Issues with the Azide-Containing Molecule

  • Solution:

    • Confirm Azide (B81097) Incorporation: Verify that the azide group has been successfully incorporated into your target molecule using an appropriate analytical method, such as mass spectrometry or NMR.

    • Steric Hindrance: If the azide group is in a sterically hindered position, the click reaction may be inefficient. Consider redesigning the azide-containing molecule if possible.

High Background or Non-Specific Staining

Possible Cause 1: Non-specific Binding of the Dye

  • Solution:

    • Purification: Thoroughly purify the labeled conjugate to remove any unbound this compound. Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC are effective methods.[9][10]

    • Blocking Agents: For applications involving cells or tissues, use appropriate blocking agents (e.g., BSA) to minimize non-specific binding.[11]

    • Copper-Mediated Non-specific Labeling: In some cases, weak non-specific labeling of proteins can occur in the presence of copper.[12] Ensure you have a negative control (without the azide group) to assess the level of non-specific binding.[12]

Possible Cause 2: Protein Aggregation

  • Solution:

    • Optimize Labeling Ratio: Over-labeling proteins with hydrophobic dyes can lead to aggregation and precipitation.[10] Perform a titration experiment to determine the optimal molar ratio of this compound to your protein.

    • Use of Ligands: Copper-stabilizing ligands can help prevent protein aggregation during the labeling reaction.[13]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
This compound Concentration 1.2 - 5 molar equivalentsRelative to the azide-containing biomolecule.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 0.05 - 0.1 molar equivalentsRelative to the azide-containing biomolecule.
Sodium Ascorbate Concentration 0.5 - 1.0 molar equivalentsShould be in excess of the copper concentration.[5]
Copper Ligand (e.g., THPTA) Concentration 0.25 - 0.5 molar equivalentsTypically used in a 5:1 ratio with the copper catalyst.[6]
Reaction pH 6.5 - 8.0For bioconjugation reactions.[7]
Reaction Temperature Room TemperatureElevated temperatures are generally not required.[8]
Reaction Time 1 - 4 hoursMonitor reaction progress by an appropriate method (e.g., HPLC, SDS-PAGE).

Experimental Protocols

General Protocol for Labeling a Protein with this compound
  • Prepare Reagents:

    • Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium (B1175870) ions.[9]

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a 50 mM stock solution of a copper ligand (e.g., THPTA) in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Perform the Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein solution with the this compound stock solution. The final concentration of the alkyne should be in molar excess (e.g., 5-10 fold) of the protein.

    • In a separate tube, premix the CuSO₄ and ligand solutions.

    • Add the premixed CuSO₄/ligand solution to the protein/dye mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours, protected from light.

  • Purify the Labeled Protein:

    • Remove the unreacted this compound and other reaction components using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[10][14]

    • Collect the fractions containing the labeled protein.

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~646 nm (for DiSulfo-Cy5).[10]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis azide_protein Azide-Modified Protein reaction_mixture Combine Reactants & Initiate azide_protein->reaction_mixture cy5_alkyne DiSulfo-Cy5 Alkyne cy5_alkyne->reaction_mixture catalyst_premix CuSO4 + Ligand (e.g., THPTA) catalyst_premix->reaction_mixture reducer Sodium Ascorbate reducer->reaction_mixture purification Remove Excess Reagents (e.g., SEC, Dialysis) reaction_mixture->purification analysis Characterize Conjugate (e.g., Spectroscopy, SDS-PAGE) purification->analysis

Caption: Experimental workflow for labeling an azide-modified protein with this compound.

troubleshooting_workflow start Low/No Fluorescent Signal check_reaction Check Reaction Components start->check_reaction check_dye Check Dye Integrity check_reaction->check_dye Components OK optimize_catalyst Optimize Catalyst (CuSO4, Ascorbate, Ligand) check_reaction->optimize_catalyst Issue Found check_azide Verify Azide Incorporation check_dye->check_azide Dye OK proper_storage Ensure Proper Dye Storage check_dye->proper_storage Issue Found confirm_azide Confirm Azide Presence (e.g., MS, NMR) check_azide->confirm_azide Issue Found degas_solvents Degas Solvents/ Use Inert Atmosphere optimize_catalyst->degas_solvents

Caption: Troubleshooting decision tree for low or no fluorescent signal in click chemistry reactions.

References

DiSulfo-Cy5 alkyne photostability and how to minimize photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the photostability of DiSulfo-Cy5 alkyne, a water-soluble, far-red fluorescent dye, and offers troubleshooting strategies to minimize photobleaching in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a bright, far-red fluorescent probe featuring two sulfonate groups that confer high water solubility.[1][2] Its alkyne group allows for covalent attachment to azide-containing molecules via copper-catalyzed or copper-free "click chemistry" reactions.[3][4] The dye is well-suited for imaging low-abundance targets due to its brightness and high photostability.[4][5] Its fluorescence is stable across a wide pH range (pH 4-10).[4]

Q2: What is photobleaching and why is it a concern for Cy5 dyes?

Photobleaching is the irreversible photo-induced degradation of a fluorophore, leading to a loss of its ability to fluoresce.[6] For cyanine (B1664457) dyes like Cy5, the primary mechanism of photobleaching is photo-oxidation.[7] Upon excitation with light, the dye can transition into a long-lived, highly reactive triplet state. This triplet state can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then attack and destroy the dye molecule.[7][8] Another process, photoisomerization, can also lead to non-fluorescent states, increasing the dye's susceptibility to bleaching.[6]

Q3: How does the "DiSulfo" modification affect the photostability of Cy5 alkyne?

The addition of sulfonate (SO3) groups enhances the hydrophilicity and aqueous solubility of the Cy5 dye.[1][2] This increased solubility can reduce the tendency of dye molecules to aggregate, which is a common cause of self-quenching and can impact photostability.[9] Furthermore, sulfo groups can act as a steric hindrance, partially protecting the dye from attack by singlet oxygen, which can contribute to increased photostability.[9]

Q4: Are there more photostable alternatives to standard Cy5 dyes?

Yes, several alternative dyes in the far-red spectrum offer improved photostability. Dyes such as Alexa Fluor 647 and certain ATTO dyes are often cited as having greater photostability than the parent Cy5 molecule.[8][10] When selecting an alternative, it is crucial to consider the specific experimental conditions, including laser power, buffer composition, and the mounting medium, as these factors significantly influence a dye's photostability.

Quantitative Data

The spectral properties of this compound are summarized below. These values are typical and may vary slightly between suppliers.

PropertyValueSource(s)
Excitation Maximum (Absorbance)~646 - 649 nm[3][11][]
Emission Maximum~662 - 671 nm[3][4][11]
Molar Extinction Coefficient (ε)250,000 - 271,000 cm⁻¹M⁻¹[3][4][13]
Fluorescence Quantum Yield (Φ)~0.2 - 0.28[][13][14]
Recommended Laser Lines633 nm, 647 nm[4][5]

Troubleshooting Guide: Minimizing Photobleaching

Issue: The fluorescence signal from my this compound-labeled sample is fading too quickly during imaging.

This is a classic sign of photobleaching. Follow these steps to diagnose and mitigate the issue.

Step 1: Optimize Imaging Parameters

  • Action: Reduce the excitation light intensity and exposure time.

  • Details: Use the lowest laser power and shortest exposure time that still provide an adequate signal-to-noise ratio. Avoid unnecessarily prolonged or repeated exposure of the same field of view.

Step 2: Use Antifade Reagents

  • Action: Incorporate an antifade reagent into your mounting medium or imaging buffer.

  • Details: Antifade reagents are crucial for reducing photobleaching. Most function as reactive oxygen species (ROS) scavengers.[15]

    • Commercial Options: Products like ProLong™ Diamond, ProLong™ Live, SlowFade™, and Citifluor are optimized to protect a wide range of dyes, including Cy5.[16][17][18][19]

    • Common Chemical Reagents:

      • n-Propyl gallate (NPG): A widely used antifade that is non-toxic and can be used with live cells.[15]

      • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A common and effective antifade agent.[15]

      • Ascorbic acid (Vitamin C): Can be used as a free radical scavenger to protect against photobleaching.[20]

  • Caution: Avoid antifade reagents containing p-Phenylenediamine (PPD) , as it has been shown to react with and damage cyanine dyes, leading to signal loss.[15][21]

Step 3: Remove Dissolved Oxygen

  • Action: Use an oxygen scavenger system, especially for single-molecule or demanding imaging applications.

  • Details: Since photo-oxidation is the primary bleaching pathway, removing oxygen from the imaging buffer can dramatically increase photostability.[8][22] A common system consists of:

    • Glucose Oxidase

    • Catalase

    • Glucose

  • Note: While effective at preventing photobleaching, oxygen removal can sometimes increase fluorophore "blinking" (transitions to a transient dark state).[7]

Step 4: Control the Chemical Environment

  • Action: Ensure your imaging buffer has an optimal pH and composition.

  • Details: The local chemical environment can influence dye stability.[6] For DiSulfo-Cy5, fluorescence is stable between pH 4 and 10.[4] However, extreme pH values should be avoided.

Experimental Protocols

Protocol 1: Quantifying the Photobleaching Rate

This protocol allows you to measure the rate of photobleaching for your specific experimental setup.

  • Sample Preparation: Prepare a slide with your this compound-labeled specimen immobilized on a coverslip. Use the same mounting medium or buffer you intend to use for your experiments.

  • Microscope Setup:

    • Use a fluorescence microscope equipped with a laser line appropriate for Cy5 excitation (e.g., 633 nm or 647 nm).[6]

    • Set the laser power to a constant level that reflects your typical imaging conditions.

    • Choose an appropriate emission filter to specifically collect Cy5 fluorescence.

  • Image Acquisition:

    • Select a field of view containing clearly labeled structures.

    • Acquire a time-lapse series of images of this same field. Use a constant exposure time and frame rate (e.g., one frame every 5 seconds for 5 minutes).[6]

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each frame of the time-lapse series.

    • Normalize the intensity values to the intensity of the first frame.

    • Plot the normalized fluorescence intensity as a function of time.[6]

    • Fit the resulting decay curve to an exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to ~37% of its initial value).[6]

Protocol 2: Using a Commercial Antifade Mounting Medium

This protocol describes the general steps for using a commercial antifade reagent for fixed-cell imaging.

  • Final Wash: After the final wash step of your immunofluorescence or labeling protocol, carefully aspirate as much of the wash buffer as possible from your coverslip or slide without allowing the sample to dry out.

  • Application: Add a single drop of the commercial antifade mounting medium (e.g., ProLong™ Diamond Antifade Mountant) directly onto the specimen.

  • Mounting: Carefully lower a clean glass coverslip onto the drop, avoiding the introduction of air bubbles.

  • Curing (if applicable): Allow the mounting medium to cure as per the manufacturer's instructions. Some mountants require curing for several hours at room temperature in the dark before imaging.

  • Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.

  • Imaging: Image your sample. The antifade reagent will protect the dye from photobleaching during extended imaging sessions.[18]

Visual Guides

G Simplified Jablonski Diagram for Cy5 Photobleaching S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Excitation (Light) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached Dye (Non-fluorescent) T1->Bleached Chemical Reaction O2 Oxygen (3O2) T1->O2 Energy Transfer ROS Reactive Oxygen Species (1O2) ROS->Bleached Oxidation

Caption: A simplified Jablonski diagram illustrating the photobleaching pathway of Cy5.

G cluster_0 Troubleshooting Workflow for Photobleaching Start Start: Rapid Signal Loss Observed Q1 Are imaging settings optimized? (Lowest laser power, shortest exposure) Start->Q1 Sol1 Action: Reduce laser power and/or exposure time. Q1->Sol1 No Q2 Are you using an antifade reagent? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Add a compatible antifade (e.g., NPG, DABCO, commercial mix). Avoid PPD for Cy5. Q2->Sol2 No Q3 Is an oxygen scavenger system in use? (For advanced/single-molecule imaging) Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Implement an oxygen scavenger system (e.g., glucose oxidase/catalase). Q3->Sol3 No End Problem Mitigated Q3->End Yes A3_Yes Yes A3_No No Sol3->End End_Fail Consult further technical documentation

Caption: A logical workflow for troubleshooting common photostability issues with Cy5.

References

Technical Support Center: Optimizing DiSulfo-Cy5 Alkyne Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-Cy5 alkyne experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your signal-to-noise ratio and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a water-soluble, far-red fluorescent probe used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2] Its two sulfonate groups enhance its water solubility, making it ideal for labeling biomolecules in aqueous environments.[2] It has an excitation maximum around 646 nm and an emission maximum around 662 nm, which helps to minimize background fluorescence from native cellular components.[2]

Q2: What are the primary causes of a low signal-to-noise ratio in this compound experiments?

A2: A low signal-to-noise ratio can be attributed to two main factors: high background and/or a weak specific signal.

  • High background can be caused by:

    • Non-specific binding of the this compound probe: The dye can adhere to surfaces or molecules other than the intended azide-tagged target due to hydrophobic or electrostatic interactions.[3]

    • Cellular autofluorescence: Some cells and tissues naturally fluoresce, which can obscure the specific signal.[4]

    • Excess reagents: High concentrations of the alkyne probe or copper catalyst can lead to increased background.[5]

    • Copper(I)-related issues: The copper catalyst can sometimes contribute to background fluorescence or cause side reactions.[5]

  • Weak specific signal can result from:

    • Inefficient click reaction: Suboptimal concentrations of reagents, catalyst, or ligand can lead to incomplete labeling.

    • Photobleaching: DiSulfo-Cy5, like other cyanine (B1664457) dyes, is susceptible to fading upon prolonged exposure to excitation light.[6]

    • Low abundance of the target molecule: If the azide-tagged molecule is not present in sufficient quantities, the signal will be inherently weak.

    • Degradation of the dye: Environmental factors, such as ozone, can degrade Cy5 dyes.

Q3: How can I reduce non-specific binding of this compound?

A3: Reducing non-specific binding is crucial for a clear signal. Here are some effective strategies:

  • Use a blocking buffer: Incubating your sample with a blocking agent prior to the click reaction can saturate non-specific binding sites.[7] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.

  • Optimize probe concentration: Titrate the this compound to find the lowest concentration that still provides a strong specific signal.

  • Increase the number and duration of wash steps: Thorough washing after the click reaction is essential to remove unbound dye.[8]

  • Include a mild detergent: Adding a non-ionic detergent like Tween-20 to your wash buffers can help reduce non-specific interactions.[8]

Q4: How can I minimize cellular autofluorescence?

A4: Autofluorescence can be a significant source of noise. To mitigate its effects:

  • Use appropriate spectral filtering: Ensure your microscope's filter sets are optimized for Cy5, with a narrow emission filter to exclude autofluorescence signals at shorter wavelengths.

  • Employ chemical quenching agents: Reagents like Sudan Black B or copper sulfate (B86663) solutions can be used to quench autofluorescence.[4]

  • Utilize the far-red properties of DiSulfo-Cy5: The long excitation and emission wavelengths of DiSulfo-Cy5 are inherently less prone to overlap with the typical blue-green autofluorescence of cells.[9]

  • Include an unstained control: Always image an unstained sample to determine the baseline level of autofluorescence.

Troubleshooting Guides

Problem 1: High Background Fluorescence
Potential Cause Recommended Solution Expected Outcome
Non-specific binding of this compound 1. Optimize Blocking: Incubate with a suitable blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes before the click reaction.[7] 2. Reduce Probe Concentration: Perform a concentration titration of this compound to find the optimal balance between signal and background. 3. Enhance Washing: Increase the number and duration of wash steps post-reaction. Use a buffer containing a mild detergent (e.g., 0.05% Tween-20 in PBS).[8]A significant reduction in diffuse background fluorescence, leading to a clearer distinction of the specific signal.
Cellular Autofluorescence 1. Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the DiSulfo-Cy5 signal from the autofluorescence spectrum. 2. Quenching: Treat fixed cells with an autofluorescence quenching agent like 0.1% Sudan Black B in 70% ethanol (B145695) for 10-20 minutes.[4] 3. Wavelength Selection: Ensure you are using a laser line appropriate for Cy5 (e.g., 633 nm or 647 nm) and a narrow bandpass emission filter.[9]Decreased interference from endogenous fluorophores, resulting in a cleaner image with a higher signal-to-noise ratio.
Excess Copper Catalyst 1. Use a Copper Chelating Ligand: Always include a copper(I)-stabilizing ligand like THPTA or BTTAA in your reaction mixture at a 2-5 fold excess to the copper sulfate.[10] 2. Optimize Copper Concentration: Titrate the copper sulfate concentration to the lowest effective level (typically 50-100 µM). 3. Post-Reaction Wash with Chelator: Consider a final wash step with a copper chelator like EDTA to remove any residual copper ions.[5]Minimized non-specific signal and potential cellular toxicity associated with free copper ions.
Problem 2: Weak or No Specific Signal
Potential Cause Recommended Solution Expected Outcome
Inefficient Click Reaction 1. Check Reagent Concentrations: Ensure all components (this compound, azide-modified molecule, copper sulfate, reducing agent, and ligand) are at their optimal concentrations. 2. Fresh Reducing Agent: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate), as it can oxidize over time.[11] 3. Optimize Reaction Time: Incubate the click reaction for 30-60 minutes at room temperature. For low abundance targets, this can be extended.[10]An increase in the specific fluorescent signal, indicating more efficient labeling of the target molecule.
Photobleaching of DiSulfo-Cy5 1. Use an Antifade Mounting Medium: Mount your samples in a commercially available antifade reagent to protect the fluorophore from photobleaching.[6] 2. Minimize Light Exposure: Limit the sample's exposure to the excitation light source. Use the lowest laser power necessary for adequate signal detection. 3. Photostabilizing Agents: For live-cell imaging, consider the addition of photostabilizing agents like Trolox or ergothioneine (B1671048) to the imaging medium.[12]A more stable fluorescent signal over time, allowing for longer imaging sessions and more accurate quantification.
Low Target Abundance 1. Signal Amplification: Employ a signal amplification strategy, such as using a biotinylated azide (B81097) followed by streptavidin conjugated to multiple fluorophores.[13] 2. Increase Target Expression: If possible, modulate the experimental conditions to increase the expression or incorporation of the azide-tagged biomolecule. 3. Sensitive Detector: Use a highly sensitive detector, such as a cooled CCD or EMCCD camera, to capture the weak signal.Enhanced detection of low-abundance targets, making previously undetectable signals visible above the background.

Experimental Protocols

Optimized Protocol for this compound Labeling in Fixed Cells

This protocol is designed to maximize the signal-to-noise ratio for fluorescent imaging of azide-modified biomolecules in fixed cells.

1. Cell Fixation and Permeabilization a. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.

2. Blocking a. Prepare a blocking buffer of 3% BSA in PBS. b. Incubate the cells in the blocking buffer for 1 hour at room temperature to reduce non-specific binding.

3. Click Chemistry Reaction a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume, add the components in the following order:

  • Phosphate-Buffered Saline (PBS): 435 µL
  • This compound (10 mM stock): 2.5 µL (Final concentration: 50 µM)
  • Azide-modified sample in PBS
  • Copper(II) Sulfate (20 mM stock): 5 µL (Final concentration: 200 µM)
  • THPTA ligand (100 mM stock): 10 µL (Final concentration: 2 mM)
  • Sodium Ascorbate (300 mM stock, freshly prepared): 10 µL (Final concentration: 6 mM)[10][14] b. Aspirate the blocking buffer and add the click reaction cocktail to the cells. c. Incubate for 30-60 minutes at room temperature, protected from light.

4. Washing a. Remove the click reaction cocktail. b. Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light. c. Wash twice with PBS.

5. Counterstaining and Mounting (Optional) a. If desired, counterstain nuclei with DAPI. b. Mount the coverslips on microscope slides using an antifade mounting medium.

6. Imaging a. Image the samples using a fluorescence microscope or confocal microscope equipped with appropriate filters for Cy5 (Excitation: ~640-650 nm, Emission: ~660-680 nm).[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Click Reaction cluster_post Post-Reaction Processing fixation Cell Fixation (4% PFA) permeabilization Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking Blocking (3% BSA) permeabilization->blocking click_cocktail Prepare Click Cocktail (this compound, CuSO4, THPTA, Sodium Ascorbate) blocking->click_cocktail incubation Incubate (30-60 min, RT, dark) click_cocktail->incubation washing Washing (PBS + Tween-20) incubation->washing mounting Mounting (Antifade Medium) washing->mounting imaging Imaging (Ex: ~647 nm, Em: ~662 nm) mounting->imaging

Caption: Experimental workflow for this compound labeling in fixed cells.

troubleshooting_workflow cluster_high_bg High Background? cluster_low_signal Weak Signal? start Low Signal-to-Noise Ratio check_nonspecific Check for Non-specific Binding start->check_nonspecific Yes check_autofluorescence Assess Autofluorescence start->check_autofluorescence Yes check_reaction_efficiency Verify Click Reaction Efficiency start->check_reaction_efficiency No check_photobleaching Evaluate Photobleaching start->check_photobleaching No optimize_blocking Optimize Blocking (BSA, Serum) check_nonspecific->optimize_blocking reduce_probe_conc Reduce Dye Concentration check_nonspecific->reduce_probe_conc increase_washes Increase Washes (+ Tween-20) check_nonspecific->increase_washes use_quencher Use Quenching Agent check_autofluorescence->use_quencher spectral_unmixing Spectral Unmixing check_autofluorescence->spectral_unmixing fresh_reagents Use Fresh Reducing Agent check_reaction_efficiency->fresh_reagents optimize_reagents Optimize Reagent Concentrations check_reaction_efficiency->optimize_reagents antifade_mount Use Antifade Mountant check_photobleaching->antifade_mount minimize_exposure Minimize Light Exposure check_photobleaching->minimize_exposure

Caption: Troubleshooting logic for low signal-to-noise in DiSulfo-Cy5 experiments.

References

Technical Support Center: Troubleshooting Poor Labeling with DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor labeling with DiSulfo-Cy5 alkyne.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Fluorescence Signal

Q1: I am observing a very weak or no Cy5 signal after my click chemistry labeling experiment. What are the potential causes and how can I troubleshoot this?

A1: Low or no fluorescence signal is a common issue that can arise from several factors throughout the experimental workflow. Here are the primary causes and recommended troubleshooting steps:

  • Suboptimal Click Reaction Conditions: The efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for successful labeling.

    • Action: Ensure you are using an optimized protocol with the correct concentrations of all components. A good starting point is to use a copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ.[1][2] The use of a copper-stabilizing ligand is highly recommended to improve reaction efficiency and protect your biomolecule.[1][3]

  • Reagent Degradation:

    • This compound: Improper storage can lead to the degradation of the dye. It should be stored at -20°C in the dark and protected from moisture.[4] Avoid repeated freeze-thaw cycles.[4]

    • Azide-modified Biomolecule: Ensure the azide-modified biomolecule is pure and the azide (B81097) group is intact.

    • Sodium Ascorbate: The sodium ascorbate solution should be prepared fresh as it is prone to oxidation.

  • Presence of Inhibitors:

    • Reducing Agents: Certain reducing agents, such as Tris(2-carboxyethyl)phosphine (TCEP), can quench the fluorescence of Cy5 dyes.[5] If your buffer contains TCEP, it is recommended to remove it before the labeling reaction or use an alternative like Dithiothreitol (DTT) at sub-mM concentrations if compatible with your experiment.[5]

    • Copper Chelators: Components in your sample buffer that can chelate copper, such as EDTA, can inhibit the click reaction.

  • Incorrect Imaging Settings:

    • Action: Verify that you are using the correct excitation and emission filters for Cy5 (Excitation max ~646 nm, Emission max ~662 nm). Ensure the laser power, detector gain, and exposure time are appropriately set to detect the signal.[6]

Issue 2: High Background Signal

Q2: My images show high, non-specific background fluorescence, which is obscuring my specific signal. What can I do to reduce it?

A2: High background can be caused by several factors, leading to a poor signal-to-noise ratio. Here’s how to address this issue:

  • Excessive Dye Concentration: Using too much this compound can lead to non-specific binding and high background.

    • Action: Perform a titration experiment to determine the optimal concentration of the this compound that provides a strong signal with minimal background.[6]

  • Inadequate Washing: Insufficient washing after the labeling reaction will not effectively remove unbound dye.

    • Action: Increase the number and/or duration of your washing steps.[6] Consider adding a mild detergent like Tween-20 to your wash buffer to help reduce non-specific interactions.[6]

  • Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, contributing to background noise.[6]

    • Action: Include an unstained control sample to assess the level of autofluorescence.[6] If autofluorescence is high, you can use a commercial autofluorescence quenching agent.[6]

  • Non-Specific Binding of the Dye: The dye may interact non-specifically with cellular components.

    • Action: Include a blocking step using an appropriate blocking agent, such as Bovine Serum Albumin (BSA), before the labeling reaction.[4]

Quantitative Data Summary

For successful and reproducible labeling, the concentrations of the click chemistry reaction components are critical. The following table provides recommended starting concentrations for a typical CuAAC reaction. Note that these may need to be optimized for your specific application.

ReagentRecommended Starting ConcentrationNotes
Azide-modified Biomolecule10-100 µM
This compound1.5 - 5 equivalents (relative to azide)Titration is recommended to find the optimal ratio.
Copper(II) Sulfate (CuSO₄)50-250 µM
Sodium Ascorbate5-10 equivalents (relative to CuSO₄)Should be prepared fresh.[7]
Copper Ligand (e.g., THPTA)5 equivalents (relative to CuSO₄)Highly recommended to improve reaction efficiency and protect biomolecules.[2][3][7]

Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Biomolecules

This protocol provides a general guideline for labeling an azide-modified biomolecule with this compound.

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in water or a suitable organic solvent like DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Prepare a 100 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 300 mM stock solution in water. This solution must be prepared fresh before each experiment.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine your azide-modified biomolecule with the appropriate buffer to achieve the desired final concentration.

    • Add the this compound stock solution to the desired final concentration.

  • Prepare the Catalyst Premix:

    • In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. Allow this mixture to incubate at room temperature for a few minutes.[2]

  • Initiate the Click Reaction:

    • Add the CuSO₄/THPTA premix to the reaction mixture containing the biomolecule and dye.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[2]

  • Incubation:

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[2] The optimal incubation time may need to be determined empirically.

  • Purification:

    • Remove the excess dye and catalyst components using a suitable method for your biomolecule, such as ethanol (B145695) precipitation, size exclusion chromatography, or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis reagent_prep Prepare Stock Solutions (Dye, CuSO4, Ligand, Ascorbate) mix Mix Biomolecule and Dye reagent_prep->mix sample_prep Prepare Azide-Modified Biomolecule sample_prep->mix add_catalyst Add CuSO4/Ligand Premix mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (RT, 30-60 min) initiate->incubate purify Purification incubate->purify analyze Fluorescence Analysis purify->analyze

Caption: A logical workflow for this compound labeling experiments.

click_chemistry cluster_reactants Reactants cluster_catalyst Catalyst System alkyne This compound (R1-C≡CH) product Labeled Biomolecule (Triazole Linkage) alkyne->product azide Azide-Modified Biomolecule (R2-N3) azide->product copper Cu(I) copper->product catalysis ascorbate Sodium Ascorbate (Reductant) cuso4 CuSO4 ascorbate->cuso4 cuso4->copper reduction

Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Effect of copper catalyst on DiSulfo-Cy5 alkyne labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DiSulfo-Cy5 alkyne labeling. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of copper catalysts in click chemistry for labeling with this compound.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.

Issue 1: Low or No Fluorescent Signal

Question: I am not seeing any fluorescent signal, or the signal is very weak after my labeling reaction. What could be the cause?

Answer:

Low or no fluorescent signal is a common issue that can stem from several factors related to the catalyst, the reagents, or the dye itself.

Possible Causes and Solutions:

  • Inactive Copper Catalyst: The active catalyst for the click reaction is Copper(I) [Cu(I)]. The more commonly used Copper(II) [Cu(II)] sulfate (B86663) must be reduced to Cu(I) in the reaction mixture. This reduction is typically achieved using sodium ascorbate (B8700270).[1][2]

    • Solution: Ensure you are using a fresh solution of sodium ascorbate, as it can oxidize over time. It's recommended to prepare it fresh for each experiment.[3] Also, ensure that dissolved oxygen, which can re-oxidize Cu(I) to Cu(II), is minimized by degassing your buffers and solvents.[3]

  • Suboptimal Reagent Concentrations: The concentrations of copper, ligand, and reducing agent are critical for efficient labeling.

    • Solution: Titrate your reagents to find the optimal concentrations for your specific system. A good starting point for many biological applications is a copper concentration between 50 and 100 µM.[2] Low concentrations of reactants can hinder the reaction.[4]

  • Inhibited Reaction: Components of your sample or buffer, such as thiols (e.g., from cysteine residues in proteins or dithiothreitol (B142953) [DTT]), can interfere with the copper catalyst.[3][5]

    • Solution: If possible, remove interfering substances before the labeling reaction. In some cases, pretreatment with a low concentration of hydrogen peroxide can mitigate thiol interference.[5]

  • Degradation of DiSulfo-Cy5: Cyanine dyes like Cy5 are susceptible to degradation, particularly in the presence of copper and reactive oxygen species (ROS) generated by the Cu/ascorbate system.[6][7] This can lead to a loss of fluorescence.

    • Solution: Minimize the reaction time to reduce the exposure of the dye to potentially damaging conditions.[8] The use of a copper-chelating ligand is crucial not only to accelerate the reaction but also to protect the dye and biomolecules from oxidative damage.[2][7]

Issue 2: High Background Fluorescence

Question: My images have very high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce the background?

Answer:

High background can originate from several sources, including non-specific binding of the dye and autofluorescence from the sample itself.[9][10]

Possible Causes and Solutions:

  • Non-Specific Binding of DiSulfo-Cy5: The sulfo groups on the DiSulfo-Cy5 dye can lead to non-specific binding through electrostatic interactions.[11]

    • Solution: Implement stringent washing steps after the labeling reaction to remove unbound dye.[9][10] The use of a blocking agent, such as Bovine Serum Albumin (BSA), before labeling can also help to reduce non-specific binding sites.[11]

  • Precipitation of Reagents: The dye or other reaction components may precipitate, leading to fluorescent aggregates that contribute to background.

    • Solution: Ensure all components are fully dissolved in a compatible solvent. If working with biomolecules, using a water-soluble ligand like THPTA is recommended to improve the solubility and stability of the copper catalyst.[2][3]

  • Sample Autofluorescence: Many biological samples exhibit endogenous fluorescence, which can obscure the signal from your dye.[9][12]

    • Solution: Image your sample using appropriate filter sets to minimize the detection of autofluorescence. If possible, include an unstained control sample to assess the level of autofluorescence.[9] In some cases, chemical quenching agents like Sudan Black B can be used, but be aware that they may have their own fluorescence in the far-red spectrum.[11][13]

  • Excessive Dye Concentration: Using too high a concentration of the this compound can lead to increased non-specific binding.

    • Solution: Perform a titration to determine the optimal dye concentration that provides a good signal-to-noise ratio.[10][14]

Issue 3: Protein Aggregation or Precipitation

Question: My protein of interest is aggregating or precipitating after the click labeling reaction. Why is this happening and what can I do?

Answer:

Protein aggregation during click chemistry is often related to the effects of the copper catalyst on the protein structure.

Possible Causes and Solutions:

  • Copper-Mediated Protein Damage: Copper ions can promote the formation of reactive oxygen species, which can lead to oxidative damage and subsequent aggregation of proteins.[2]

    • Solution: The most effective way to mitigate this is by using a copper-chelating ligand, such as THPTA or BTTAA.[2][3] These ligands sequester the copper ion, reducing its ability to cause damage while still allowing it to catalyze the reaction. Using at least five equivalents of the ligand relative to the copper is recommended.[2] Adding a scavenger like aminoguanidine (B1677879) can also help intercept damaging byproducts of ascorbate oxidation.[2]

  • Reaction Time: Prolonged exposure to the reaction conditions can increase the likelihood of protein damage and aggregation.[8]

    • Solution: Optimize the reaction to be as short as possible. Reducing the reaction time from one hour to as little as 5-15 minutes has been shown to prevent protein aggregation in some cases.[8][14]

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the this compound labeling reaction?

The copper catalyst, specifically the Cu(I) ion, is essential for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. It significantly accelerates the rate of the reaction between the alkyne group on the DiSulfo-Cy5 and the azide (B81097) group on your target molecule, allowing the reaction to proceed efficiently at room temperature and in aqueous conditions.[1] The uncatalyzed reaction is extremely slow and often requires high temperatures, which are not suitable for biological samples.[1]

Q2: Why is a ligand, such as THPTA, necessary?

A ligand is crucial for several reasons in biological click chemistry applications:

  • Stabilizes Cu(I): It prevents the active Cu(I) catalyst from being oxidized to the inactive Cu(II) state by dissolved oxygen.[3]

  • Accelerates the Reaction: The ligand-copper complex is a more efficient catalyst than the uncomplexed copper ion.[7][15]

  • Protects Biomolecules: It sequesters the copper ion, reducing its toxicity and preventing it from causing oxidative damage to proteins, DNA, and the fluorescent dye itself.[2][7]

Q3: Can the copper catalyst degrade my DiSulfo-Cy5 dye?

Yes, this is a possibility. The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS).[2][7] Cyanine dyes, including Cy5, are known to be susceptible to oxidative degradation, which can lead to a loss of fluorescence.[6][16] To minimize this, it is important to use a protective ligand, keep reaction times as short as possible, and work with degassed solutions.

Q4: What are the optimal concentrations of the reagents for the click reaction?

The optimal concentrations can vary depending on the specific substrates and experimental conditions. However, a general starting point for labeling biomolecules in solution is provided in the table below. It is always recommended to perform a titration to find the best conditions for your experiment.

ReagentRecommended Final ConcentrationNotes
Copper (CuSO₄) 50 - 100 µMHigher concentrations can increase protein damage.[2]
Ligand (e.g., THPTA) 250 - 500 µMA 5-fold excess relative to copper is recommended.[2]
Reducing Agent (Sodium Ascorbate) 1 - 5 mMShould be prepared fresh.[3]
This compound 20 - 50 µMTitration is recommended to optimize the signal-to-noise ratio.[14]

Q5: Are there any alternatives to a copper catalyst for labeling with this compound?

While the copper-catalyzed reaction is the most common method for reacting terminal alkynes, there are copper-free click chemistry alternatives. These typically involve using a strained cyclooctyne (B158145) (e.g., DBCO) instead of a terminal alkyne. If your DiSulfo-Cy5 is functionalized with a DBCO group, you can perform a strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a copper catalyst.[14] However, if you are using DiSulfo-Cy5 with a terminal alkyne, a catalyst is required.

Experimental Protocols

Standard Protocol for Labeling an Azide-Modified Protein with this compound

This protocol provides a general guideline for labeling an azide-containing protein in an aqueous buffer. Optimization may be required for specific applications.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Degassed buffer for dilutions

Procedure:

  • In a microcentrifuge tube, dilute your azide-modified protein to the desired concentration in a degassed buffer.

  • Add the this compound to the protein solution to achieve the desired final concentration (e.g., 25 µM). Mix gently.

  • In a separate tube, prepare the catalyst premix. Add the required volume of the ligand stock solution to a tube, followed by the required volume of the CuSO₄ stock solution. For example, to achieve final concentrations of 100 µM CuSO₄ and 500 µM THPTA, you would mix 5 parts ligand stock with 1 part copper stock. Vortex briefly to mix. It is important to mix the ligand and copper before adding the reducing agent. [2]

  • Add the copper/ligand premix to your protein/dye solution. Mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

  • Incubate the reaction at room temperature, protected from light. The optimal reaction time can range from 5 minutes to 1 hour and should be determined empirically.[8][14]

  • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Remove the unreacted dye and reaction components using a suitable method, such as a desalting column or dialysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_cleanup 3. Purification & Analysis A Azide-modified Biomolecule E Combine Biomolecule and Dye A->E B DiSulfo-Cy5 Alkyne B->E C Catalyst Premix (CuSO4 + Ligand) F Add Catalyst Premix C->F D Sodium Ascorbate (Freshly Prepared) G Initiate with Ascorbate D->G E->F F->G H Incubate (RT, dark) G->H I Quench Reaction (EDTA) H->I J Purify Labeled Product I->J K Downstream Analysis J->K troubleshooting_low_signal Start Low or No Signal Q1 Is Sodium Ascorbate solution fresh? Start->Q1 A1_No Prepare fresh Sodium Ascorbate Q1->A1_No No Q2 Are reagent concentrations optimal? Q1->Q2 Yes A1_No->Q2 A2_No Titrate Cu, Ligand, and Dye concentrations Q2->A2_No No Q3 Is the reaction time sufficient? Q2->Q3 Yes A2_No->Q3 A3_No Increase incubation time (monitor for degradation) Q3->A3_No No Q4 Could the dye be degraded? Q3->Q4 Yes A3_No->Q4 A4_Yes Decrease reaction time Ensure ligand is present Use degassed buffers Q4->A4_Yes Yes End Signal Improved Q4->End No A4_Yes->End

References

Technical Support Center: Purification of DiSulfo-Cy5 Alkyne Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of DiSulfo-Cy5 alkyne labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify proteins after labeling with this compound?

A1: Purification is a critical step to remove unconjugated "free" this compound dye, residual reactants, and byproducts from the labeling reaction.[1][2] The presence of these impurities can lead to:

  • High background fluorescence: Free dye can non-specifically bind to surfaces or other molecules, obscuring the true signal from your labeled protein.[1]

  • Inaccurate quantification: The presence of free dye interferes with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of labeling efficiency.[1][2]

  • False-positive results: Unbound dye can lead to misleading results in downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1]

Q2: What are the common methods for purifying this compound labeled proteins?

A2: The most common purification methods leverage the size difference between the labeled protein and the small dye molecules. These include:

  • Size-Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules, like the labeled protein, elute first.[1]

  • Spin Column Chromatography: A rapid method that uses a gel filtration matrix in a microcentrifuge tube format to separate the labeled protein from smaller contaminants.[1][3]

  • Dialysis: A process where the labeled protein solution is placed in a semi-permeable membrane that allows small molecules like free dye to diffuse out into a larger volume of buffer.[1]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on factors such as your sample volume, desired purity, and the speed required. The following decision tree can help guide your selection.

G cluster_spin For rapid purification of small samples start Start: Labeled Protein Mixture q1 What is your sample volume? start->q1 q2 Is high purity critical? q1->q2 < 2 mL dialysis Dialysis q1->dialysis > 2 mL sec Size-Exclusion Chromatography (SEC) q2->sec Yes spin Spin Column q2->spin No q3 Is speed a priority? spin_yes Use Spin Column q3->spin_yes Yes sec_for_purity Consider SEC for higher purity q3->sec_for_purity No, purity is more important spin->q3

Figure 1. Decision tree for selecting a purification method.

Q4: What is the "Degree of Labeling" (DOL) and why is it important?

A4: The Degree of Labeling (DOL), or dye-to-protein ratio, represents the average number of dye molecules conjugated to each protein molecule.[1] Determining the DOL is crucial for ensuring experimental consistency and optimal fluorescence. An optimal DOL for Cy5 is typically between 2 and 4 to maximize brightness without causing self-quenching, where the fluorescence intensity decreases at very high labeling densities.[1]

Q5: How do I remove the copper catalyst used in the click chemistry reaction?

A5: If you are using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to label your protein, it is important to remove the copper catalyst, which can be toxic to cells and interfere with downstream applications. This can be achieved by:

  • Using a copper chelator: Adding a chelating agent like EDTA to the reaction mixture before purification can help sequester the copper ions.

  • Dialysis against a buffer containing a chelator: Dialyzing the labeled protein against a buffer containing a low concentration of a chelating agent can effectively remove the copper.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound labeled proteins.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Fluorescence Signal After Labeling 1. Failed Labeling Reaction: Incorrect buffer composition (e.g., presence of primary amines like Tris if not using click chemistry), incorrect pH, or inactive dye.[1][4] 2. Over-labeling causing fluorescence quenching. [1]1. Ensure the labeling buffer is free of interfering substances and at the optimal pH for the reaction.[4] Use freshly prepared dye solution. 2. Calculate the DOL. If it is very high (e.g., >8), reduce the dye-to-protein molar ratio in the labeling reaction.[1]
Protein Precipitates After Labeling Increased protein hydrophobicity due to over-labeling. [1]Reduce the molar ratio of this compound to protein in the labeling reaction. Aim for a lower DOL (typically 2-4).[1]
Free Dye Detected in the Final Purified Sample 1. Inefficient purification method. 2. Column overloading (for SEC or spin columns). [1] 3. Insufficient dialysis time or too few buffer changes. [1]1. For small proteins, ensure the molecular weight cut-off (MWCO) of the purification resin or dialysis membrane is appropriate.[1] 2. Repeat the purification step. For spin columns, you can pass the eluate through a second column.[1] 3. Increase the duration of dialysis and perform more frequent and larger volume buffer changes.[1]
Low Protein Recovery After Purification 1. Non-specific binding of the protein to the purification matrix. 2. Protein precipitation during purification. 3. Incorrect column equilibration or elution conditions. 1. The hydrophilic nature of DiSulfo-Cy5 should minimize non-specific hydrophobic interactions. However, if this is suspected, consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers. 2. Ensure the protein remains soluble in the chosen purification buffer. You may need to adjust the pH or ionic strength. 3. Follow the manufacturer's protocol for the specific purification column. Ensure proper equilibration and use the recommended elution buffer.
Labeled Protein Has Lost Its Biological Activity The DiSulfo-Cy5 dye has attached to a functionally critical residue in the protein, causing steric hindrance. If using a labeling method that targets specific amino acids (e.g., NHS esters for lysines), reducing the DOL can decrease the probability of modifying a critical residue.[1] For alkyne-labeled proteins via click chemistry, the modification is site-specific to the azide-bearing amino acid, which should be strategically placed to avoid functional sites.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein

This protocol describes the labeling of a protein containing an azide (B81097) group with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand solution (e.g., 100 mM THPTA in water)

  • Freshly prepared sodium ascorbate (B8700270) solution (e.g., 300 mM in water)

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound: Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the protein solution: Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS.

  • Set up the labeling reaction: In a microcentrifuge tube, combine the following in order:

    • Protein solution (e.g., 50 µL)

    • PBS buffer (e.g., 90 µL)

    • This compound stock solution (a 5-10 fold molar excess over the protein)

    • Copper-stabilizing ligand solution (e.g., 10 µL of 100 mM THPTA)

    • CuSO₄ solution (e.g., 10 µL of 20 mM)

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (e.g., 10 µL of 300 mM).[5]

  • Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[5]

  • Proceed to purification.

G start Start: Azide-Modified Protein add_dye Add this compound start->add_dye add_copper Add Copper Catalyst (CuSO₄ + Ligand) add_dye->add_copper add_reductant Add Sodium Ascorbate (Initiate Reaction) add_copper->add_reductant incubate Incubate at RT (30-60 min, protected from light) add_reductant->incubate purify Purify Labeled Protein incubate->purify

Figure 2. Workflow for CuAAC labeling of an azide-modified protein.
Protocol 2: Purification of Labeled Protein using a Spin Column

This method is suitable for rapid purification of small sample volumes (typically up to 100 µL).[1][6]

Materials:

  • Labeled protein mixture

  • Spin column (e.g., with a 7K MWCO resin)

  • Collection tubes

  • Elution buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Procedure:

  • Prepare the spin column: Snap off the bottom closure of the spin column and place it in a collection tube. Centrifuge at approximately 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[1][6]

  • Equilibrate the column: Add 150-200 µL of elution buffer to the column. Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through. Repeat this step at least two more times.[1]

  • Load the sample: Place the equilibrated column in a fresh collection tube. Carefully load the labeling reaction mixture (up to the column's capacity, e.g., 110 µL) onto the center of the resin bed.[1]

  • Elute the labeled protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, labeled protein. The free dye remains in the column resin.[1]

Protocol 3: Purification of Labeled Protein using Size-Exclusion Chromatography (SEC)

This method provides higher resolution and is suitable for achieving high purity.

Materials:

  • Labeled protein mixture

  • SEC column with an appropriate fractionation range for the protein of interest

  • Chromatography system (e.g., FPLC)

  • Elution buffer (e.g., PBS, pH 7.4), filtered and degassed

  • Fraction collection tubes

Procedure:

  • Equilibrate the SEC column: Wash the column extensively with the elution buffer at the desired flow rate until a stable baseline is achieved.

  • Load the sample: Load the labeled protein mixture onto the column.

  • Elute and collect fractions: Elute the column with the elution buffer. The labeled protein will be in the earlier fractions, while the smaller, unconjugated dye will elute later.

  • Monitor the separation: Monitor the elution profile using absorbance at 280 nm (for protein) and ~646 nm (for DiSulfo-Cy5).

  • Pool and concentrate: Pool the fractions containing the purified labeled protein. If necessary, concentrate the pooled fractions using a centrifugal filter device.

Protocol 4: Purification of Labeled Protein using Dialysis

This is a simple and cost-effective method for buffer exchange and removal of small molecules, ideal for larger sample volumes.[1]

Materials:

  • Labeled protein mixture

  • Dialysis tubing with an appropriate MWCO (e.g., 12-14 kDa)

  • Dialysis clips

  • Large beaker

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

Procedure:

  • Prepare the dialysis tubing: Cut the desired length of tubing and hydrate (B1144303) it according to the manufacturer's instructions.

  • Load the sample: Secure one end of the tubing with a clip. Pipette the labeled protein mixture into the tubing, leaving some space at the top. Secure the other end with a second clip.

  • Dialyze: Immerse the sealed tubing in a beaker containing a large volume (at least 500-1000 times the sample volume) of cold (4°C) dialysis buffer. Stir the buffer gently.[1]

  • Change the buffer: For efficient removal of the free dye, perform at least three buffer changes over a period of 12-24 hours.[1]

  • Recover the sample: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified protein solution to a clean tube.

Data Presentation: Comparison of Purification Methods

Method Typical Protein Recovery Purity Speed Sample Volume Pros Cons
Spin Column Chromatography >90%GoodVery Fast (~10 min)< 200 µLRapid, easy to use, high recovery.[3]Lower resolution than SEC, potential for some sample dilution.
Size-Exclusion Chromatography (SEC) 70-95%ExcellentModerate (30-60 min)VariableHigh purity, can be automated.More complex setup, potential for sample dilution.
Dialysis >90%GoodSlow (12-24+ hours)> 200 µLSimple, cost-effective, high recovery.[1]Time-consuming, potential for sample dilution or loss.

Quality Control: Calculating the Degree of Labeling (DOL)

After purification, it is essential to determine the DOL.

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of DiSulfo-Cy5, which is approximately 646 nm (A₆₄₆).

  • Calculate the Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₆₄₆ × CF)] / ε_protein

    • CF is the correction factor for the dye's absorbance at 280 nm. For Cy5 dyes, this is approximately 0.05.[1]

    • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the Dye Concentration: Dye Concentration (M) = A₆₄₆ / ε_dye

    • ε_dye for DiSulfo-Cy5 is approximately 271,000 M⁻¹cm⁻¹.

  • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

G start Start: Purified Labeled Protein measure_abs Measure Absorbance (A₂₈₀ and A₆₄₆) start->measure_abs calc_prot Calculate Protein Concentration (Correct for dye absorbance at 280 nm) measure_abs->calc_prot calc_dye Calculate Dye Concentration measure_abs->calc_dye calc_dol Calculate DOL (Dye Conc. / Protein Conc.) calc_prot->calc_dol calc_dye->calc_dol

Figure 3. Workflow for calculating the Degree of Labeling (DOL).

References

Technical Support Center: DiSulfo-Cy5 Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot the aggregation of DiSulfo-Cy5 alkyne conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a water-soluble, far-red fluorescent dye commonly used for labeling biomolecules through a copper-catalyzed click chemistry reaction. Like other cyanine (B1664457) dyes, DiSulfo-Cy5 has a planar aromatic structure that can lead to intermolecular interactions, specifically π-π stacking, in aqueous solutions. This stacking causes the dye molecules to self-assemble into aggregates, which can significantly reduce the fluorescence quantum yield and lead to inaccurate quantification and poor performance in downstream applications. The presence of two sulfonate groups enhances water solubility but does not completely prevent aggregation, especially at higher concentrations or in certain buffer conditions.

Q2: How does aggregation affect my experimental results?

Aggregation of this compound can lead to several issues in your experiments:

  • Reduced Fluorescence Intensity: Aggregates often exhibit quenched fluorescence, leading to a lower-than-expected signal.

  • Inaccurate Quantification: The change in molar extinction coefficient upon aggregation can lead to errors when determining the dye concentration using UV-Vis spectroscopy.

  • Low Labeling Efficiency: Aggregates may be less reactive in conjugation reactions, resulting in a lower degree of labeling of your target molecule.

  • Precipitation: Large aggregates can precipitate out of solution, leading to loss of material.

  • Altered Spectroscopic Properties: Aggregation can cause a blue-shift in the absorption spectrum (H-aggregates), which can be misleading when analyzing your sample.

Q3: Is the fluorescence of this compound sensitive to pH?

The fluorescence of DiSulfo-Cy5 and other sulfo-cyanine dyes is generally stable and pH-insensitive within a range of pH 4 to 10.[1] This makes it a robust choice for a variety of biological experiments. However, extreme pH values should be avoided as they can affect the stability of the dye and the biomolecule you are labeling.

Troubleshooting Guides

Problem: Low fluorescence signal in my DiSulfo-Cy5 labeled conjugate.

A low fluorescence signal is a common issue that can often be attributed to dye aggregation.

Logical Troubleshooting Workflow

start Low Fluorescence Signal check_aggregation Check for Aggregation (UV-Vis or DLS) start->check_aggregation aggregation_present Aggregation Detected check_aggregation->aggregation_present no_aggregation No Aggregation Detected check_aggregation->no_aggregation optimize_conjugation Optimize Conjugation Protocol aggregation_present->optimize_conjugation purification_issue Check Purification Method no_aggregation->purification_issue solution Solution Found optimize_conjugation->solution instrument_settings Verify Instrument Settings purification_issue->instrument_settings instrument_settings->solution observation Observe Blue-Shifted Absorption Peak hypothesis Hypothesis: H-Aggregation Occurred observation->hypothesis cause Cause: π-π Stacking of Dye Molecules hypothesis->cause action Action: Implement Anti-Aggregation Strategies hypothesis->action consequence Consequence: Reduced Fluorescence & Inaccurate Quantification cause->consequence start Start: Prepare Reagents prepare_dye Prepare this compound (in buffer with anti-aggregation agent) start->prepare_dye prepare_biomolecule Prepare Azide-Modified Biomolecule start->prepare_biomolecule mix_reagents Mix Dye and Biomolecule prepare_dye->mix_reagents prepare_biomolecule->mix_reagents add_catalyst Add Copper Catalyst and Reducing Agent mix_reagents->add_catalyst incubate Incubate Reaction Mixture add_catalyst->incubate purify Purify Conjugate incubate->purify analyze Analyze for Aggregation (UV-Vis/DLS) purify->analyze end End: Store Conjugate Properly analyze->end

References

Solving solubility issues with DiSulfo-Cy5 alkyne in buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DiSulfo-Cy5 alkyne. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bright, far-red fluorescent dye.[1] It is a sulfonated derivative of the Cy5 fluorophore, which significantly enhances its water solubility.[2][3][4] The presence of an alkyne group allows it to be conjugated to azide-modified molecules via a copper-catalyzed click reaction (CuAAC).[1][5][6] Its high hydrophilicity and photostability make it ideal for labeling proteins, peptides, and other biomolecules in aqueous buffers without the need for organic co-solvents.[2][5][7]

Q2: How does this compound differ from non-sulfonated Cy5 alkyne?

The key difference lies in their solubility. This compound contains sulfonate groups that render it highly soluble in water and aqueous buffers.[2][3][4] In contrast, non-sulfonated Cy5 alkyne has low aqueous solubility and must be dissolved in an organic solvent like DMSO or DMF before being added to a reaction mixture.[3][7][8] The enhanced water solubility of the disulfo- version also reduces the tendency of the dye to aggregate in aqueous environments.[2][3]

Q3: In which solvents can I dissolve this compound?

This compound is highly soluble in water, as well as in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][5][6][9] For most applications involving bioconjugation in aqueous buffers, dissolving the dye directly in the reaction buffer is recommended.

Q4: Is the fluorescence of this compound sensitive to pH?

The fluorescence of this compound is stable and pH-insensitive over a wide range, typically from pH 4 to pH 10.[1][6][10] This makes it a robust choice for a variety of experimental conditions.

Troubleshooting Guide

Even with a highly water-soluble dye like this compound, you may occasionally encounter issues. This guide provides solutions to common problems.

Problem 1: I'm observing precipitation in my reaction mixture.

  • Possible Cause 1: High concentration of the dye.

    • Solution: While this compound is very water-soluble, preparing highly concentrated stock solutions may still lead to precipitation. Try preparing a fresh, more dilute solution of the dye in your reaction buffer.

  • Possible Cause 2: The biomolecule is precipitating.

    • Solution: The issue may not be with the dye itself, but with the stability of your biomolecule under the reaction conditions. High degrees of labeling can sometimes lead to protein aggregation and precipitation.[11] Consider reducing the molar excess of the dye in your labeling reaction. Also, ensure that the buffer composition and pH are optimal for your specific biomolecule.

  • Possible Cause 3: Buffer incompatibility.

    • Solution: While unlikely with common biological buffers, some buffer components at high concentrations could potentially interact with the dye. If you suspect this is the case, try dialyzing your biomolecule into a different buffer system (e.g., from phosphate (B84403) to HEPES).

Problem 2: The labeling efficiency of my biomolecule is low.

  • Possible Cause 1: Suboptimal reaction conditions.

    • Solution: The copper-catalyzed click reaction (CuAAC) requires specific conditions to proceed efficiently. Ensure you are using a sufficient concentration of a copper (I) catalyst and a reducing agent to maintain copper in its active state. The pH of the reaction should also be optimized, typically within the range of 7.5 to 8.5 for labeling primary amines.[12]

  • Possible Cause 2: Inactive dye or azide (B81097).

    • Solution: Ensure that your this compound and your azide-modified biomolecule have been stored correctly, typically at -20°C and protected from light, to prevent degradation.[13]

  • Possible Cause 3: Steric hindrance.

    • Solution: The azide group on your biomolecule may be in a location that is not easily accessible to the this compound. If possible, consider engineering your biomolecule to place the azide at a more exposed site.

Data Presentation

PropertyValueReferences
Excitation Maximum (λex) 646 - 649 nm[5][6][10]
Emission Maximum (λem) 662 - 671 nm[5][6][10]
Molar Extinction Coefficient ~250,000 - 271,000 M⁻¹cm⁻¹[5][6]
Quantum Yield ~0.28[5]
Solubility Water, DMSO, DMF[1][5][6][9]
Reactive Group Alkyne[5]
Recommended Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1][6]

Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and desired degree of labeling.

  • Prepare Buffers and Reagents:

    • Labeling Buffer: Phosphate-buffered saline (PBS) or similar buffer at pH 7.5-8.5.

    • This compound Stock Solution: Prepare a 10 mM stock solution in nuclease-free water.

    • Copper (II) Sulfate (B86663) Stock Solution: Prepare a 50 mM stock solution in nuclease-free water.

    • Reducing Agent Stock Solution: Prepare a 250 mM stock solution of a reducing agent like sodium ascorbate (B8700270) in nuclease-free water. Prepare this solution fresh.

  • Labeling Reaction: a. In a microcentrifuge tube, combine your azide-modified protein with the labeling buffer to a final concentration of 1-10 mg/mL. b. Add the this compound stock solution to achieve a 5-20 molar excess over the protein. c. Add the copper (II) sulfate stock solution to a final concentration of 1 mM. d. Initiate the reaction by adding the reducing agent stock solution to a final concentration of 5 mM. e. Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: a. Remove the unreacted dye by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: a. Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 649 nm.

Visualizations

Troubleshooting_Solubility Start Start: Solubility Issue Observed (Precipitation or Haze) Check_Concentration Is the dye stock solution highly concentrated? Start->Check_Concentration Dilute_Dye Action: Prepare a fresh, more dilute dye solution. Check_Concentration->Dilute_Dye Yes Check_Biomolecule Is the biomolecule known to be stable at this concentration and buffer? Check_Concentration->Check_Biomolecule No End_Resolved End: Issue Resolved Dilute_Dye->End_Resolved Reduce_DOL Action: Reduce the molar excess of the dye in the labeling reaction. Check_Biomolecule->Reduce_DOL No Check_Buffer Is the buffer system appropriate for the biomolecule? Check_Biomolecule->Check_Buffer Yes Reduce_DOL->End_Resolved Change_Buffer Action: Try a different buffer system (e.g., HEPES instead of Phosphate). Check_Buffer->Change_Buffer No End_Unresolved End: Issue Persists (Contact Technical Support) Check_Buffer->End_Unresolved Yes Change_Buffer->End_Resolved

Caption: Troubleshooting workflow for this compound solubility issues.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Click Reaction (CuAAC) cluster_products Products Azide_Protein Azide-Modified Biomolecule (e.g., Protein) Reaction_Mix Reaction Mixture (Aqueous Buffer, pH 7.5-8.5) Azide_Protein->Reaction_Mix DiSulfo_Cy5 This compound DiSulfo_Cy5->Reaction_Mix Labeled_Protein Fluorescently Labeled Biomolecule Reaction_Mix->Labeled_Protein Byproducts Unreacted Dye & Reaction Components Reaction_Mix->Byproducts Catalyst Cu(I) Catalyst (from CuSO4 + Reducing Agent) Catalyst->Reaction_Mix Purification Purification (e.g., Size Exclusion Chromatography) Labeled_Protein->Purification Byproducts->Purification

Caption: Experimental workflow for bioconjugation using this compound.

References

Validation & Comparative

DiSulfo-Cy5 Alkyne vs. Cy5 Alkyne: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and fluorescence imaging, the choice of a fluorescent label is paramount to the success of an experiment. For researchers utilizing click chemistry, Cy5 alkyne dyes are a popular choice for their bright, far-red fluorescence. However, the decision between the standard Cy5 alkyne and its sulfonated counterpart, DiSulfo-Cy5 alkyne, can significantly impact experimental design and outcomes. This guide provides an objective comparison of these two fluorophores, supported by key performance data and experimental considerations, to aid researchers in making an informed selection.

The primary distinction between this compound and Cy5 alkyne lies in their solubility. This compound incorporates two sulfonate groups, which dramatically increases its hydrophilicity and water solubility.[1][2] In contrast, the non-sulfonated Cy5 alkyne is hydrophobic and requires dissolution in organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being introduced into an aqueous reaction environment.[3][4] This fundamental difference in solubility has significant implications for experimental workflows, particularly when working with sensitive biological samples that may be adversely affected by organic solvents.

At a Glance: Key Quantitative Data

To facilitate a clear comparison, the following table summarizes the key quantitative parameters for this compound and Cy5 alkyne based on available product data.

PropertyThis compoundCy5 AlkyneNotes
Excitation Maximum (λmax) ~646-649 nm[1][5]~646-650 nm[3][5]Both dyes are well-suited for excitation by 633 nm or 647 nm laser lines.[6][7]
Emission Maximum (λem) ~662 nm[1][5]~662-665 nm[3][5]The emission spectra are nearly identical, allowing for use with the same filter sets.
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[1]~250,000 cm⁻¹M⁻¹[5]Both dyes exhibit high molar extinction coefficients, indicating efficient light absorption.
Fluorescence Quantum Yield (Φ) ~0.28[1][5]~0.2[4][5]The quantum yield can be influenced by the local environment and conjugation to biomolecules.[8]
Solubility High in water, DMSO, DMF[1][2]Low in water; soluble in DMSO, DMF[3][4]This is the most significant difference between the two dyes.

The Critical Role of Solubility in Experimental Design

The enhanced water solubility of this compound offers several practical advantages in experimental protocols. For sensitive applications, such as labeling proteins that are prone to denaturation in the presence of organic solvents, the ability to perform the conjugation reaction in a purely aqueous buffer is a major benefit.[9] Furthermore, the higher hydrophilicity of DiSulfo-Cy5 can reduce the tendency of the dye to aggregate in aqueous media, which can otherwise lead to quenching of the fluorescent signal and inaccurate quantification.[9] The use of a water-soluble dye also simplifies the purification process, as dialysis against aqueous buffers is more effective for removing unreacted sulfonated dyes.[9]

Conversely, the reliance of Cy5 alkyne on organic co-solvents necessitates careful optimization of reaction conditions to minimize the potential for protein precipitation or loss of biological activity. However, for applications where the target biomolecule is stable in the presence of low concentrations of DMSO or DMF, Cy5 alkyne remains a robust and widely used reagent.

Experimental Workflow: Click Chemistry Labeling

Both this compound and Cy5 alkyne are designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This reaction enables the covalent attachment of the alkyne-modified dye to a biomolecule that has been functionalized with an azide (B81097) group. The reaction is highly specific and efficient, proceeding under mild conditions to form a stable triazole linkage.[3][5]

Below is a generalized experimental workflow for labeling an azide-modified protein with either this compound or Cy5 alkyne.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification Azide-Modified Protein Azide-Modified Protein Reaction Mixture Reaction Mixture Azide-Modified Protein->Reaction Mixture Add to buffer Dye Stock Solution Dye Stock Solution Dye Stock Solution->Reaction Mixture Add to buffer Incubation Incubation Reaction Mixture->Incubation Add Cu(I) catalyst (e.g., CuSO4 + reducing agent) Purification Purification Incubation->Purification Stop reaction Labeled Protein Labeled Protein Purification->Labeled Protein e.g., Size-exclusion chromatography or dialysis

Fig 1. Generalized workflow for protein labeling via CuAAC click chemistry.

Detailed Experimental Protocol Considerations

While the overall workflow is similar, the preparation of the dye stock solution and the reaction buffer composition will differ between the two dyes.

For this compound (Aqueous Protocol):

  • Protein Preparation: Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • Dye Preparation: Directly dissolve this compound in the reaction buffer or water to create a stock solution (e.g., 1-10 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the protein solution, the this compound stock solution, and the copper catalyst components. The final reaction volume should be made up with the aqueous buffer.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and catalyst using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate aqueous buffer.

For Cy5 Alkyne (Co-solvent Protocol):

  • Protein Preparation: Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.[10] Buffers containing primary amines like Tris must be avoided as they can react with some dye formulations.[11]

  • Dye Preparation: Dissolve Cy5 alkyne in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[10]

  • Reaction Setup: In a microcentrifuge tube, add the protein solution. Slowly add the Cy5 alkyne stock solution while gently vortexing to prevent precipitation of the dye. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein integrity. Add the copper catalyst components.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.[10]

  • Purification: Purify the labeled protein using a method that is compatible with the presence of the organic solvent, such as spin columns or gel filtration.[11]

Signaling Pathway and Logical Relationships

The choice between this compound and Cy5 alkyne is primarily dictated by the properties of the target molecule and the experimental constraints. The following diagram illustrates the decision-making process.

G start Start: Choose Cy5 Alkyne Dye q_solvent Is the target biomolecule sensitive to organic solvents? start->q_solvent disulfo This compound q_solvent->disulfo Yes cy5 Cy5 Alkyne q_solvent->cy5 No adv_disulfo Advantages: - High water solubility - No organic co-solvent needed - Reduced aggregation - Simplified purification disulfo->adv_disulfo adv_cy5 Considerations: - Requires organic co-solvent (DMSO/DMF) - Potential for protein precipitation - Solvent may affect biomolecule activity cy5->adv_cy5

Fig 2. Decision tree for selecting between DiSulfo-Cy5 and Cy5 alkyne.

Conclusion: Which is Better?

The determination of whether this compound or Cy5 alkyne is "better" is entirely context-dependent.

This compound is the superior choice when:

  • Working with proteins or other biomolecules that are sensitive to organic solvents.

  • A purely aqueous reaction system is required to maintain the biological activity of the sample.

  • There is a concern about dye aggregation and its impact on fluorescence signal.

  • The preferred method of purification is dialysis against aqueous buffers.

Cy5 alkyne is a suitable and effective choice when:

  • The target biomolecule is known to be stable in the presence of small amounts of DMSO or DMF.

  • The experimental setup can readily accommodate the use of organic co-solvents.

  • Cost is a primary consideration, as non-sulfonated dyes can sometimes be more economical.

References

A Head-to-Head Comparison: DiSulfo-Cy5 Alkyne vs. Alexa Fluor 647 Alkyne for Advanced Fluorescence Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is a critical determinant of experimental success. In the realm of far-red fluorescence labeling via click chemistry, DiSulfo-Cy5 alkyne and Alexa Fluor 647 alkyne stand out as two prominent choices. This guide provides an objective, data-driven comparison of their performance to inform your selection for applications such as cellular imaging, flow cytometry, and biomolecule tracking.

Executive Summary

Both this compound and Alexa Fluor 647 alkyne are spectrally similar far-red fluorescent dyes functionalized with an alkyne group for covalent attachment to azide-modified biomolecules via copper-catalyzed click chemistry. While both are highly effective, a detailed analysis of their photophysical properties and performance characteristics reveals key differences.

Alexa Fluor 647 alkyne generally exhibits superior brightness and photostability compared to this compound. This translates to longer imaging times and higher signal-to-noise ratios, which are critical for demanding applications like single-molecule imaging. Conversely, this compound, a sulfonated cyanine (B1664457) dye, offers excellent water solubility, which can be advantageous in certain biological applications to prevent aggregation.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye is often guided by its fundamental photophysical properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 647 alkyne.

PropertyThis compoundAlexa Fluor 647 AlkyneReference
Excitation Maximum (nm) ~646~650[1]
Emission Maximum (nm) ~662~665[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000~239,000-270,000[1]
Fluorescence Quantum Yield ~0.28~0.33[1]
Key Features High water solubility due to disulfonation, cost-effective.High photostability, exceptional brightness, less prone to quenching.[2][3]

Experimental Data Insights

Comparative studies between the core dye structures of Cy5 and Alexa Fluor 647 consistently highlight the superior performance of the Alexa Fluor dye family in terms of brightness and photostability.[3][4]

Brightness: While both dyes possess high extinction coefficients, the higher quantum yield of Alexa Fluor 647 alkyne contributes to its greater overall brightness. Furthermore, Cy5 dyes are more susceptible to self-quenching when conjugated to proteins at a high degree of labeling (DOL).[3][4] This can lead to a significant reduction in the fluorescence of the conjugate. Alexa Fluor 647 conjugates exhibit markedly less of this self-quenching effect, resulting in brighter and more reliable signals, especially in densely labeled samples.[3][4]

Photostability: Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5.[3][4] In one study, after prolonged illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[4] This enhanced photostability allows for longer exposure times and more robust time-lapse imaging experiments without significant signal degradation.

Experimental Protocols

The following is a generalized protocol for the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, commonly known as "click chemistry," for labeling azide-modified biomolecules with either this compound or Alexa Fluor 647 alkyne.

Materials:
  • Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound or Alexa Fluor 647 alkyne

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Degassing equipment (optional, but recommended)

  • Reaction buffer (e.g., PBS)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:
  • Preparation of Stock Solutions:

    • Dissolve the alkyne-functionalized dye in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule with the reaction buffer.

    • Add the alkyne-dye stock solution to the reaction mixture. The optimal molar ratio of dye to biomolecule should be determined empirically but a starting point of 2-5 fold molar excess of the dye is recommended.

    • Prepare a premix of CuSO₄ and THPTA. A 1:2 to 1:5 ratio of CuSO₄ to THPTA is commonly used.

    • Add the CuSO₄/THPTA premix to the reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction can be performed at 4°C overnight if necessary.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column appropriate for the size of the labeled biomolecule.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye (~650 nm).

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis Azide-modified Biomolecule Azide-modified Biomolecule Reaction Mixture Reaction Mixture Azide-modified Biomolecule->Reaction Mixture Alkyne Dye Alkyne Dye Alkyne Dye->Reaction Mixture Reaction Components CuSO4 Sodium Ascorbate THPTA Reaction Components->Reaction Mixture Size-Exclusion Chromatography Size-Exclusion Chromatography Reaction Mixture->Size-Exclusion Chromatography Labeled Biomolecule Labeled Biomolecule Size-Exclusion Chromatography->Labeled Biomolecule signaling_pathway_labeling cluster_cell Live Cell Metabolic Labeling Metabolic Labeling Azide-modified Protein Azide-modified Protein Metabolic Labeling->Azide-modified Protein Incorporation Cellular Process Cellular Process Azide-modified Protein->Cellular Process Participation Fluorescence Imaging Fluorescence Imaging Azide-modified Protein->Fluorescence Imaging Visualization Alkyne Dye Alkyne Dye Alkyne Dye->Azide-modified Protein Click Reaction (in situ)

References

Navigating the Far-Red Spectrum: A Comparative Guide to DiSulfo-Cy5 Alkyne Alternatives for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the precision of click chemistry, the selection of a far-red fluorescent alkyne dye is a critical determinant of experimental success. DiSulfo-Cy5 alkyne is a widely used reagent in this spectral range, valued for its brightness and water solubility. However, a landscape of alternative dyes offers a spectrum of photophysical properties that may be better suited for specific applications. This guide provides an objective comparison of commercially available alternatives to this compound, supported by key performance data and detailed experimental protocols to inform your selection process.

This guide will delve into the performance characteristics of prominent far-red alkyne dyes, focusing on their utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for labeling and imaging biomolecules. We will present a side-by-side comparison of their key photophysical properties and provide standardized protocols for their evaluation.

Performance Comparison of Far-Red Fluorescent Alkynes

The choice of a far-red alkyne dye significantly impacts the sensitivity, resolution, and photostability of fluorescence-based assays. While this compound is a robust choice, alternatives such as other sulfonated Cy5 derivatives, Alexa Fluor 647 alkyne, and CF647 alkyne present compelling options with distinct advantages. The following table summarizes their key quantitative photophysical properties.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
This compound ~646~662~271,000~0.28[]High water solubility, bright.[2]
Sulfo-Cy5 Alkyne ~646~662~271,000~0.2[3]Good water solubility and brightness.[4]
Cy5 Alkyne ~649~671~250,000~0.27Less water-soluble than sulfonated versions.[5]
Alexa Fluor 647 Alkyne ~650~665~270,000~0.33High photostability and brightness.
CF647 Alkyne ~650~665~240,000Not specifiedReported to be bright and photostable.

Visualizing the Workflow: From Labeling to Imaging

To provide a clear overview of the experimental process, the following diagrams, generated using the DOT language, illustrate the key steps involved in a typical click chemistry labeling experiment and the underlying chemical reaction.

G Experimental Workflow for Comparing Far-Red Alkyne Dyes cluster_0 Cell Culture and Metabolic Labeling cluster_1 Cell Fixation and Permeabilization cluster_2 Click Chemistry Reaction cluster_3 Washing and Mounting cluster_4 Fluorescence Microscopy and Analysis A Seed cells on coverslips B Incubate with azide-modified biomolecule (e.g., Azido-sugars, amino acids) A->B C Fix cells with 4% paraformaldehyde B->C D Permeabilize with 0.1% Triton X-100 in PBS C->D E Prepare Click-iT® reaction cocktail containing: - Fluorescent Alkyne Dye - CuSO₄ - Reducing Agent - Copper-chelating ligand D->E F Incubate cells with reaction cocktail E->F G Wash cells with PBS F->G H Mount coverslips on microscope slides G->H I Image cells using appropriate laser lines and filters H->I J Quantify fluorescence intensity and photostability I->J

Caption: A generalized workflow for the comparison of far-red alkyne dyes in a cell-based click chemistry experiment.

G Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Biomolecule_Azide Biomolecule-N₃ Labeled_Biomolecule Labeled Biomolecule (Triazole Linkage) Biomolecule_Azide->Labeled_Biomolecule Fluorescent_Alkyne Fluorescent Dye-C≡CH Fluorescent_Alkyne->Labeled_Biomolecule Catalyst Cu(I) Catalyst Catalyst->Labeled_Biomolecule

Caption: The fundamental reaction of CuAAC, where an azide-modified biomolecule is covalently linked to a fluorescent alkyne.

Experimental Protocols

To ensure a robust and reproducible comparison of far-red alkyne dyes, the following detailed protocols are provided for key experiments.

Protocol 1: Cellular Labeling via Click Chemistry

This protocol outlines a general procedure for labeling azide-modified biomolecules in cultured cells with a fluorescent alkyne.

Materials:

  • Cells cultured on glass coverslips

  • Azide-modified metabolic precursor (e.g., O-propargyl-puromycin for nascent protein synthesis)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • PBS (Phosphate-Buffered Saline)

  • Far-red fluorescent alkyne dye (this compound or alternative)

  • Click-iT® reaction components:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA)

  • Mounting medium

Procedure:

  • Metabolic Labeling: Incubate cells with the azide-modified metabolic precursor at an optimized concentration and duration according to the specific biomolecule of interest.

  • Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature.

  • Click Reaction: a. Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the components in the following order:

    • 438 µL of PBS
    • 10 µL of 10X Copper Catalyst Solution (e.g., 50 mM CuSO₄)
    • 2 µL of 50 mM fluorescent alkyne dye stock solution (final concentration 20 µM)
    • 50 µL of 10X Reaction Buffer containing the reducing agent and copper-chelating ligand. b. Remove the permeabilization buffer and add the click reaction cocktail to the cells. c. Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Mounting: a. Wash the cells three times with PBS. b. Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the selected far-red dye.

Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes a standardized method for determining the relative fluorescence quantum yield of a far-red alkyne dye using a known standard.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., phosphate (B84403) buffer, pH 7.4)

  • Standard fluorophore with a known quantum yield in the far-red region (e.g., Cresyl Violet or Nile Blue)

  • Far-red alkyne dye to be tested

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of both the standard and the test dye in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength that will be used for fluorescence measurements.

  • Measure Fluorescence Emission: a. Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dye. b. Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured. c. Use the same excitation and emission slit widths for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the test dye, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the gradients of the linear fits from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

Protocol 3: Photostability Assessment

This protocol details a method to compare the photostability of different far-red alkyne dyes in a microscopy setting.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., sCMOS or EMCCD camera).

  • Slides prepared with cells labeled with the far-red alkyne dyes to be compared (as per Protocol 1).

  • Image analysis software.

Procedure:

  • Define Imaging Parameters: a. Select a field of view with a representative number of labeled cells. b. Set the microscope parameters (laser power, exposure time, etc.) to achieve a good signal-to-noise ratio without saturating the detector. These parameters must be kept constant for all dyes being compared.

  • Time-Lapse Imaging: a. Acquire a time-lapse series of images of the same field of view. For example, capture an image every 30 seconds for a total duration of 10 minutes.

  • Data Analysis: a. For each time point, measure the mean fluorescence intensity of a defined region of interest (e.g., a specific cellular compartment or a group of cells). b. Correct for background fluorescence by subtracting the mean intensity of a region with no cells. c. Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0). d. Plot the normalized fluorescence intensity as a function of time for each dye. The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable.

Conclusion

The selection of a far-red fluorescent alkyne dye is a critical decision that can significantly influence the outcome of a click chemistry-based experiment. While this compound remains a reliable and bright option, alternatives such as Alexa Fluor 647 alkyne may offer superior photostability, which is crucial for demanding imaging applications like super-resolution microscopy. The choice between these dyes will ultimately depend on the specific requirements of the experiment, including the need for water solubility, the desired brightness, and the tolerance for photobleaching. By utilizing the comparative data and standardized protocols provided in this guide, researchers can make an informed decision to select the optimal far-red alkyne dye for their specific research needs, leading to more robust and reproducible scientific findings.

References

Validation of DiSulfo-Cy5 Alkyne Labeling by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DiSulfo-Cy5 alkyne for protein and peptide labeling in mass spectrometry-based proteomics. It offers an objective analysis of its performance against other common fluorescent dyes, supported by experimental data and detailed protocols.

Introduction to this compound Labeling

This compound is a water-soluble, far-red fluorescent dye functionalized with an alkyne group. This alkyne moiety allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][] This highly specific and efficient conjugation method makes this compound a valuable tool for fluorescently labeling proteins and peptides for various applications, including proteomics analysis by mass spectrometry. The "di-sulfo" modification enhances the water solubility of the dye, which can be advantageous when working with biological samples in aqueous buffers.[]

Performance Validation by Mass Spectrometry

The validation of any labeling reagent for mass spectrometry hinges on several key performance metrics: labeling efficiency, predictable mass shift, and compatibility with downstream analysis, including peptide fragmentation for identification.

Labeling Efficiency and Mass Shift

Upon successful click chemistry conjugation, the this compound moiety adds a specific and predictable mass to the target peptide or protein. The molecular weight of this compound is 701.8 Da.[1] This precise mass addition is a critical parameter for validation in mass spectrometry, as it allows for the confident identification of labeled species.

While specific quantitative data on the labeling efficiency of this compound for mass spectrometry is not extensively published, the efficiency of click chemistry reactions is generally very high, often approaching completion under optimized conditions. Factors influencing the labeling efficiency include the concentration of the protein and dye, the pH of the reaction buffer, and the purity of the reagents. For optimal labeling, protein concentrations are typically recommended to be in the range of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris) that can interfere with some labeling chemistries.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight701.8 Da[1]
Excitation Maximum (λex)646 nm[1]
Emission Maximum (λem)662 nm[1]
Extinction Coefficient271,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ)0.28[1]
SolubilityWater, DMSO, DMF[1]
Fragmentation Pattern of Labeled Peptides

For confident peptide identification using tandem mass spectrometry (MS/MS), the fragmentation pattern of the labeled peptide must be predictable. The collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of peptides in a mass spectrometer typically yields a series of b- and y-ions, which correspond to fragments containing the N- and C-terminus of the peptide, respectively.[4][5]

Comparison with Alternative Labeling Dyes

The choice of a fluorescent dye for mass spectrometry applications is a trade-off between various factors, including photophysical properties, solubility, labeling chemistry, and, most importantly, compatibility with mass spectrometry analysis.

Table 2: Comparison of Alkyne-Functionalized Fluorescent Dyes for Mass Spectrometry

FeatureThis compoundCy5 AlkyneCy3 AlkyneAlexa Fluor 647 Alkyne
Molecular Weight 701.8 Da~550-650 Da (varies)~500-600 Da (varies)~1250 Da
Solubility High (sulfonated)Moderate to LowModerateHigh (sulfonated)
Photostability GoodGoodModerateExcellent
Mass Spectrometry Compatibility Expected to be goodGenerally goodGenerally goodGood
Key Advantage High water solubilityWidely used, established protocolsSmaller mass, spectrally distinct from Cy5High photostability and brightness
Potential Disadvantage Limited specific MS data availablePotential for aggregationLower photostability than Cy5Higher molecular weight

A critical consideration when using different fluorescent dyes for comparative studies, such as Difference Gel Electrophoresis (DIGE) followed by mass spectrometry, is the mass difference between the dyes. A study on size-matched alkyne-conjugated Cy3 and Cy5 dyes highlighted that a significant mass difference between dyes (in that case, 26 Da for previously available reagents) can lead to mobility shifts in electrophoresis and potentially complicate mass spectrometry analysis. The study emphasized the importance of using dyes with minimal mass differences for such applications.[6]

Alexa Fluor dyes are often cited as having superior photostability and brightness compared to Cy dyes.[7][8] However, the choice of dye will ultimately depend on the specific experimental requirements, including the available instrumentation and the nature of the biological sample.

Experimental Protocols

The following are generalized protocols for the labeling of proteins with this compound via click chemistry and subsequent preparation for mass spectrometry analysis.

Protein Labeling with this compound via Click Chemistry

This protocol assumes the protein of interest has been metabolically or chemically modified to contain an azide (B81097) group.

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 2-10 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM solution of copper(II) sulfate (B86663) (CuSO₄) in water.

    • Prepare a 50 mM solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This should be prepared fresh.

    • Prepare a 10 mM solution of a copper chelator, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-modified protein, this compound (typically at a 5- to 20-fold molar excess over the protein), and the copper chelator.

    • Add the copper(II) sulfate solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

  • Purification: Remove excess dye and reaction components using a desalting column, spin column, or dialysis.[9]

Sample Preparation for Mass Spectrometry
  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the labeled protein in a buffer containing a chaotropic agent (e.g., 8 M urea).

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea (B33335) concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digestion reaction with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.

  • LC-MS/MS Analysis:

    • Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using an appropriate gradient and fragmentation method (e.g., HCD).

Visualizations

Experimental Workflow

experimental_workflow cluster_labeling Protein Labeling cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis azide_protein Azide-Modified Protein click_reaction Click Chemistry (CuAAC) azide_protein->click_reaction disulfo_cy5 DiSulfo-Cy5 Alkyne disulfo_cy5->click_reaction labeled_protein Labeled Protein click_reaction->labeled_protein purification Purification labeled_protein->purification denature Denaturation, Reduction, Alkylation purification:e->denature:w digest Proteolytic Digestion (Trypsin) denature->digest cleanup Peptide Cleanup (C18) digest->cleanup lcms LC-MS/MS cleanup:e->lcms:w data_analysis Data Analysis (Peptide ID & Quant) lcms->data_analysis

Caption: Experimental workflow for this compound labeling and mass spectrometry analysis.

Logical Relationship of Validation Parameters

validation_parameters cluster_validation Mass Spectrometry Validation cluster_outcome Desired Outcomes labeling This compound Labeling mass_shift Predictable Mass Shift (701.8 Da) labeling->mass_shift efficiency High Labeling Efficiency labeling->efficiency fragmentation Consistent Fragmentation labeling->fragmentation id Confident Peptide Identification mass_shift->id quant Accurate Quantification efficiency->quant fragmentation->id

Caption: Key parameters for the validation of this compound labeling in mass spectrometry.

Conclusion

This compound is a promising reagent for the fluorescent labeling of proteins and peptides for mass spectrometry-based proteomics, primarily due to its high water solubility and the specificity of the click chemistry reaction. While direct, quantitative mass spectrometry data validating its performance is not extensively documented in publicly available literature, the known properties of the dye and the reliability of the conjugation chemistry suggest its suitability for such applications. For researchers considering its use, it is recommended to perform initial validation experiments to confirm labeling efficiency and to characterize the fragmentation behavior of labeled peptides within their specific experimental setup. When conducting comparative studies, careful consideration should be given to the mass of this compound relative to other dyes to avoid potential analytical artifacts.

References

A Researcher's Guide to Confirming Successful Conjugation of DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the successful conjugation of DiSulfo-Cy5 alkyne to azide-modified biomolecules. It details experimental protocols and presents a comparative analysis with alternative fluorescent dyes, enabling informed decisions for your research and development workflows.

Introduction to this compound and Bioconjugation

This compound is a water-soluble, far-red fluorescent probe widely used in bioconjugation.[1][2][3] Its alkyne group allows for a highly specific and efficient covalent bond formation with azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction is favored for its high yield, specificity, and biocompatibility, making it a robust tool for labeling proteins, peptides, and oligonucleotides.[3][]

Confirmation of a successful conjugation is critical to ensure the reliability and reproducibility of downstream applications, from cellular imaging to in vivo studies. This guide outlines the primary analytical techniques to verify the formation of the desired bioconjugate.

Methods for Confirming Conjugation

Several analytical techniques can be employed to confirm the successful conjugation of this compound. The choice of method depends on the nature of the biomolecule, the required level of detail, and the available instrumentation.

Spectroscopic Analysis (UV-Vis)

UV-Vis spectroscopy is a straightforward and widely accessible method for initial confirmation and quantification of conjugation. By measuring the absorbance of the conjugate at both the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (around 646 nm for DiSulfo-Cy5), one can confirm the presence of both moieties in the final product.[1]

This technique is also the foundation for determining the Degree of Labeling (DOL) , a crucial parameter that indicates the average number of dye molecules conjugated to each biomolecule.

Gel Electrophoresis (SDS-PAGE)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a powerful technique for visualizing the increase in molecular weight of a protein after conjugation. The covalent attachment of the this compound (molecular weight of approximately 750 Da) will result in a noticeable upward shift in the protein band on the gel compared to the unconjugated protein. This provides a clear qualitative confirmation of successful conjugation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to separate the conjugated product from unreacted starting materials. Reversed-phase HPLC (RP-HPLC) is commonly used to separate molecules based on their hydrophobicity. The conjugation of the relatively hydrophobic Cy5 dye to a biomolecule will result in a significant increase in its retention time on a C4 or C18 column compared to the unconjugated biomolecule. This allows for both qualitative confirmation and quantification of the conjugation efficiency.[6] Hydrophobic Interaction Chromatography (HIC) can also be a valuable tool for analyzing antibody-drug conjugates.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of conjugation by accurately measuring the molecular weight of the intact conjugate. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can resolve the mass of the bioconjugate, allowing for precise determination of the number of dye molecules attached.[8]

Comparison with Alternative Fluorescent Dyes

While this compound is a popular choice, several alternatives with similar spectral properties are available. The selection of a dye often depends on factors like photostability, quantum yield, and cost.

FeatureThis compoundAlexa Fluor 647 AlkyneCF®647 Alkyne
Excitation Max (nm) ~646[1]~650~650
Emission Max (nm) ~662[1]~665~668
Key Advantages Good water solubility due to sulfonate groups, cost-effective.[1][]High photostability and quantum yield, less prone to self-quenching at high DOLs.High photostability and brightness.[9]
Considerations Can be more susceptible to photobleaching compared to Alexa Fluor dyes.Higher cost compared to Cy5 dyes.Proprietary dye series.

Experimental Protocols

General Protocol for CuAAC Conjugation

This protocol provides a general guideline for conjugating this compound to an azide-modified protein.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Azide-Modified Protein in PBS (pH 7.4) mix Combine Protein, Dye, and Catalyst Solution prep_protein->mix prep_dye Prepare this compound Stock Solution (in DMSO) prep_dye->mix prep_catalyst Prepare Catalyst Solution (CuSO4 and a reducing agent like Sodium Ascorbate) prep_catalyst->mix incubate Incubate at Room Temperature (1-2 hours, protected from light) mix->incubate purify Purify Conjugate (e.g., Size-Exclusion Chromatography or Dialysis) incubate->purify

Figure 1. General workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Protocol for Determining Degree of Labeling (DOL) by UV-Vis Spectroscopy

G cluster_legend Legend start Start with Purified Conjugate measure_abs Measure Absorbance at 280 nm (A280) and ~646 nm (Amax) start->measure_abs calc_protein Calculate Protein Concentration: [Protein] = (A280 - (Amax * CF)) / ε_protein measure_abs->calc_protein calc_dye Calculate Dye Concentration: [Dye] = Amax / ε_dye measure_abs->calc_dye calc_dol Calculate DOL: DOL = [Dye] / [Protein] calc_protein->calc_dol calc_dye->calc_dol end End calc_dol->end CF CF: Correction Factor for dye absorbance at 280 nm epsilon_protein ε_protein: Molar extinction coefficient of the protein epsilon_dye ε_dye: Molar extinction coefficient of the dye

References

A Head-to-Head Comparison: Water-Soluble vs. Non-Sulfonated Cy5 Alkyne for Advanced Bioconjugation and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bioconjugation is a critical step that dictates the quality and reliability of experimental outcomes. Among the vast array of fluorophores, cyanine (B1664457) dyes, particularly Cy5, have emerged as a popular choice for a multitude of applications owing to their far-red fluorescence, which minimizes background autofluorescence from biological samples.[1] A crucial consideration when selecting a Cy5 alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry is its solubility. This guide provides an objective, data-driven comparison of water-soluble (sulfonated) and non-sulfonated Cy5 alkyne to facilitate an informed decision for your specific research needs.

The primary distinction between these two forms of Cy5 alkyne lies in the presence of sulfonate groups in the water-soluble variant.[][3][4][5] These negatively charged groups significantly enhance the hydrophilicity of the dye, leading to notable differences in their application and performance.[][4][5][6]

Key Performance Characteristics: A Quantitative Comparison

The degree of sulfonation directly influences several key photophysical and practical properties of Cy5 alkyne dyes. While both variants exhibit nearly identical excitation and emission spectra, their performance can diverge in terms of solubility, aggregation, and ease of use in labeling reactions.[3][7][8]

PropertyWater-Soluble (Sulfonated) Cy5 AlkyneNon-Sulfonated Cy5 AlkyneKey Differences & Considerations
Structure Contains one or more sulfonate (-SO3) groups.Lacks sulfonate groups.The presence of sulfonate groups is the defining structural difference, imparting distinct chemical properties.[][4]
Molecular Weight Higher due to the addition of sulfonate groups (e.g., ~701.8 g/mol for di-sulfonated).[9]Lower (e.g., ~556.2 g/mol ).[10][11]This difference is generally negligible in the context of labeling large biomolecules.
Water Solubility High to excellent.[4][5][12][13]Low to negligible.[4][5][7]Water-soluble variants can be used directly in aqueous buffers, while non-sulfonated versions require organic co-solvents like DMSO or DMF for solubilization prior to the reaction.[3][4][5][7]
Aggregation Less prone to aggregation in aqueous solutions due to electrostatic repulsion between the negatively charged sulfonate groups.[3][4][5][7][14]More prone to forming H-aggregates in aqueous environments, which can lead to fluorescence quenching and reduced signal.[14][15]Reduced aggregation of the sulfonated version leads to more reliable and reproducible labeling and minimizes non-specific binding, thereby improving the signal-to-noise ratio.[1][4]
Excitation Maximum (λex) ~646 - 649 nm[6][16][17]~646 - 651 nm[1][11]The spectral properties are nearly identical for both types.[3][6][7][8]
Emission Maximum (λem) ~661 - 670 nm[6][16][17]~662 - 670 nm[1][6][11]The spectral properties are nearly identical for both types.[3][6][7][8]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 M⁻¹cm⁻¹[6][9][12]~250,000 M⁻¹cm⁻¹[11]Both variants exhibit high molar extinction coefficients, indicating efficient light absorption.
Fluorescence Quantum Yield (ΦF) ~0.27 - 0.28[9][16]~0.2[11]The quantum yield can be influenced by the local environment and conjugation to biomolecules. Some studies suggest that sulfonation can slightly improve the quantum yield.[]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for labeling azide-modified biomolecules with either water-soluble or non-sulfonated Cy5 alkyne.

Materials:

  • Azide-modified biomolecule (e.g., protein, nucleic acid)

  • Water-Soluble Cy5 Alkyne or Non-Sulfonated Cy5 Alkyne

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water) or Tris-(benzyltriazolylmethyl)amine (TBTA) for reactions with organic co-solvents.

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) (for non-sulfonated Cy5 alkyne)

Procedure:

  • Prepare the Biomolecule: Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration suitable for labeling (e.g., 1-10 mg/mL for proteins).

  • Prepare the Cy5 Alkyne:

    • For Water-Soluble Cy5 Alkyne: Dissolve the dye directly in the reaction buffer to a desired stock concentration (e.g., 1-10 mM).

    • For Non-Sulfonated Cy5 Alkyne: Dissolve the dye in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4][5][7]

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.[18] Let it sit for a few minutes to allow for complex formation.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the azide-modified biomolecule solution and the Cy5 alkyne stock solution. The final concentration of the alkyne should be in molar excess (e.g., 2-10 fold) to the azide.

    • If using non-sulfonated Cy5 alkyne, ensure the final concentration of the organic co-solvent does not exceed 5-10% of the total reaction volume to avoid denaturation of the biomolecule.[5]

  • Initiate the Reaction: Add the catalyst premix to the reaction tube, followed by the freshly prepared sodium ascorbate solution.[19][20] The final concentrations for a typical reaction might be:

    • Biomolecule-azide: 10-100 µM

    • Cy5 alkyne: 20-200 µM

    • CuSO₄: 50-250 µM

    • THPTA: 250-1250 µM

    • Sodium Ascorbate: 2.5-5 mM

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. The reaction time may need optimization depending on the specific reactants.

  • Purification: Remove the unreacted dye and catalyst components. This can be achieved by methods such as:

    • Size-exclusion chromatography (e.g., spin columns)

    • Dialysis (particularly effective for water-soluble dyes)[3][8]

    • Precipitation of the labeled biomolecule

Visualizing the Workflow and Structures

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Chemical Structures of Cy5 Alkyne Variants cluster_0 Non-Sulfonated Cy5 Alkyne cluster_1 Water-Soluble (Sulfonated) Cy5 Alkyne NonSulfonated Indolenine Core - Polymethine Chain - Indolenine Core | Alkyne Linker Sulfonated Sulfonated Indolenine Core - Polymethine Chain - Sulfonated Indolenine Core | Alkyne Linker

Caption: Generalized structures of non-sulfonated and water-soluble (sulfonated) Cy5 alkyne.

Experimental Workflow: CuAAC Labeling A Prepare Azide-Modified Biomolecule D Combine Biomolecule and Alkyne A->D B Prepare Cy5 Alkyne (with or without DMSO) B->D C Prepare Catalyst Premix (CuSO4 + THPTA) E Initiate Reaction (Add Catalyst and Sodium Ascorbate) C->E D->E F Incubate (1-2h, RT, dark) E->F G Purify Labeled Biomolecule F->G H Downstream Analysis G->H

Caption: A streamlined workflow for labeling biomolecules using CuAAC with Cy5 alkyne.

Conclusion: Making the Right Choice

The choice between water-soluble and non-sulfonated Cy5 alkyne hinges on the specific requirements of the experiment and the nature of the biomolecule being labeled.

Choose Water-Soluble (Sulfonated) Cy5 Alkyne when:

  • Working in a purely aqueous environment is critical.

  • The biomolecule is sensitive to organic solvents.

  • Minimizing aggregation and non-specific binding is a priority to achieve a high signal-to-noise ratio.

  • Labeling hydrophilic nanoparticles or proteins where maintaining solubility is crucial.[7][8]

Choose Non-Sulfonated Cy5 Alkyne when:

  • The biomolecule is tolerant to small amounts of organic co-solvents like DMSO or DMF.

  • The labeling reaction is performed in an organic solvent.

  • Cost is a significant consideration, as non-sulfonated versions can sometimes be more economical.

References

A Comparative Guide to Quantifying Protein Labeling with DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of biomolecular labeling is paramount for the accuracy and reproducibility of experimental results. DiSulfo-Cy5 alkyne is a popular fluorescent probe for this purpose, enabling covalent attachment to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry." This guide provides an objective comparison of this compound with alternative fluorescent probes, supported by key performance data and detailed experimental protocols.

Performance Characteristics: A Quantitative Comparison

The choice of a fluorescent alkyne dye can significantly impact labeling efficiency, signal brightness, and photostability. This compound is a water-soluble cyanine (B1664457) dye, a feature that is advantageous for labeling proteins in aqueous buffers without the need for organic co-solvents.[1][2][3][4] The sulfonate groups enhance its hydrophilicity, which can reduce dye aggregation and self-quenching, a common issue with cyanine dyes, especially at high degrees of labeling.[2][5]

Alternatives to this compound include other cyanine dye derivatives and dyes from other families, such as Alexa Fluor dyes. While direct head-to-head studies on the degree of labeling with various alkyne dyes are limited, a comparison of their fundamental properties provides valuable insights.

Table 1: Comparison of Key Specifications for Far-Red Fluorescent Alkyne Dyes

PropertyThis compoundSulfo-Cy5 AlkyneCy5 Alkyne (non-sulfonated)Alexa Fluor 647 Alkyne
Excitation Max (nm) ~646~646~649~650
Emission Max (nm) ~662~662~671~668
Extinction Coefficient (M⁻¹cm⁻¹) ~271,000~250,000~250,000~270,000
Fluorescence Quantum Yield 0.28~0.2Not specified~0.33
Aqueous Solubility HighHighLowHigh
Tendency for Aggregation LowModerateHighVery Low
Photostability ModerateModerateModerateHigh

Data compiled from multiple sources, including BroadPharm, Lumiprobe, Vector Labs, and Thermo Fisher Scientific.[1][6][7]

Alexa Fluor 647, a direct competitor to Cy5, is consistently reported to have higher photostability and less tendency for self-quenching at high degrees of labeling, which translates to brighter and more stable fluorescent conjugates.[5][6][8] The high quantum yield and extinction coefficient of this compound make it a very bright fluorophore, and its enhanced water solubility is a significant advantage over non-sulfonated Cy5.[1][2]

Experimental Protocols

Accurate determination of the degree of labeling (DOL) is crucial for consistent experimental outcomes. The following protocols outline the general procedures for protein labeling with an alkyne-functionalized dye and the subsequent quantification of the DOL.

Protocol 1: Labeling of Azide-Modified Protein with this compound

This protocol assumes the protein of interest has been metabolically or chemically modified to incorporate azide (B81097) groups.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)

  • This compound

  • Anhydrous DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO₄) solution (10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

  • Protein purification column (e.g., desalting column)

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Prepare the catalyst solution: For a typical 100 µL reaction, mix 2 µL of 10 mM CuSO₄ solution with 10 µL of 50 mM THPTA solution. Let it stand for 2-3 minutes.

  • Adjust the protein concentration to 1-10 mg/mL in a suitable buffer.

  • Add the this compound stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10-fold molar excess of dye is common.

  • Initiate the click reaction: Add the CuSO₄/THPTA mixture to the protein-dye solution, followed by the freshly prepared sodium ascorbate solution (e.g., 10 µL of 100 mM solution for a 100 µL reaction).

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the labeled protein using a desalting column to remove excess dye and reaction components. Collect the colored protein fraction.

Protocol 2: Quantification of the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max, ~646 nm for DiSulfo-Cy5). Use the purification buffer as a blank.

  • Calculate the molar concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A_max / (ε_dye × path length)

      • ε_dye for DiSulfo-Cy5 is ~271,000 M⁻¹cm⁻¹.

  • Calculate the protein concentration , correcting for the dye's absorbance at 280 nm:

    • A correction factor (CF) is used, which is the ratio of the dye's absorbance at 280 nm to its A_max. For Cy5 dyes, this is approximately 0.05.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • ε_protein is the molar extinction coefficient of the specific protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = Molar Concentration of Dye / Molar Concentration of Protein

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification Azide-Modified Protein Azide-Modified Protein Reaction Mixture Reaction Mixture Azide-Modified Protein->Reaction Mixture This compound Stock This compound Stock This compound Stock->Reaction Mixture Catalyst Premix (CuSO4 + THPTA) Catalyst Premix (CuSO4 + THPTA) Catalyst Premix (CuSO4 + THPTA)->Reaction Mixture Reducing Agent (Sodium Ascorbate) Reducing Agent (Sodium Ascorbate) Reducing Agent (Sodium Ascorbate)->Reaction Mixture Desalting Column Desalting Column Reaction Mixture->Desalting Column Labeled Protein Labeled Protein Desalting Column->Labeled Protein Excess Reagents Excess Reagents Desalting Column->Excess Reagents DOL_Calculation cluster_input Spectrophotometer Readings cluster_calc Calculations cluster_output Final Result A_max Absorbance at Dye λmax (A_max) Dye_Conc [Dye] = A_max / ε_dye A_max->Dye_Conc Corrected_A280 Corrected A₂₈₀ = A₂₈₀ - (A_max * CF) A_max->Corrected_A280 A_280 Absorbance at 280 nm (A₂₈₀) A_280->Corrected_A280 DOL DOL = [Dye] / [Protein] Dye_Conc->DOL Protein_Conc [Protein] = Corrected A₂₈₀ / ε_protein Corrected_A280->Protein_Conc Protein_Conc->DOL

References

Navigating the Crowded Spectrum: A Guide to DiSulfo-Cy5 Alkyne in Multicolor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the vibrant world of multicolor fluorescence imaging, the choice of fluorophores is paramount. A wise selection ensures bright, specific signals, while a poor one can lead to a cascade of spectral crosstalk, muddying results and complicating analysis. This guide provides a comprehensive comparison of DiSulfo-Cy5 alkyne, a popular far-red fluorescent probe, with its common alternatives, offering insights into spectral overlap considerations and providing the necessary tools to optimize your multicolor imaging experiments.

This compound is a water-soluble, bright, and photostable cyanine (B1664457) dye that is readily incorporated into biomolecules via a copper-catalyzed click reaction. Its emission in the far-red region of the spectrum is advantageous for minimizing autofluorescence from biological samples. However, in the context of multicolor imaging, where several fluorophores are used simultaneously, the potential for spectral overlap with other dyes necessitates careful consideration.

Spectral Properties: A Head-to-Head Comparison

To aid in the selection of appropriate fluorophores for multicolor imaging alongside this compound, the following table summarizes the key spectral properties of this compound and several common alternatives in the same spectral region.

FluorophoreExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
This compound ~646~662~271,000~0.28
Alexa Fluor 647 alkyne ~650~665~239,000~0.33[1][2]
CF647 alkyne ~650~665~240,000Not specified
DyLight 649 alkyne ~652~672Not specifiedNot specified

Note: Spectral properties can be influenced by the local environment and conjugation to biomolecules. The values presented here are for the free dyes in aqueous solution and should be used as a guide.

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another, or when the emission spectra of two or more fluorophores overlap significantly. This can lead to two primary issues:

  • Förster Resonance Energy Transfer (FRET): If the emission of a "donor" fluorophore overlaps with the excitation of an "acceptor" fluorophore and they are in close proximity (typically <10 nm), energy can be transferred non-radiatively from the donor to the acceptor. This can quench the donor's fluorescence and increase the acceptor's fluorescence, leading to inaccurate measurements.

  • Spectral Bleed-through (Crosstalk): This occurs when the emission of one fluorophore is detected in the filter set intended for another fluorophore.[3][4][5] This is a common challenge in multicolor microscopy and can lead to false-positive signals and incorrect colocalization analysis.[3]

cluster_0 Fluorophore 1 (e.g., GFP) cluster_1 DiSulfo-Cy5 F1_Excitation Excitation F1_Emission Emission F1_Excitation->F1_Emission Emits Light F2_Excitation Excitation F1_Emission->F2_Excitation Spectral Overlap (Potential FRET) Detector_2 Detector for DiSulfo-Cy5 F1_Emission->Detector_2 Spectral Bleed-through Detector_1 Detector for Fluorophore 1 F1_Emission->Detector_1 Correct Detection F2_Emission Emission F2_Excitation->F2_Emission Emits Light F2_Emission->Detector_2 Correct Detection F2_Emission->Detector_1 Spectral Bleed-through

Figure 1. Conceptual diagram of spectral overlap between two fluorophores.

Experimental Protocol: Assessing Spectral Bleed-through

To empirically determine the level of spectral bleed-through in your specific experimental setup, it is crucial to prepare and image single-color control samples. This allows for the creation of a "spectral unmixing" matrix to correct for crosstalk in your multicolor images.

Objective: To quantify the spectral bleed-through from this compound into other detection channels and vice-versa.

Materials:

  • Cells or tissue samples prepared for fluorescence microscopy.

  • Azide-modified biomolecule of interest.

  • This compound.

  • Other fluorophore-alkyne conjugates for comparison (e.g., Alexa Fluor 647 alkyne, CF647 alkyne).

  • Click chemistry reaction components (copper sulfate, reducing agent).

  • Fluorescence microscope with appropriate filter sets for each fluorophore.

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Methodology:

  • Prepare Single-Color Control Samples:

    • For each fluorophore you intend to use in your multicolor experiment, prepare a separate sample labeled with only that single fluorophore.

    • Ensure the labeling protocol and imaging conditions are identical to those that will be used for the multicolor experiment.

  • Image Acquisition:

    • For each single-color control sample, acquire images in all the detection channels you will use in your multicolor experiment.

    • For example, for the this compound-only sample, acquire an image using the Cy5 filter set, as well as the filter sets for your other fluorophores (e.g., GFP, RFP).

    • It is critical to use the exact same imaging settings (laser power, exposure time, gain) for all control and experimental samples.[6]

  • Quantify Bleed-through:

    • In the images of the single-color controls, measure the mean fluorescence intensity in the "correct" channel and in the "bleed-through" channels.

    • The bleed-through percentage can be calculated as: (Mean intensity in bleed-through channel / Mean intensity in correct channel) x 100

  • Create a Correction Matrix (Spectral Unmixing):

    • The quantified bleed-through values can be used to create a linear unmixing algorithm.[7] Many modern microscopy software packages have built-in tools for spectral unmixing.[8][9] This process mathematically subtracts the contribution of bleed-through from each channel in your multicolor image, resulting in a more accurate representation of the true signal from each fluorophore.

A Prepare Single-Color Control Samples B Image Each Control in All Channels A->B C Quantify Mean Fluorescence Intensity B->C D Calculate Bleed-through Percentages C->D E Generate Spectral Unmixing Matrix D->E F Apply Matrix to Multicolor Images E->F G Corrected Multicolor Image F->G

Figure 2. Experimental workflow for assessing and correcting spectral bleed-through.

Conclusion and Recommendations

This compound is an excellent choice for multicolor imaging due to its brightness, photostability, and far-red emission. However, like any fluorophore, its use in a multi-probe environment requires careful planning to mitigate the effects of spectral overlap.

Key Recommendations:

  • Choose Fluorophores with Maximal Spectral Separation: When possible, select fluorophores with the largest possible difference between their emission maxima to minimize bleed-through.

  • Use Narrow Bandpass Emission Filters: Employing tighter emission filters can help to reject out-of-channel fluorescence, though this may come at the cost of some signal intensity.

  • Perform Single-Color Controls: This is the most critical step for accurately assessing and correcting for spectral bleed-through.

  • Utilize Spectral Unmixing: For experiments with significant spectral overlap, applying a linear unmixing algorithm is essential for obtaining reliable quantitative data.

By following these guidelines and utilizing the provided experimental framework, researchers can confidently incorporate this compound into their multicolor imaging experiments, ensuring the generation of high-quality, artifact-free data that will drive their scientific discoveries forward.

References

Safety Operating Guide

Proper Disposal of DiSulfo-Cy5 Alkyne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat DiSulfo-Cy5 alkyne as a chemical waste product and collect it for disposal by your institution's Environmental Health & Safety (EH&S) department. Do not dispose of it down the drain. This guide provides a detailed overview of the recommended disposal procedures for this compound, ensuring the safety of laboratory personnel and compliance with standard environmental regulations.

This compound is a water-soluble, far-red fluorescent dye commonly used in bioorthogonal chemistry for labeling and imaging.[1][2][3] While specific hazard information is detailed in the manufacturer's Safety Data Sheet (SDS), the general protocol for cyanine (B1664457) dyes and functionalized organic molecules is to handle them as potentially hazardous chemical waste.[4]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is essential to mitigate any potential risks. The following steps outline the recommended procedure for the disposal of this compound and associated materials.

  • Personal Protective Equipment (PPE): Before handling the dye, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect all solid materials contaminated with this compound, such as pipette tips, microfuge tubes, and gloves, in a designated, leak-proof hazardous waste container. This container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

    • Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines.

  • Container Labeling: Ensure all waste containers are accurately labeled with the full chemical name, concentration, and any known hazard symbols.

  • Storage: Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and incompatible chemicals. The storage temperature for the pure compound is -20°C.[1][5][6]

  • Waste Pickup: Contact your institution's EH&S department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and handover.

Under no circumstances should this compound or its solutions be disposed of down the laboratory sink. [7] While it is water-soluble[1][3][5], many organic dyes are persistent in the environment and may be harmful to aquatic life. Furthermore, general laboratory guidelines often prohibit the drain disposal of dyes and stains.[4]

Key Safety and Disposal Information

The following table summarizes the essential information for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name This compound[5]
Appearance Blue solid[1]
Solubility Water, DMSO, DMF[1][5]
Storage -20°C, desiccated, in the dark[1][5][6]
Primary Disposal Route Hazardous Waste Collection via EH&S[4]
Drain Disposal Prohibited [4][7]
PPE Lab coat, safety goggles, glovesGeneral Lab Practice

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: Generation of This compound waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., tips, tubes, gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (aqueous solutions) waste_type->liquid_waste Liquid solid_container Collect in labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store in designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for EH&S Waste Pickup storage->pickup

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Researchers must consult the official Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to all local and institutional regulations regarding chemical waste disposal. Your institution's Environmental Health & Safety department is the primary resource for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for the handling and disposal of DiSulfo-Cy5 alkyne are critical for ensuring a safe laboratory environment and maintaining experimental integrity. While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, adherence to standard laboratory best practices for handling chemicals is paramount. [1] This guide provides detailed personal protective equipment (PPE) recommendations, step-by-step handling procedures, and proper disposal methods to support researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE to prevent exposure and ensure safety.

Body PartRequired PPESpecifications and Notes
Hands Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove to provide an extra layer of protection. It is crucial to check the manufacturer's data for breakthrough times to ensure the chosen gloves offer adequate protection for the duration of handling.
Eyes/Face Safety Goggles and Face ShieldSplash-proof safety goggles are the minimum requirement. For procedures with a higher risk of splashing, such as when handling solutions or powders in larger quantities, a face shield must be worn over the goggles. As a general rule, contact lenses should not be worn when handling chemicals.[2]
Body Laboratory CoatA buttoned lab coat is the minimum requirement to protect against accidental spills and contamination of personal clothing.

Experimental Protocol: Safe Handling of this compound

Adherence to a strict operational workflow is essential to minimize exposure and prevent contamination. This protocol outlines the key steps for safely handling this compound from preparation to disposal.

1. Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eye-wash station and safety shower are readily accessible.

  • Prepare all necessary materials and reagents before handling the dye. This compound is soluble in water, DMSO, and DMF.[3][4]

  • Treat all chemicals as potentially hazardous, even if they are not classified as such.[5]

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Avoid inhalation of any dust or aerosols.

  • When dissolving the lyophilized dye, do so carefully to prevent the formation of dust.

  • Cyanine dyes can be sensitive to light and air; therefore, it is recommended to protect the compound from prolonged exposure to light and to minimize air exposure once the vial is opened.[5][6]

3. Storage:

  • Store this compound at -20°C in the dark.[3][6]

  • Keep the container tightly closed to prevent degradation from moisture and air.

Disposal Plan

All waste materials contaminated with this compound, including gloves, pipette tips, and empty containers, should be treated as chemical waste.

  • Solid Waste: Collect all contaminated solid waste, such as gloves, wipes, and plasticware, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous solutions containing the dye in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.[7][8]

  • Container Disposal: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[7]

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9]

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safety and handling procedures, the following diagram illustrates the operational workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials handle_dissolve Carefully Dissolve Dye prep_materials->handle_dissolve Begin Handling handle_perform Perform Experimental Procedure handle_dissolve->handle_perform dispose_solid Collect Solid Waste handle_perform->dispose_solid Post-Experiment storage_conditions Store at -20°C in the Dark handle_perform->storage_conditions If Storing dispose_liquid Collect Liquid Waste dispose_solid->dispose_liquid dispose_containers Rinse & Dispose of Containers dispose_liquid->dispose_containers dispose_pickup Arrange for EHS Waste Pickup dispose_containers->dispose_pickup

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.